molecular formula C10H14ClNO3 B572108 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride CAS No. 1253850-61-1

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Cat. No.: B572108
CAS No.: 1253850-61-1
M. Wt: 231.676
InChI Key: GHUOGLJGCQXQOJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, also known as 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.676. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(dimethylamino)-4-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3;/h4-6H,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUOGLJGCQXQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700214
Record name 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253850-61-1
Record name 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The pathway described herein is a robust and well-documented route, commencing from the readily available starting material, vanillic acid. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

3-(Dimethylamino)-4-methoxybenzoic acid and its salts are key building blocks in the synthesis of various biologically active molecules and functional materials. The presence of the dimethylamino group, a methoxy group, and a carboxylic acid function on the benzene ring provides a versatile scaffold for further chemical modifications. This guide details a reliable multi-step synthesis, focusing on the rationale behind each experimental choice to ensure both high yield and purity of the final product.

Synthesis Pathway Overview

The selected synthetic route begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid) and proceeds through three key transformations: nitration, reduction of the nitro group, and subsequent reductive amination to install the dimethylamino functionality. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Pathway Vanillic_Acid Vanillic Acid Nitro_Vanillic_Acid 3-Nitro-4-methoxybenzoic acid Vanillic_Acid->Nitro_Vanillic_Acid Nitration (HNO3, Acetic Acid) Amino_Vanillic_Acid 3-Amino-4-methoxybenzoic acid Nitro_Vanillic_Acid->Amino_Vanillic_Acid Reduction (H2, Pd/C) Dimethylamino_Acid 3-(Dimethylamino)-4- methoxybenzoic acid Amino_Vanillic_Acid->Dimethylamino_Acid Reductive Amination (HCHO, H2, Pd/C) Final_Product 3-(Dimethylamino)-4- methoxybenzoic acid HCl Dimethylamino_Acid->Final_Product Salt Formation (HCl)

Figure 1: The overall synthetic pathway from vanillic acid to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Detailed Experimental Protocol

Part 1: Nitration of Vanillic Acid to Yield 3-Nitro-4-methoxybenzoic acid

The initial step involves the electrophilic aromatic substitution of vanillic acid. The hydroxyl and methoxy groups are ortho, para-directing. Nitration is directed to the position ortho to the hydroxyl group and meta to the carboxylic acid group. Using a controlled nitrating agent like nitric acid in glacial acetic acid minimizes over-nitration.[1]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add a pre-cooled solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 3-nitro-4-methoxybenzoic acid.

Part 2: Reduction of 3-Nitro-4-methoxybenzoic acid to 3-Amino-4-methoxybenzoic acid

Catalytic hydrogenation is an efficient and clean method for the reduction of an aromatic nitro group to an amine.[2] Palladium on carbon is a highly effective catalyst for this transformation.

Procedure:

  • In a high-pressure autoclave, dissolve 3-nitro-4-methoxybenzoic acid (1 equivalent) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the recommended pressure (e.g., 50 psi).

  • Stir the mixture at room temperature for 4-6 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 3-amino-4-methoxybenzoic acid as a solid. The product can be purified further by recrystallization if necessary.[3]

Part 3: Reductive Amination of 3-Amino-4-methoxybenzoic acid

The Eschweiler-Clarke reaction is a classic method for the methylation of primary amines using formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A more modern and efficient approach is catalytic reductive amination using formaldehyde and hydrogen with a palladium catalyst.[4]

Procedure:

  • Charge a stirred autoclave with 3-amino-4-methoxybenzoic acid (1 equivalent), methanol, and a catalytic amount of 10% Pd/C.

  • Purge the autoclave with nitrogen and then with hydrogen.

  • Pressurize the autoclave with hydrogen to an initial pressure.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Add an aqueous solution of formaldehyde (approximately 2.2 equivalents) to the reaction mixture over a period of time while maintaining the temperature.

  • Continue the hydrogenation until the theoretical amount of hydrogen is absorbed.

  • After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-(dimethylamino)-4-methoxybenzoic acid.

Part 4: Formation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the crystallinity and stability of the compound.[5]

Procedure:

  • Dissolve the crude 3-(dimethylamino)-4-methoxybenzoic acid in a suitable solvent such as isopropanol or a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride.

Data Summary

StepStarting MaterialProductReagents & ConditionsTypical Yield
1Vanillic Acid3-Nitro-4-methoxybenzoic acidHNO₃, Acetic Acid, 0-10 °C>90%
23-Nitro-4-methoxybenzoic acid3-Amino-4-methoxybenzoic acidH₂, 10% Pd/C, Methanol, RTHigh
33-Amino-4-methoxybenzoic acid3-(Dimethylamino)-4-methoxybenzoic acidHCHO, H₂, 10% Pd/C, Methanol>90%[4]
43-(Dimethylamino)-4-methoxybenzoic acid3-(Dimethylamino)-4-methoxybenzoic acid HClConcentrated HClQuantitative

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals would include singlets for the two methyl groups of the dimethylamino function, a singlet for the methoxy group, and distinct signals for the aromatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the dimethylamino group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-N stretching of the amine, and C-O stretching of the methoxy group are expected.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base form of the molecule.

References

  • Organic Syntheses. (n.d.). Vanillic acid. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of "Green" Nitration of Vanillin and o-Vanillin. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.
  • YouTube. (2023, July 18). [ChemPlayer Reupload]Make nitrovanillin via nitration of vanillin. Retrieved January 10, 2026, from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Reductive Methylation. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published data for this specific compound, this guide emphasizes the robust experimental methodologies and underlying scientific principles required to elucidate its critical quality attributes. By detailing field-proven protocols for determining identity, purity, solubility, dissociation constants (pKa), and thermal properties, this document serves as a self-validating system for researchers. Our approach is grounded in authoritative standards, ensuring that the generated data is reliable, reproducible, and fit for purpose in a drug development context.

Introduction: The Imperative of Foundational Physicochemical Profiling

The journey of a potential drug candidate from discovery to a viable therapeutic is underpinned by a thorough understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the molecular determinants of a compound's behavior, influencing everything from its synthesis and purification to its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety. For a molecule such as 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a substituted aromatic acid, a detailed physicochemical profile is paramount.

This guide is structured to provide both the "what" and the "why" behind the essential characterization workflow. We will delve into the practical execution of key analytical techniques, explaining the causality behind experimental choices to empower researchers to not only generate data but to comprehend its implications.

Structural Elucidation and Identity Confirmation

The first step in characterizing any new or existing chemical entity is to unequivocally confirm its chemical structure and identity. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

  • Objective: To identify the number and connectivity of hydrogen atoms in the molecule.

  • Expected Signals: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the dimethylamino group protons. The integration of these signals will correspond to the number of protons in each environment. The hydrochloride salt form may influence the chemical shift of protons near the basic dimethylamino group.

¹³C NMR Spectroscopy

  • Objective: To identify the number of non-equivalent carbon atoms and their chemical environment.

  • Expected Signals: The ¹³C NMR spectrum will provide complementary information, showing signals for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for those substituted with the methoxy and dimethylamino groups), the methoxy carbon, and the dimethylamino carbons.

Experimental Protocol: NMR Sample Preparation and Analysis

A meticulously prepared sample is crucial for acquiring high-quality NMR spectra.[1][2][3][4]

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆)

  • High-quality 5 mm NMR tubes[1][3]

  • Internal standard (optional, e.g., TMS or a suitable reference for D₂O)

  • Vortex mixer

  • Pipettes

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For a hydrochloride salt, D₂O is often a suitable choice.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) in a clean vial.[4] Ensure complete dissolution, using a vortex mixer if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample into the NMR tube through a pipette with a small cotton or glass wool plug.[1][3]

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an appropriate internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Expected Absorptions: Key vibrational bands for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride would include:

    • O-H stretch from the carboxylic acid (broad)

    • C=O stretch from the carboxylic acid

    • C-O stretches from the acid and methoxy groups

    • Aromatic C=C stretches

    • C-N stretch from the dimethylamino group

    • N-H stretch from the protonated amine hydrochloride

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would be suitable to observe the protonated molecule of the free base.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of a pharmaceutical compound is a critical attribute. HPLC is the most common technique for assessing the purity of non-volatile and thermally labile compounds.

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Accurately weigh and dissolve sample in mobile phase injection Inject sample onto a suitable C18 column sample_prep->injection Filtered sample mobile_phase_prep Prepare and degas mobile phase (e.g., Acetonitrile/Water with buffer) separation Isocratic or gradient elution mobile_phase_prep->separation Pumped injection->separation detection UV detection at an appropriate wavelength separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity (% area) integration->calculation

Caption: HPLC workflow for purity assessment.

Key Physicochemical Properties

Melting Point

The melting point is a fundamental thermal property that provides an indication of purity. Pure crystalline compounds typically have a sharp melting point range.[5]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial technique for determining the melting point of a solid.[6]

Materials:

  • Finely powdered 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Sample Preparation: Introduce a small amount of the finely powdered sample into a capillary tube and pack it to a height of 2-3 mm.[7]

  • Initial Determination: If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/minute) to establish a preliminary range.[8]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[7]

  • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical parameter that influences drug dissolution and absorption. The solubility of an ionizable compound like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is highly dependent on the pH of the medium.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, as outlined in the United States Pharmacopeia (USP), is the gold standard for determining equilibrium solubility.[9][10][11]

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Solvents of interest (e.g., water, buffered solutions at various pH values, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Shaker or rotator in a constant temperature bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Dissociation Constant (pKa)

The pKa is the pH at which a compound is 50% ionized. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, there will be at least two pKa values: one for the carboxylic acid and one for the dimethylamino group. The pKa values govern the extent of ionization at different physiological pHs, which in turn affects solubility, permeability, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining pKa values.[12][13][14][15][16]

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[12][15]

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength.

  • Titration: Titrate the sample solution with a standardized acid or base. For a hydrochloride salt, you would typically titrate with a standardized base (e.g., NaOH).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by calculating the pH at the half-equivalence points.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Physicochemical Properties of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

PropertyMethodResultComments
Identity
¹H NMR400 MHz, D₂OConforms to structure
¹³C NMR100 MHz, D₂OConforms to structure
FTIRKBr PelletKey functional groups observed
Mass (ESI+)TOF-MS[M+H]⁺ corresponding to free base
Purity
HPLCC18, UV detection>99.5%
Physical Properties
Melting PointCapillary Methode.g., 210-212 °C (decomposes)Illustrative value
Solubility
Water (pH ~3)Shake-Flaske.g., >50 mg/mLIllustrative value
pH 7.4 BufferShake-Flaske.g., 1-5 mg/mLIllustrative value
Ionization
pKa₁ (Carboxyl)Potentiometric Titratione.g., ~4-5Illustrative value
pKa₂ (Amine)Potentiometric Titratione.g., ~8-9Illustrative value

Note: The results in this table are illustrative and must be determined experimentally for each batch of the compound.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, as outlined in this guide, provides the essential foundation for its rational development. By employing these robust and validated methodologies, researchers can generate high-quality data that is crucial for informed decision-making throughout the drug development pipeline. This systematic approach not only ensures a deep understanding of the molecule's intrinsic properties but also upholds the principles of scientific integrity and trustworthiness that are paramount in our field.

References

  • United States Pharmacopeia. General Chapters: <1171> Phase-Solubility Analysis. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • USP-NF. <1236> Solubility Measurements. 2016. Available at: [Link]

  • Scribd. Solubility Verification Methods. Available at: [Link]

  • University of Edinburgh. How to make an NMR sample. Available at: [Link]

  • USP-NF. <1236> Solubility Measurements (Stimuli to the Revision Process). 2016. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • European Journal of Chemistry. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. 2011. Available at: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. 2013. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • SSERC. Melting point determination. Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available at: [Link]

  • Stanford Research Systems. Melting Point Determination. Available at: [Link]

  • University of South Alabama. Experiment 1 - Melting Points. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Science.gov. potentiometric titration method: Topics. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available at: [Link]

Sources

Spectroscopic Characterization of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. In the absence of readily available, published experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral features of this molecule for identification, quality control, or mechanistic studies.

Molecular Structure and its Spectroscopic Implications

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride possesses a substituted benzene ring, a carboxylic acid group, a methoxy group, and a dimethylamino group which is protonated to form the hydrochloride salt. Each of these functional groups will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and their electronic interplay will influence the precise nature of these signals.

The protonation of the tertiary amine to form a quaternary ammonium salt is the most significant feature influencing the expected spectra compared to its free base form. This protonation introduces a positive charge, which will have a pronounced deshielding effect on nearby protons and carbons in NMR spectroscopy. In IR spectroscopy, the formation of the N⁺-H bond will introduce a new, characteristic absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information. The spectra are predicted based on the analysis of similar compounds and the known effects of amine protonation.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the dimethylamino group, the newly introduced N⁺-H proton, and the carboxylic acid proton. The deshielding effect of the positively charged nitrogen is anticipated to cause a downfield shift for the N-methyl protons and the adjacent aromatic proton.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH~13.0Broad Singlet1HTypical for carboxylic acids, broad due to hydrogen exchange.
Ar-H (H-2)~7.8Doublet1HOrtho to the electron-withdrawing carboxyl group.
Ar-H (H-6)~7.7Doublet of Doublets1HCoupled to H-2 and H-5.
Ar-H (H-5)~7.2Doublet1HOrtho to the electron-donating methoxy group.
-OCH₃~3.9Singlet3HCharacteristic for aryl methoxy groups.
-N⁺H(CH₃)₂~3.1Singlet6HDeshielded compared to the free amine due to the positive charge.
-N⁺H (CH₃)₂~10.0Broad Singlet1HExpected for an ammonium proton, likely broadened by exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton. The carbon atoms attached to or near the positively charged nitrogen will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-C OOH~167Typical for a benzoic acid carbonyl carbon.
Ar-C (C-4)~155Attached to the electronegative oxygen of the methoxy group.
Ar-C (C-3)~140Attached to the positively charged nitrogen, causing deshielding.
Ar-C (C-1)~130Quaternary carbon attached to the carboxyl group.
Ar-C (C-6)~125Aromatic CH.
Ar-C (C-2)~115Aromatic CH.
Ar-C (C-5)~112Aromatic CH, shielded by the methoxy group.
-OC H₃~56Typical for an aryl methoxy carbon.
-N⁺( C H₃)₂~45Deshielded due to the positive charge on the adjacent nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride will be characterized by the absorptions of the carboxylic acid, the aromatic ring, the methoxy group, and, most notably, the quaternary ammonium group.

The formation of the hydrochloride salt leads to the appearance of a broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in tertiary amine salts.[3][4] This is often accompanied by a series of smaller bands in the 2800 to 2000 cm⁻¹ range, which are overtone and combination bands.[3]

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
Carboxylic Acid O-H3300 - 2500 (broad)O-H stretch, often overlapping with C-H stretches.
Aromatic C-H3100 - 3000C-H stretch.
Aliphatic C-H3000 - 2850C-H stretch of methyl groups.
Ammonium N⁺-H2700 - 2400 (broad)N⁺-H stretch, characteristic of amine hydrochlorides.[5]
Carbonyl C=O1710 - 1680C=O stretch of the carboxylic acid.
Aromatic C=C1600, 1450C=C ring stretching.
C-O Stretch1250 - 1020Asymmetric and symmetric C-O-C stretching of the ether.
C-N Stretch1250 - 1020C-N stretch of the amine.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique, and the analysis would likely be performed in positive ion mode.

The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, as the hydrochloride salt will readily dissociate in the ESI source. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Molecular Ion and Key Fragments:

  • Molecular Ion (as free base) [M+H]⁺: m/z = 196.0974 (Calculated for C₁₀H₁₄NO₃⁺)

  • Major Fragment 1 (Loss of H₂O): m/z = 178. This would result from the loss of a water molecule from the carboxylic acid group.

  • Major Fragment 2 (Loss of CO₂): m/z = 152. Decarboxylation is a common fragmentation pathway for benzoic acids.

  • Major Fragment 3 (Loss of CH₃): m/z = 181. Loss of a methyl radical from either the methoxy or dimethylamino group.

  • Major Fragment 4 (Benzylic cleavage): m/z = 151. Cleavage of the C-N bond of the dimethylamino group.

Below is a diagram illustrating a plausible fragmentation pathway.

G M [M+H]⁺ m/z = 196 F1 Loss of H₂O m/z = 178 M->F1 F2 Loss of CO₂ m/z = 152 M->F2 F3 Loss of CH₃ m/z = 181 M->F3 F4 Benzylic Cleavage m/z = 151 M->F4

Caption: Plausible ESI-MS fragmentation of the parent ion.

Experimental Protocols

To obtain the spectroscopic data discussed, the following generalized protocols can be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Weigh Sample P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer P3->A1 Sample ready A2 Tune and Shim A1->A2 A3 Acquire Spectra (¹H and ¹³C) A2->A3

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis of related structures. The protonation of the dimethylamino group is a key structural feature that significantly influences the NMR and IR spectra. The predicted data and fragmentation patterns in this guide should serve as a valuable reference for the identification and characterization of this compound in a research or industrial setting.

References

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  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

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solubility profile of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining and understanding the aqueous . As an ionizable molecule with both a weakly basic tertiary amine and a weakly acidic carboxylic acid, its solubility is critically dependent on pH. This document outlines the fundamental principles governing its solubility, presents detailed, field-proven protocols for measuring both thermodynamic and kinetic solubility, and explains the scientific rationale behind key experimental choices. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with the robust and reliable data essential for advancing discovery and formulation programs.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the fate of a potential therapeutic agent. Poor aqueous solubility can severely hamper drug absorption, lead to variable bioavailability, and create significant challenges in formulation development.[1][2] For a candidate molecule like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a thorough understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for meaningful biological screening and successful preclinical and clinical development.

This guide delves into the two primary facets of solubility assessment:

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions. This parameter is vital for biopharmaceutical classification and formulation development.[1][3]

  • Kinetic Solubility: A measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. This is highly relevant for interpreting results from in vitro high-throughput screening assays.[4][5][6]

By characterizing both, we gain a holistic view of the compound's behavior, enabling informed decisions at every stage of the development pipeline.

Physicochemical Landscape of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

The structure of the target compound is key to its behavior in aqueous media. It is an amphoteric substance, meaning it possesses both acidic and basic functional groups: a carboxylic acid (pKa ~4-5) and a tertiary amine (pKa ~8-9). The hydrochloride salt form protonates the most basic center, the tertiary amine, creating an ammonium cation.

This dual nature dictates a complex relationship between pH and solubility.[7][8] The solubility of such an ionizable drug can be mathematically described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[9] While the equation provides a theoretical framework, it's important to recognize that real-world behavior can deviate due to factors like self-association or aggregation in saturated solutions.[10][11]

As a hydrochloride salt, the compound is engineered for enhanced aqueous solubility compared to its free base form.[12] The solubility-pH profile is expected to be highest at low pH, where both the amine and carboxylic acid are protonated, and lowest near the isoelectric point, where the neutral zwitterionic form dominates.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the gold standard, reflecting the equilibrium state between the dissolved and solid forms of the compound.[5] The Shake-Flask method is the most reliable and widely accepted technique for this determination.[13]

Rationale and Causality

The core principle of the Shake-Flask method is to ensure that equilibrium is truly reached. This is achieved by agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours), allowing the system to overcome kinetic barriers to dissolution.[13] The choice of buffers across a physiologically relevant pH range (1.2 to 6.8), as recommended by international guidelines like the ICH, is critical for understanding how the compound will behave in different segments of the gastrointestinal tract.[14][15] Quantification via a specific and sensitive analytical method like HPLC-UV is mandatory to distinguish the analyte from any potential impurities or degradants.[1]

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_data Data Reporting prep1 Weigh excess solid compound into glass vials prep3 Add precise volume of buffer to each vial prep1->prep3 prep2 Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep2->prep3 equil1 Seal vials and place in shaking incubator (e.g., 37°C) prep3->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 proc1 Withdraw aliquot of suspension equil2->proc1 proc2 Separate solid from supernatant (Centrifugation or Filtration 0.22 µm) proc1->proc2 proc4 Quantify supernatant concentration via validated HPLC-UV method proc2->proc4 proc3 Prepare calibration standards proc3->proc4 data1 Calculate solubility (µg/mL, mM) proc4->data1 data3 Generate Solubility vs. pH Profile data1->data3 data2 Record final pH of each sample data2->data3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Preparation of Buffers: Prepare buffers according to USP standards or equivalent. Recommended buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[15] All measurements should be performed at a controlled temperature, typically 37 ± 1 °C, to be physiologically relevant.[14][15]

  • Sample Preparation: Add an excess amount of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that solid material remains at the end of the experiment.

  • Equilibration: Add a known volume (e.g., 1 mL) of the desired buffer to each vial. Seal the vials tightly and place them in a shaking incubator set to 37°C. Agitate the samples for at least 24 hours. A preliminary experiment to confirm that equilibrium is reached within this timeframe is recommended (i.e., solubility does not increase between 24 and 48 hours).[13]

  • Sample Processing: After equilibration, allow the vials to stand briefly to let the larger particles settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid using either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm syringe filter.

  • Quantification: Dilute the clear filtrate/supernatant with an appropriate mobile phase. Analyze the concentration using a validated HPLC-UV method against a set of calibration standards prepared from a known stock solution of the compound.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. It is also crucial to measure and report the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.[13]

Data Presentation: Thermodynamic Solubility
pH of BufferFinal pH of Saturated SolutionSolubility (µg/mL)Solubility (mM)
1.21.21[Experimental Value][Calculated Value]
4.54.52[Experimental Value][Calculated Value]
6.86.79[Experimental Value][Calculated Value]
7.47.38[Experimental Value][Calculated Value]

Experimental Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods designed to mimic the conditions of in vitro biological screens, where compounds are introduced from a DMSO stock solution.[5][16] This method measures the concentration at which a compound precipitates from a supersaturated solution, providing a pragmatic assessment of its behavior in assay conditions.

Rationale and Causality

The primary driver for kinetic solubility assays is speed and relevance to early discovery. Compounds are often stored in DMSO, and this assay directly addresses the question: "Will my compound crash out of solution when I add it to my aqueous assay buffer?"[13] The short incubation time (typically 1-2 hours) does not allow for equilibrium to be reached, hence the term "kinetic".[4] Light scattering (nephelometry) is a common detection method as it directly measures the formation of precipitate.[5][17]

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep1 Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) assay1 Add small volume of DMSO stock to buffer (e.g., 2 µL into 198 µL) prep1->assay1 prep2 Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate prep2->assay1 assay2 Mix and incubate at RT (e.g., 2 hours) assay1->assay2 detect1 Measure precipitate formation (e.g., Nephelometry or UV Scan after filtration) assay2->detect1 detect2 Determine concentration at which precipitate first appears detect1->detect2 detect3 Report Kinetic Solubility (µM) detect2->detect3

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Nephelometry-Based Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix immediately and thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours.[4][17]

  • Measurement: Measure the light scattering of each well using a nephelometer or a plate reader capable of turbidity measurements.

  • Data Analysis: Compare the signal from the compound wells to that of control wells (buffer + 1% DMSO). A signal significantly above the background indicates precipitation. The concentration at which this occurs is reported as the kinetic solubility. The experiment can be adapted to a serial dilution format to pinpoint the solubility value more precisely.[5]

Data Presentation: Kinetic Solubility
Compound IDBuffer SystemIncubation Time (h)Final DMSO (%)Kinetic Solubility (µM)
3-(Dimethylamino)-4-methoxybenzoic acid HClPBS pH 7.421%[Experimental Value]

Synthesis and Interpretation of the Solubility Profile

The data generated from these protocols provides a multi-dimensional view of the compound's solubility.

  • pH-Dependence: The thermodynamic solubility data will generate a pH-solubility curve. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, we expect high solubility at acidic pH, which decreases as the pH approaches the isoelectric point, and may rise again at higher pH as the carboxylic acid is fully deprotonated. This profile is essential for predicting oral absorption.[7]

  • Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility.[5][13] This is because the short timeframe of the kinetic assay allows for a supersaturated state to exist before precipitation occurs. A large difference between the two values can be a red flag, suggesting a high potential for the compound to precipitate out of solution over time, which can complicate in vivo studies.

  • Biopharmaceutical Classification System (BCS): According to ICH guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[14] The thermodynamic solubility data is used to make this critical classification, which can impact the regulatory pathway for the drug product.[15][18]

Conclusion

A comprehensive solubility profile, encompassing both thermodynamic and kinetic measurements across a physiologically relevant pH range, is indispensable for the successful development of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. The Shake-Flask method provides the definitive equilibrium data required for formulation and biopharmaceutical classification, while high-throughput kinetic assays offer a pragmatic assessment of behavior in in vitro screening environments. By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to mitigate risks, optimize formulations, and confidently advance promising compounds toward the clinic.

References

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  • Gukasyan, J., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

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  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • Jilani, J. A., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • ChemBK. (n.d.). 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Retrieved from ChemBK website. [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Al-Ghananeem, A. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from aabu.edu.jo. [Link]

  • Mukeri, I. H. (2016). BCS Guideline for solubility and Dissolution. SlideShare. [Link]

  • Popa, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Popa, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Gonzalez-Ponce, M. F., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • PubChem. (n.d.). 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. Retrieved from PubChem. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • World Health Organization. (2019). Annex 4: Guideline on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

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An In-depth Technical Guide on the Core Biological Activity of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. While direct research on this specific parent compound is nascent, this whitepaper synthesizes data from structurally analogous benzoic acid derivatives to forecast promising areas of investigation. We will delve into the synthetic pathways for creating novel derivatives and outline their potential as antimicrobial, anticancer, and neuroactive agents. Detailed experimental protocols are provided to guide researchers in the evaluation of these compounds, supported by mechanistic insights and data from related molecular structures. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Introduction: The Therapeutic Potential of a Novel Scaffold

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a substituted benzoic acid that presents a versatile scaffold for chemical modification. Its structure, featuring a carboxylic acid group for derivatization, a methoxy group, and a dimethylamino group, suggests the potential for a wide range of biological activities. The electron-donating properties of the methoxy and dimethylamino groups can influence the molecule's interaction with biological targets, potentially leading to novel therapeutic agents.

While literature directly investigating the biological activities of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its immediate derivatives is limited, the known bioactivities of structurally similar compounds provide a strong rationale for its exploration. This guide will, therefore, serve as a forward-looking manual, extrapolating from established research on related benzoic acid derivatives to propose potential therapeutic applications and provide the experimental frameworks necessary to validate them.

A related compound, 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research involving enzyme inhibition and receptor binding[1]. This indicates that the core structure is amenable to producing biologically active molecules. This guide will focus on the potential antimicrobial, anticancer, and other biological activities of derivatives synthesized from the parent benzoic acid.

Synthetic Pathways for Derivative Generation

The primary site for derivatization of 3-(Dimethylamino)-4-methoxybenzoic acid is the carboxylic acid functional group. This allows for the synthesis of a variety of derivatives, most notably amides and esters, through well-established synthetic protocols.

Amide Synthesis

Amide derivatives can be synthesized by reacting 3-(Dimethylamino)-4-methoxybenzoic acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Synthesis_Amide parent 3-(Dimethylamino)-4- methoxybenzoic acid reaction parent->reaction amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction coupling Coupling Agent (e.g., DCC, EDC) coupling->reaction product Amide Derivative reaction->product Amide Bond Formation

Caption: General workflow for the synthesis of amide derivatives.

Ester Synthesis

Ester derivatives can be readily prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

Synthesis_Ester parent 3-(Dimethylamino)-4- methoxybenzoic acid reaction parent->reaction alcohol Alcohol (R-OH) alcohol->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction product Ester Derivative reaction->product Fischer Esterification

Caption: General workflow for the synthesis of ester derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of structurally related benzoic acid derivatives, we can hypothesize several promising areas of investigation for novel derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid.

Antimicrobial Activity

Various benzoic acid derivatives are known to possess antimicrobial properties. For instance, fatty acid amides of 4-methoxybenzylamine have demonstrated both antibacterial and antifungal activity[2]. The proposed mechanism for some of these compounds involves interaction with microbial DNA, leading to the inhibition of essential cellular processes like replication and transcription[3].

Derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassExample CompoundOrganismActivity (MIC in µg/mL)Reference
Fatty Acid Amides(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideS. aureus31.25[3]
E. coli62.5[3]
C. albicans31.25[3]
Phenolic Acids4-Hydroxybenzoic acidGram-positive bacteria160 (IC50)[4]
3,4-Dihydroxybenzoic acidB. pumilus130[5]
Anticancer and Cytotoxic Activity

Derivatives of benzoic acid containing methoxyphenyl and nitrophenyl groups have shown significant cytotoxic effects against various cancer cell lines[6][7]. The primary mechanisms often involve the induction of apoptosis or the inhibition of critical cell signaling pathways[6][7]. For example, certain 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated cytotoxicity against human glioblastoma and breast cancer cell lines[8][9].

Novel derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid should be evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Anticancer_Mechanism compound Benzoic Acid Derivative cell_membrane Cancer Cell Membrane compound->cell_membrane Penetrates receptor Cell Surface Receptor cell_membrane->receptor pathway Signaling Pathway (e.g., Kinase Cascade) receptor->pathway Activates/Inhibits apoptosis Apoptosis pathway->apoptosis Induces

Caption: Hypothetical mechanism of anticancer activity via signaling pathway modulation.

Experimental Protocols

The following protocols provide a framework for the initial biological evaluation of novel 3-(Dimethylamino)-4-methoxybenzoic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Positive control (microorganism in broth without compound).

  • Negative control (broth only).

  • Spectrophotometer or plate reader.

Procedure:

  • Serially dilute the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi[3].

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48 hours for fungi[3].

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve[6].

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While the direct biological evaluation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride derivatives is an emerging field, the evidence from structurally related compounds suggests significant therapeutic potential. The synthetic accessibility of amide and ester derivatives provides a rich chemical space for exploration. Future research should focus on the systematic synthesis and screening of a library of these derivatives to identify lead compounds with potent antimicrobial and anticancer activities. Further investigation into their mechanisms of action will be crucial for their development as novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for initiating such research programs.

References

  • Chem-Impex. 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride. Available from: [Link].

  • PubChem. 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. Available from: [Link].

  • Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic Chemistry, 86, 545-553.
  • ChemBK. 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Available from: [Link].

  • Starkevič, U., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980.
  • Szałkowska, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6571.
  • Starkevič, U., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC, 7412228.
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  • Mwitari, P. G., et al. (2013). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. Journal of Pharmacognosy and Phytotherapy, 5(6), 99-104.
  • Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.
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The Strategic Role of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This technical guide delves into the multifaceted role of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a versatile scaffold that has garnered increasing attention in medicinal chemistry. While its direct therapeutic applications are not extensively documented, its significance lies in its utility as a key intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the realms of oncology and neurology.

Core Chemical Attributes and Synthetic Versatility

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (CAS: 1253850-61-1; Molecular Formula: C10H14ClNO3) possesses a unique combination of functional groups that render it a valuable tool for synthetic chemists.[1] The presence of a carboxylic acid, a tertiary amine, and a methoxy group on the phenyl ring provides multiple reaction sites for molecular elaboration and diversification.

The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties. The dimethylamino group, a tertiary amine, can act as a hydrogen bond acceptor and can be crucial for interacting with biological targets. Furthermore, its basic nature can be exploited to improve the solubility and bioavailability of the final drug substance. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, thereby affecting ligand-receptor interactions.

Application as a Key Building Block in Kinase Inhibitor Synthesis

One of the most significant applications of benzoic acid derivatives with similar substitution patterns is in the development of kinase inhibitors, a critical class of anticancer drugs. While direct synthesis from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is not explicitly detailed in readily available literature, the structural motif is highly relevant. For instance, the synthesis of the FDA-approved tyrosine kinase inhibitor Bosutinib , used in the treatment of chronic myelogenous leukemia, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid.[2] The synthetic route involves a series of transformations including nitration, reduction, cyclization, and amination reactions to construct the final quinoline-based scaffold. This underscores the potential of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a starting material for analogous kinase inhibitors, where the dimethylamino group could be envisioned to impart desirable properties such as improved solubility or target engagement.

The general workflow for incorporating such a benzoic acid derivative into a kinase inhibitor is depicted below:

G A 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride B Amide Coupling with Amino-heterocycle A->B Activation of Carboxylic Acid C Further Functionalization/ Cyclization B->C Introduction of Key Pharmacophoric Features D Final Kinase Inhibitor C->D Scaffold Elaboration

Sources

The Strategic Utility of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Pharmaceutical Synthesis

In the intricate tapestry of pharmaceutical development, the role of intermediate compounds is paramount. These molecules, while not active pharmaceutical ingredients (APIs) themselves, form the critical scaffolding upon which complex drug molecules are built. Benzoic acid derivatives, in particular, are a cornerstone of medicinal chemistry, offering a versatile platform for the synthesis of a wide array of therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized intermediate: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. We will explore its chemical properties, plausible synthetic routes, and its strategic potential as a key building block in the synthesis of novel therapeutics, drawing parallels with established pharmaceutical agents derived from structurally related benzoic acids.

Physicochemical Properties and Structural Analysis

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a crystalline solid whose structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group, and a dimethylamino group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

PropertyValueSource
CAS Number 1253850-61-1[4]
Molecular Formula C₁₀H₁₄ClNO₃[4]
Molecular Weight 231.68 g/mol Calculated
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and alcoholsGeneral knowledge

The strategic placement of the electron-donating dimethylamino and methoxy groups, ortho and meta to the electron-withdrawing carboxylic acid group, significantly influences the reactivity of the aromatic ring and the properties of the resulting derivatives. This substitution pattern is crucial for fine-tuning the electronic and steric properties of potential drug candidates.

Synthesis of the Intermediate: A Plausible Pathway

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride can be envisioned through a multi-step process starting from more readily available precursors. A logical synthetic strategy would involve the introduction of the dimethylamino group onto a pre-existing methoxy-substituted benzoic acid backbone.

Synthesis_Workflow A 3-Nitro-4-methoxybenzoic acid B Reduction A->B e.g., H₂, Pd/C C 3-Amino-4-methoxybenzoic acid B->C D Reductive Amination C->D Formaldehyde, Reducing Agent (e.g., NaBH₃CN) E 3-(Dimethylamino)-4-methoxybenzoic acid D->E F HCl Treatment E->F Anhydrous HCl G 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride F->G Itopride_Analogue_Synthesis cluster_0 Intermediate Preparation cluster_1 Coupling Reaction A 3-(Dimethylamino)-4-methoxybenzoic acid B Activation A->B e.g., SOCl₂ or Oxalyl Chloride C 3-(Dimethylamino)-4-methoxybenzoyl chloride B->C E Amidation C->E D 4-[2-(Dimethylamino)ethoxy]benzylamine D->E F Itopride Analogue E->F

Caption: Synthetic pathway for a novel Itopride analogue using the target intermediate.

Experimental Protocol: Synthesis of an Itopride Analogue
  • Activation of the Carboxylic Acid: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is first converted to its free base. The free base is then suspended in an inert solvent like dichloromethane or toluene. A chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the formation of the acid chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

  • Amide Coupling: In a separate flask, 4-[2-(dimethylamino)ethoxy]benzylamine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) along with a base such as triethylamine to act as an acid scavenger. The solution is cooled in an ice bath. The previously prepared 3-(Dimethylamino)-4-methoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution.

  • Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure Itopride analogue.

Conclusion and Future Perspectives

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride represents a strategically valuable, though perhaps underutilized, intermediate in pharmaceutical synthesis. Its trifunctional substitution pattern offers a rich chemical handle for the generation of diverse molecular architectures. The principles guiding the synthesis of established drugs like Itopride and Cinitapride clearly demonstrate the potential for this and similar benzoic acid derivatives to serve as foundational building blocks in the discovery of new therapeutic agents. For medicinal chemists and drug development professionals, the exploration of such versatile intermediates is a critical endeavor in the ongoing quest for novel and more effective medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Itopride Synthesis: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from [Link]

  • An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. (2020). ResearchGate. Retrieved from [Link]

  • Srinivasulu, G., et al. (n.d.). Synthesis, Characterization and Antiulcerative Activity of Diazepine Derivatives of Cinitapride. Asian Journal of Chemistry.
  • Du, W., Pan, L., & Cheng, M. (2003). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. US Patent US20090177008A1.
  • An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. (n.d.). Bentham Science. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a versatile organic compound with significant potential in pharmaceutical and chemical research. While the specific historical discovery of this molecule is not extensively documented, its structural motifs are rooted in the rich history of substituted benzoic acids, which have been pivotal in the development of dyes, pharmaceuticals, and other fine chemicals since the 19th century.[1][2][3] This guide details a plausible and robust synthetic pathway, thorough characterization methodologies, and potential applications for researchers, scientists, and professionals in drug development. The protocols and data presented herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a predictive and practical framework for laboratory work.

Introduction and Historical Context

The presence of the tertiary amine allows for the formation of a hydrochloride salt, which typically enhances the compound's solubility in aqueous media and improves its stability, crucial properties for pharmaceutical formulations.[11] This guide will provide a detailed, practical approach to the synthesis and characterization of this compound, grounded in well-established chemical reactions and analytical techniques.

Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride can be efficiently achieved through a two-step process starting from the commercially available 3-Amino-4-methoxybenzoic acid. The first step involves the exhaustive methylation of the primary amino group via the Eschweiler-Clarke reaction, followed by the formation of the hydrochloride salt.

Step 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using formic acid and formaldehyde.[12][13][14] This reductive amination process is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[12]

Reaction Scheme:

G 3-Amino-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic acid 3-(Dimethylamino)-4-methoxybenzoic acid 3-(Dimethylamino)-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic acid->3-(Dimethylamino)-4-methoxybenzoic acid HCHO, HCOOH, Δ G 3-(Dimethylamino)-4-methoxybenzoic acid 3-(Dimethylamino)-4-methoxybenzoic acid 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride 3-(Dimethylamino)-4-methoxybenzoic acid->3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride HCl in solvent

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. As a crucial intermediate in pharmaceutical synthesis, understanding its chemical stability profile is paramount for ensuring the integrity, purity, and performance of active pharmaceutical ingredients (APIs). This document synthesizes fundamental chemical principles with practical, field-proven insights to guide researchers in handling and storing this compound. We will explore its intrinsic chemical properties, potential degradation pathways under various stress conditions, and methodologies for establishing a robust stability-indicating analytical method.

Introduction: The Significance of Stability in Drug Development

In the landscape of pharmaceutical development, the chemical stability of starting materials and intermediates is a cornerstone of a successful and robust manufacturing process. The compound 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, with its substituted aromatic ring, carboxylic acid, and tertiary amine functionalities, presents a unique set of stability considerations. Degradation of this molecule can lead to the formation of impurities that may carry over to the final API, potentially impacting its safety, efficacy, and regulatory compliance. Therefore, a thorough understanding of its stability profile is not merely an academic exercise but a critical component of quality control and risk management.

This guide is structured to provide a deep dive into the chemical nature of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, moving from its fundamental properties to a detailed analysis of its potential degradation under stress conditions. We will culminate in actionable protocols for stability testing and best practices for storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is essential for predicting its stability and handling requirements.

PropertyValueSource
CAS Number 1253850-61-1[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol ChemSupplier Data
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water. Solubility is pH-dependent.[2][3]
pKa The pKa of the carboxylic acid is estimated to be around 4-5, while the pKa of the tertiary amine is estimated to be around 8-9. These values are influenced by the electronic effects of the substituents on the aromatic ring.Inferred from related structures

The hydrochloride salt form enhances the aqueous solubility of the parent molecule. However, the presence of both an acidic carboxylic acid group and a basic dimethylamino group makes the molecule's overall charge and solubility highly dependent on the pH of the solution.[2][4]

Potential Degradation Pathways

Based on the functional groups present in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, several degradation pathways can be anticipated under forced conditions. A proactive understanding of these pathways is crucial for developing a stability-indicating analytical method.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5] For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, hydrolysis could potentially occur at two sites:

  • De-methylation of the methoxy group: Under strong acidic conditions and elevated temperatures, the methoxy group could be hydrolyzed to a hydroxyl group, forming 3-(dimethylamino)-4-hydroxybenzoic acid.

  • De-alkylation of the dimethylamino group: While less common under typical hydrolytic stress conditions, cleavage of the methyl groups from the tertiary amine is a possibility, especially under more extreme conditions.

The pH of the solution will play a critical role in the rate and extent of hydrolytic degradation.[4][6] It is anticipated that the compound will exhibit greater stability in the mid-pH range (around pH 4-7) and be more susceptible to degradation at highly acidic or alkaline pHs.

Oxidative Degradation

The presence of an electron-rich aromatic ring and a tertiary amine makes the molecule susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this degradation pathway. Potential oxidation products could include N-oxides, or degradation of the aromatic ring. The addition of a small amount of a carboxylic acid has been shown to prevent discoloration in some aromatic amines, which is often a sign of oxidation.

Photodegradation

Aromatic carboxylic acids and amines can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of colored degradants or cleavage of functional groups. The "meta-effect" in some aminobenzoic acid derivatives can facilitate the photochemical cleavage of benzylic C-O bonds, although this specific structure does not have a benzylic group, the principle of photo-induced reactivity of the substituted ring is relevant.[7]

Thermal Degradation

At elevated temperatures, decarboxylation of the benzoic acid moiety is a primary concern for benzoic acid and its derivatives, which would result in the formation of 2-methoxy-N,N-dimethylaniline.[8][9] The stability of benzoic acid derivatives in high-temperature water has been shown to be dependent on the substituents, with some derivatives degrading at temperatures as low as 150-200°C.[8]

Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation main 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride hydrolysis_product1 3-(Dimethylamino)-4-hydroxybenzoic acid main->hydrolysis_product1 Acidic/Basic pH Heat hydrolysis_product2 De-alkylated amine derivatives main->hydrolysis_product2 Extreme conditions oxidation_product1 N-oxide derivative main->oxidation_product1 H₂O₂ oxidation_product2 Ring-opened products main->oxidation_product2 Strong oxidants photo_product Colored degradants Fragmented products main->photo_product UV/Vis light thermal_product 2-methoxy-N,N-dimethylaniline main->thermal_product High Temperature (Decarboxylation) G start Start: Stability Assessment forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development method_validation Validate HPLC Method (ICH Guidelines) method_development->method_validation storage_conditions Establish Recommended Storage Conditions method_validation->storage_conditions routine_testing Implement Routine Stability Testing storage_conditions->routine_testing end End: Ensured Product Quality routine_testing->end

Sources

Unlocking the Therapeutic Potential of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of the Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, a foundational framework upon which a multitude of clinically significant therapeutics have been built. Its inherent stability, synthetic tractability, and capacity for diverse functionalization have rendered it a cornerstone in the design of novel pharmacological agents. This guide delves into the untapped potential of a specific analogue, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a compound poised at the intersection of promising structural motifs. By examining the established bioactivities of structurally related molecules, we can illuminate a strategic path forward for the investigation and application of this compound in modern drug discovery. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a roadmap for exploring its therapeutic promise in neurodegenerative disorders, oncology, and infectious diseases.

Compound Profile: 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

PropertyValueSource
IUPAC Name 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride[1][2]
CAS Number 1253850-61-1[1][2]
Molecular Formula C10H14ClNO3[1][2]
Molecular Weight 231.68 g/mol [3]
Structure A substituted benzoic acid with a dimethylamino group at position 3 and a methoxy group at position 4.[3][4]

Potential Therapeutic Application in Neurodegenerative Disorders

The global burden of neurodegenerative diseases, particularly Alzheimer's disease, necessitates the urgent development of novel therapeutic strategies. The structural features of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suggest a plausible role in modulating key pathological pathways implicated in these conditions.

Hypothesized Mechanism of Action: Cholinergic System Modulation

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[2][5] A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation. Benzoic acid derivatives have been identified as a versatile scaffold for designing AChE inhibitors.[4] The dimethylamino and methoxy moieties on the phenyl ring of our subject compound could potentially interact with the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Therapeutic Intervention Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_release ACh_vesicle->ACh_release Exocytosis ACh ACh AChE AChE ACh->AChE Degradation Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Choline_reuptake AChE->Choline_reuptake Choline + Acetate Signal_Transduction Signal Transduction (Cognition, Memory) Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Compound 3-(Dimethylamino)-4- methoxybenzoic acid HCl Compound->AChE Inhibition PI3K_Akt_mTOR_pathway cluster_intervention Potential Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition (PIP3 -> PIP2) Compound 3-(Dimethylamino)-4- methoxybenzoic acid HCl Compound->PI3K Modulation? Compound->Akt Modulation? Compound->mTORC1 Modulation?

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of modulation by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of a compound. [6][7][8][9][10] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (test compound)

  • Doxorubicin or Paclitaxel (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Potential Therapeutic Application in Infectious Diseases

The global challenge of antimicrobial resistance underscores the need for new antibacterial and antifungal agents. Aminobenzoic acid derivatives have demonstrated a range of antimicrobial activities.

Hypothesized Mechanism of Action: Folate Biosynthesis Inhibition

The bacterial folate biosynthesis pathway is a well-established target for antimicrobial drugs, as it is essential for bacterial survival and absent in humans. [11][12][13][14][15]Para-aminobenzoic acid (PABA) is a key intermediate in this pathway. The structural similarity of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride to PABA suggests that it could act as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the folate pathway.

Signaling Pathway: Bacterial Folate Biosynthesis

folate_pathway cluster_inhibition Therapeutic Intervention Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis & Amino Acid Metabolism Tetrahydrofolate->Nucleotide_Synthesis Compound 3-(Dimethylamino)-4- methoxybenzoic acid HCl Compound->DHPS Competitive Inhibition

Caption: Bacterial folate biosynthesis pathway and the hypothesized competitive inhibition of DHPS.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [16][17][18][19][20] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (test compound)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound and positive control in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Future Directions and Concluding Remarks

The preliminary analysis presented in this guide strongly suggests that 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a compound of significant interest for further investigation in drug discovery. The proposed in vitro assays provide a solid foundation for initial screening and validation of its biological activities. Positive results from these initial studies would warrant progression to more complex cellular and in vivo models to further elucidate its therapeutic potential and mechanism of action. The versatility of the benzoic acid scaffold, combined with the specific substitutions of this compound, offers a promising starting point for the development of novel therapeutics to address unmet medical needs in neurodegeneration, oncology, and infectious diseases.

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In-Depth Technical Guide: Molecular Structure and Conformation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental methodologies to offer a deep understanding of this molecule's architecture. We explore the electronic and steric influences of its key functional groups, predict its conformational preferences, and outline detailed protocols for its empirical characterization using single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide serves as a foundational resource for leveraging the structural attributes of this compound in medicinal chemistry and materials science.

Foundational Molecular Structure

The precise arrangement of atoms and functional groups in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is fundamental to its chemical behavior and potential applications. The molecule is built upon a central benzene ring with substitutions at positions 1, 3, and 4. The hydrochloride designation signifies that the dimethylamino group is protonated, forming a dimethylammonium cation, with a chloride anion providing charge balance.

Core Structural Features:

  • Aromatic Scaffold: A planar benzene ring serves as the molecular backbone.

  • Carboxylic Acid Group (-COOH): Located at the C1 position, this group is a hydrogen bond donor and acceptor and is electronically withdrawing.

  • Dimethylammonium Group (-N⁺H(CH₃)₂): Positioned at C3, this protonated amine is sterically bulky. Its positive charge imparts an inductive electron-withdrawing effect, a significant change from the strong electron-donating nature of its unprotonated form.

  • Methoxy Group (-OCH₃): At the C4 position, this group donates electron density to the ring through resonance.

The interplay between these groups dictates the molecule's overall electronic distribution and steric profile.

Caption: Connectivity of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Conformational Landscape: A Theoretical Perspective

The molecule's three-dimensional conformation is determined by rotations around key single bonds, a dynamic process governed by the need to minimize intramolecular steric strain while optimizing electronic interactions.

Primary Rotatable Bonds:

  • C(aromatic)−C(carboxyl) Bond: The dihedral angle between the carboxylic acid plane and the benzene ring.

  • C(aromatic)−N Bond: The orientation of the bulky dimethylammonium group.

  • C(aromatic)−O Bond: The positioning of the methoxy group's methyl moiety.

Anticipated Conformational Preferences:

  • Carboxylic Acid Moiety: While coplanarity with the aromatic ring is electronically favorable, steric clashes with adjacent substituents can induce a non-planar orientation. In the solid state, benzoic acids typically form robust hydrogen-bonded dimers, which significantly influences their orientation[1].

  • Methoxy Group: This group tends to lie in the plane of the benzene ring to maximize resonance stabilization, with the methyl group likely positioned away from the neighboring dimethylammonium group to alleviate steric repulsion.

  • Dimethylammonium Group: As the most sterically demanding substituent, its rotational freedom is highly restricted by the adjacent methoxy group. The N-H proton is a prime candidate for forming a strong hydrogen bond with the chloride anion or an acceptor group on an adjacent molecule, anchoring its conformation in the solid state.

The final conformation represents a thermodynamic minimum, balancing these competing steric and electronic demands. Studies on structurally related phenylaminobenzoic acids have shown that substitution patterns and the potential for intramolecular hydrogen bonding are critical determinants of polymorphism and conformation[2].

A Practical Guide to Experimental Conformational Analysis

A rigorous determination of the molecule's conformation requires a multi-faceted experimental approach. The following protocols outline the key techniques for elucidating both solid-state and solution-state structures.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

This technique provides an unambiguous view of the molecular structure and intermolecular interactions within a crystalline lattice.

Step-by-Step Experimental Protocol:

  • Crystal Cultivation: Grow diffraction-quality single crystals from a suitable solvent system (e.g., slow evaporation from ethanol or an ethanol/water mixture). The quality of the crystal is paramount for successful data collection.

  • Diffraction Data Acquisition: Mount a selected crystal on a goniometer head and cool it under a stream of nitrogen gas (typically to 100 K) to reduce thermal motion. Collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve a final, high-resolution crystal structure. This analysis will reveal precise bond lengths, angles, and torsion angles, as well as detailing the hydrogen-bonding network and crystal packing arrangement[3].

cluster_workflow X-ray Crystallography Workflow A High-Quality Crystal Growth B Crystal Mounting & Cryo-Cooling A->B C X-ray Diffraction Data Collection B->C D Structure Solution (e.g., Direct Methods) C->D E Iterative Structure Refinement D->E F Analysis of Conformation & Supramolecular Interactions E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy: Elucidating the Solution-State Conformation

NMR spectroscopy is indispensable for characterizing the molecule's structure and dynamic behavior in solution.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, within a standard NMR tube[1].

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and coupling constants of all protons. The aromatic region will show distinct patterns based on the substitution, and the N⁺-H proton should be observable, potentially as a broad signal.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR Spectroscopy for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is key for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis in solution. NOE cross-peaks connect protons that are close in space (< 5 Å), regardless of their bonding. Observing NOEs between the N-methyl protons and aromatic protons, or between the methoxy protons and adjacent ring protons, provides direct evidence for the preferred time-averaged conformation in solution.

FT-IR Spectroscopy: Probing Functional Groups and Hydrogen Bonding

FT-IR spectroscopy is a rapid and informative technique for identifying functional groups and assessing the extent of hydrogen bonding.

Summary of Expected Spectroscopic Data:

Vibrational ModeFunctional Group OriginExpected Wavenumber (cm⁻¹)Interpretation
O-H StretchCarboxylic Acid2500-3300 (very broad)Strong hydrogen bonding, characteristic of carboxylic acid dimers[1].
N⁺-H StretchDimethylammonium2200-3000 (broad)Indicates a protonated amine, often overlaps with the O-H stretch.
C=O StretchCarboxylic Acid1680-1710Position is sensitive to hydrogen bonding; lower frequency suggests dimerization.
C=C StretchAromatic Ring1450-1600A series of sharp peaks confirming the aromatic core.
C-O StretchMethoxy Ether1000-1300Corresponds to the aryl-O and O-CH₃ stretching vibrations.

Broader Scientific Context and Applications

The benzoic acid motif is a cornerstone in pharmaceutical design, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4][5]. The specific structural and electronic features of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride—its charge, hydrogen bonding capabilities, and defined conformational stance—make it a compelling candidate for rational drug design. Its utility as a synthetic intermediate for more complex pharmaceutical agents is also significant, as seen with related methoxybenzoic acid structures[6][7]. A deep understanding of its conformation is therefore not merely academic but a critical prerequisite for predicting and optimizing its interactions with biological macromolecules.

Concluding Remarks

The molecular architecture of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a finely tuned system dictated by the interplay of steric hindrance, electronic effects, and powerful intermolecular forces, most notably hydrogen bonding. While theoretical analysis provides a robust predictive model, definitive conformational assignment hinges on rigorous experimental characterization. The protocols detailed herein, from single-crystal X-ray diffraction for solid-state analysis to advanced 2D NMR for solution-state dynamics, provide a clear roadmap for researchers. A thorough elucidation of this molecule's three-dimensional structure is the essential first step toward unlocking its full potential in the fields of drug discovery and advanced materials.

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An In-depth Technical Guide on the Reactivity of the Dimethylamino Group in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the dimethylamino group in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This molecule is of significant interest to researchers and professionals in drug development due to its versatile chemical nature. The guide delves into the electronic and steric factors influencing the reactivity of the tertiary amine, with a particular focus on key transformations such as N-oxidation, reactions with electrophiles, and potential for Hofmann elimination. Detailed experimental protocols, mechanistic insights, and data are presented to provide a practical framework for utilizing this compound in complex synthetic pathways.

Introduction: Structural and Electronic Landscape

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride possesses a unique molecular architecture that dictates its chemical behavior. The core structure consists of a benzoic acid ring substituted with a dimethylamino group at the meta-position and a methoxy group at the para-position relative to the carboxylic acid. The hydrochloride salt form ensures the protonation of the highly basic dimethylamino group, which has significant implications for its reactivity and solubility.

The interplay of the electronic effects of the substituents is crucial. The methoxy group (-OCH3) at the para position is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring.[1] Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group, deactivating the ring towards electrophilic attack.[2] The dimethylamino group (-N(CH3)2) is also a powerful electron-donating group, further enriching the electron density of the benzene ring.[3] However, in the hydrochloride salt form, the protonated dimethylamino group acts as an electron-withdrawing group. This dynamic interplay of electronic effects governs the reactivity at various sites within the molecule.

Key Structural Features:
Functional GroupPositionElectronic Effect (Free Base)Electronic Effect (Hydrochloride)
Carboxylic Acid1Electron-withdrawingElectron-withdrawing
Dimethylamino3Strong electron-donatingElectron-withdrawing (inductive)
Methoxy4Strong electron-donatingStrong electron-donating

Reactivity of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the free base form of the dimethylamino group is the primary driver of its reactivity, making it a potent nucleophile and a site for various chemical transformations.[4]

N-Oxidation

Tertiary amines, including aromatic dimethylamino compounds, are susceptible to oxidation to form N-oxides.[5] This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and peracids like m-chloroperoxybenzoic acid (mCPBA) being common choices.[5] The resulting N-oxide can exhibit altered pharmacological properties and can serve as an intermediate for further reactions.

The N-oxidation of aromatic amines is a significant metabolic pathway, often catalyzed by cytochrome P450 or flavin-containing monooxygenase enzymes in biological systems.[6][7] In a laboratory setting, this reaction provides a route to modify the polarity and chemical behavior of the parent molecule.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid N-oxide
  • Dissolution: Dissolve 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1 equivalent) in a suitable solvent such as methanol.

  • Basification: Add a mild base, such as sodium bicarbonate (1.1 equivalents), to neutralize the hydrochloride and liberate the free amine. Stir until gas evolution ceases.

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of m-CPBA (1.2 equivalents) in methanol dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess peracid with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: A simplified workflow for the N-oxidation of 3-(Dimethylamino)-4-methoxybenzoic acid.

Reactions with Electrophiles

The nucleophilic nitrogen of the dimethylamino group can react with various electrophiles. A key example is the reaction with alkyl halides, particularly methyl iodide, to form a quaternary ammonium salt. This process, known as exhaustive methylation, is the first step in the Hofmann elimination reaction.[8][9]

The formation of the quaternary ammonium salt transforms the dimethylamino group into a good leaving group, enabling subsequent elimination reactions.

Experimental Protocol: Synthesis of the Quaternary Ammonium Iodide Salt
  • Dissolution: Dissolve 3-(Dimethylamino)-4-methoxybenzoic acid (free base, 1 equivalent) in a polar aprotic solvent like acetonitrile or acetone.

  • Alkylation: Add an excess of methyl iodide (3-4 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The quaternary ammonium salt will often precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent to remove excess methyl iodide, and dry under vacuum.

Hofmann Elimination

While the classic Hofmann elimination involves the formation of an alkene from a quaternary ammonium hydroxide, the aromatic nature of the substrate in this case prevents the typical β-elimination from the ring.[10] However, a related degradation is possible under forcing conditions, potentially leading to cleavage of a methyl group or other decomposition pathways. The formation of the quaternary ammonium salt is a prerequisite for such transformations.[11]

The typical Hofmann elimination proceeds via an E2 mechanism, where a strong base abstracts a proton from a β-carbon, leading to the formation of the least substituted alkene (Hofmann's rule).[10] In the context of an aromatic dimethylamino group, the direct application of this reaction to form a double bond within the aromatic ring is not feasible due to the high energy barrier of disrupting aromaticity.

G cluster_0 Step 1: Exhaustive Methylation cluster_1 Step 2: Formation of Hydroxide Salt cluster_2 Step 3: Elimination Amine Tertiary Amine QuatSalt Quaternary Ammonium Iodide Amine->QuatSalt SN2 MeI Excess Methyl Iodide MeI->QuatSalt HydroxideSalt Quaternary Ammonium Hydroxide QuatSalt->HydroxideSalt Ag2O Silver Oxide, Water Ag2O->HydroxideSalt Alkene Alkene (Hofmann Product) HydroxideSalt->Alkene TertiaryAmine Tertiary Amine HydroxideSalt->TertiaryAmine Heat Heat Heat->Alkene caption General Hofmann Elimination Pathway

Caption: A generalized workflow of the Hofmann elimination reaction.

Influence on Aromatic Ring Reactivity

The dimethylamino group, being a strong activating group in its free base form, directs electrophilic aromatic substitution to the ortho and para positions.[3] In 3-(Dimethylamino)-4-methoxybenzoic acid, the positions ortho and para to the dimethylamino group are positions 2 and 4, and 6. However, position 4 is already occupied by the methoxy group. The carboxylic acid is a meta-directing deactivator.[2] The combined directing effects of these groups will influence the regioselectivity of electrophilic substitution reactions on the aromatic ring.

For instance, in a nitration reaction, the incoming electrophile (NO2+) would be directed to the positions activated by the electron-donating groups.[12] A careful analysis of the combined electronic and steric effects is necessary to predict the major product.

Conclusion

The dimethylamino group in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a key determinant of the molecule's overall reactivity. Its ability to act as a nucleophile, undergo oxidation, and be converted into a quaternary ammonium salt opens up a wide range of synthetic possibilities. Understanding the interplay of the electronic effects of all substituents on the aromatic ring is paramount for predicting and controlling the outcomes of chemical transformations. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this versatile compound.

References

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electrophilic substitution reactions of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-(Dimethylamino)-4-methoxybenzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. Directed at researchers, scientists, and professionals in drug development, this document moves beyond standard procedural outlines to offer a deep dive into the mechanistic underpinnings, regiochemical predictions, and practical laboratory protocols for key EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. By dissecting the interplay of the powerful electron-donating dimethylamino and methoxy groups against the deactivating carboxylic acid moiety, this guide offers a predictive framework for reaction outcomes. Particular emphasis is placed on the critical role of the substrate's form—hydrochloride salt versus free base—and its profound impact on the reactivity and directional properties of the aromatic ring. All theoretical discussions are supported by detailed, field-proven experimental protocols and authoritative references to ensure scientific integrity and practical applicability.

Introduction

The Subject Molecule: 3-(Dimethylamino)-4-methoxybenzoic acid

3-(Dimethylamino)-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a strongly activating dimethylamino group and a moderately activating methoxy group. The compound is often supplied as a hydrochloride salt to improve stability and solubility, a factor with significant chemical implications for its reactivity.[1] The unique electronic environment of the aromatic ring, governed by the competing and synergistic effects of its three substituents, makes it an interesting and challenging substrate for electrophilic aromatic substitution.

Significance in Research and Drug Development

Substituted benzoic acid derivatives are pivotal scaffolds in medicinal chemistry and materials science. The specific arrangement of electron-donating and withdrawing groups in 3-(Dimethylamino)-4-methoxybenzoic acid makes it a valuable intermediate for synthesizing complex molecules, including potential pharmaceutical agents and functional dyes.[2][3] Understanding its reactivity is crucial for designing synthetic routes that can selectively functionalize the aromatic core, enabling the development of novel compounds with tailored properties.

Theoretical Framework: Predicting Regioselectivity

Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds, proceeding via a two-step addition-elimination mechanism.[4] The aromatic ring, acting as a nucleophile, attacks a potent electrophile (E⁺), disrupting the aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] In a subsequent fast step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the stable aromatic system.[4]

EAS_Mechanism A Aromatic Ring (Nucleophile) C Arenium Ion (Sigma Complex) (Rate-Determining Step) A->C + E+ B Electrophile (E+) D Substituted Aromatic Ring C->D - H+ H H+

Caption: General mechanism of Electrophilic Aromatic Substitution.

Analysis of Substituent Effects

The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[5][6]

  • -N(CH₃)₂ (Dimethylamino): This is one of the most powerful activating, ortho-, para-directing groups.[7][8] Its strong +M (mesomeric) effect, stemming from the lone pair of electrons on the nitrogen atom, significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[9] This makes the ring highly nucleophilic and reactive towards electrophiles.[7]

  • -OCH₃ (Methoxy): The methoxy group is also an activating, ortho-, para-director.[10] While it has an electron-withdrawing inductive (-I) effect due to oxygen's electronegativity, its electron-donating mesomeric (+M) effect from the oxygen lone pairs is dominant, enriching the ortho and para positions.[10]

  • -COOH (Carboxylic Acid): The carboxyl group is a deactivating, meta-directing group.[11][12] Both its inductive (-I) and mesomeric (-M) effects withdraw electron density from the aromatic ring, making it less reactive than benzene.[11][13] This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.[12]

The Critical Role of the Hydrochloride Salt

When 3-(Dimethylamino)-4-methoxybenzoic acid is in its hydrochloride form, the basic dimethylamino group is protonated to form a dimethylammonium group [-N⁺H(CH₃)₂]. This protonation fundamentally alters its electronic influence. The resulting positive charge transforms the group from a powerful activator into a potent deactivating, meta-directing group due to a strong -I effect.[6]

Therefore, for any reaction intended to leverage the activating properties of the dimethylamino group, it is imperative to use the free base form of the substrate. This is typically achieved by treating the hydrochloride salt with a mild base (e.g., NaHCO₃, Na₂CO₃) prior to the reaction.

Synergy and Competition: Predicting the Site of Attack

Assuming the reaction is performed on the free base, the directing effects of the three substituents must be considered in concert.

  • Activation Dominance: The activating groups (-N(CH₃)₂ and -OCH₃) will govern the reaction's regioselectivity over the deactivating group (-COOH).[8]

  • Positional Analysis:

    • The -N(CH₃)₂ group at C-3 strongly directs to its ortho position (C-2) and its para position (C-6).

    • The -OCH₃ group at C-4 strongly directs to its ortho positions (C-3 and C-5).

    • The -COOH group at C-1 directs to its meta positions (C-3 and C-5).

  • Consensus and Steric Hindrance:

    • Position C-5: This position is activated (ortho to -OCH₃ and meta to -COOH) and is sterically accessible.

    • Position C-2: This position is activated (ortho to -N(CH₃)₂) but is sterically hindered, being flanked by the -COOH and -N(CH₃)₂ groups.

    • Position C-6: This position is activated (para to -N(CH₃)₂) but receives no activation from the -OCH₃ group.

Caption: Predicted regioselectivity on the free base form.

Key Electrophilic Substitution Reactions & Protocols

The following sections detail protocols for common EAS reactions. Crucially, all protocols assume the starting material is the free base, 3-(Dimethylamino)-4-methoxybenzoic acid. If starting from the hydrochloride salt, an initial neutralization step is required.

Halogenation (Bromination)

Halogenation of highly activated rings like this substrate can be vigorous. The reaction is typically performed without a Lewis acid catalyst, as the ring's high nucleophilicity is sufficient to polarize the halogen molecule.[7]

The high electron density at C-5, driven by the methoxy and dimethylamino groups, facilitates the attack on a bromine molecule, leading to the formation of the arenium ion intermediate without needing a catalyst like FeBr₃, which is common for less activated rings.[14] Using a less polar solvent like acetic acid can help moderate the reaction.

  • Substrate Preparation: Dissolve 1.0 equivalent of 3-(Dimethylamino)-4-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: In a separate flask, prepare a solution of 1.05 equivalents of molecular bromine (Br₂) in glacial acetic acid.

  • Reaction: Cool the substrate solution to 0-5 °C in an ice bath. Add the bromine solution dropwise over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The disappearance of the bromine's reddish color is also a good indicator.

  • Quenching and Isolation: Pour the reaction mixture into a beaker containing ice water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: Wash the collected solid or organic extracts with a sodium thiosulfate solution to remove any unreacted bromine, then with water. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Nitration

Nitration requires careful consideration of the reaction conditions due to the acid-sensitivity of the dimethylamino group and the oxidizing nature of nitric acid.

Using the standard nitrating mixture (HNO₃/H₂SO₄) is problematic as the strong acidity will protonate the dimethylamino group, deactivating the ring and leading to meta-substitution relative to the resulting ammonium group.[15][16] To achieve nitration at the predicted C-5 position, milder nitrating agents or protection of the amino group are necessary. A well-established alternative for acid-sensitive substrates is using nitric acid in acetic anhydride, which generates the less aggressive electrophile, acetyl nitrate.

  • Reagent Preparation: Prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq.) to acetic anhydride (3.0 eq.) at 0 °C. Stir for 15 minutes. Caution: Exothermic reaction.

  • Substrate Preparation: Dissolve 3-(Dimethylamino)-4-methoxybenzoic acid (1.0 eq.) in acetic anhydride in a separate flask and cool to -10 °C.

  • Reaction: Add the prepared acetyl nitrate solution dropwise to the substrate solution, ensuring the temperature does not rise above -5 °C.

  • Monitoring: Stir the mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate of 3-(Dimethylamino)-4-methoxy-5-nitrobenzoic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Sulfonation

Sulfonation is a reversible reaction that typically requires concentrated or fuming sulfuric acid. Similar to nitration, the strong acidic conditions pose a challenge.

Direct sulfonation with fuming sulfuric acid will protonate the dimethylamino group, leading to deactivation. A milder approach is required. Using a sulfur trioxide-pyridine complex (SO₃·py) in a non-protic solvent like dichloromethane or dichloroethane allows for sulfonation under nearly neutral conditions, preserving the activating nature of the amino group.

  • Substrate Preparation: Suspend 3-(Dimethylamino)-4-methoxybenzoic acid (1.0 eq.) in dichloromethane in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add the SO₃-pyridine complex (1.5 eq.) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture, and quench by adding water. Adjust the pH to ~8-9 with NaOH solution.

  • Isolation: Wash the aqueous layer with dichloromethane to remove any unreacted starting material. Acidify the aqueous layer with HCl to a pH of ~1-2 to precipitate the sulfonic acid product. Collect the solid by filtration.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally incompatible with substrates containing strongly activating amino groups.[17][18]

  • Catalyst Complexation: The basic nitrogen atom of the dimethylamino group will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the ring by converting the -N(CH₃)₂ into a deactivating group, effectively shutting down the reaction.[17]

  • Over-Reactivity: Even if a reaction could be initiated, the highly activated ring is prone to polysubstitution, which is difficult to control.[18][19]

Due to these significant challenges, Friedel-Crafts reactions are not recommended for this substrate without prior modification, such as protecting the amino group as an amide. However, even with protection, the reaction may still be sluggish or complex. Alternative synthetic routes are generally preferred to introduce alkyl or acyl groups.

Data and Workflow Summary

Table of Predicted Reaction Outcomes
Reaction TypeReagent(s)Predicted Major ProductKey Considerations
Bromination Br₂ in Acetic Acid3-(Dimethylamino)-5-bromo-4-methoxybenzoic acidReaction is fast; no Lewis acid needed.
Nitration HNO₃ in Acetic Anhydride3-(Dimethylamino)-4-methoxy-5-nitrobenzoic acidAvoids protonation of the amino group.
Sulfonation SO₃·Pyridine Complex3-(Dimethylamino)-4-methoxy-5-sulfobenzoic acidMild, non-acidic conditions are essential.
Friedel-Crafts R-Cl/AlCl₃ or RCOCl/AlCl₃No reaction or complex mixtureNot recommended due to catalyst complexation.
General Experimental Workflow

Caption: A generalized workflow for electrophilic substitution.

References

  • Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? Homework.Study.com. [Link]

  • Aromatic Reactivity. MSU Chemistry. [Link]

  • Directing Groups in SE Ar. University of Calgary. [Link]

  • Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Quora. [Link]

  • Electrophilic Substitution Reaction of Benzoic acid. YouTube. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Aromatic acids, such as benzoic acid, can undergo electrophilic substitution. Chegg.com. [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Multiple Directing Effects and Multistep Synthesis. YouTube. [Link]

  • Process for preparing N,N-dimethylaminobenzoic acids.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Friedel Crafts. Scribd. [Link]

  • Electrophilic Aromatic Substitution. University of Illinois Chicago. [Link]

  • Chemistry 211 Experiment 1. University of Missouri–St. Louis. [Link]

  • Friedel Crafts. Scribd. [Link]

  • 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. ChemBK. [Link]

  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]

  • 3-Amino-4-methoxybenzoic acid. PubChem - NIH. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. PubChem - NIH. [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. University of Wisconsin-River Falls. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Aromatic Halogenation Mechanism. YouTube. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. SUNY Oneonta. [Link]

  • Structure of the 3-(4-dimethylamino-1-phenylazo) benzene sulfonic acid sodium salt. ResearchGate. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]

  • Process for the preparation of sulfonated anthranilic acids.
  • 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid. PubChem - NIH. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]

  • Halogenation At Tiffany’s. Master Organic Chemistry. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

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Methodological & Application

using 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of substituted aminobenzoic acids in Solid-Phase Peptide Synthesis (SPPS), with a focus on the principles applicable to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Introduction: Beyond Linear Peptides with Specialized Linkers

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the routine assembly of linear amino acid chains.[1][2][3] However, the frontiers of peptide science, particularly in drug discovery, are increasingly focused on complex architectures such as cyclic peptides. Cyclic peptides often exhibit enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic profiles compared to their linear counterparts.

The synthesis of these advanced structures requires specialized tools. One such class of tools is the specialized linker, which serves as the anchor point between the growing peptide chain and the solid support. While standard linkers are designed for simple cleavage to release a linear peptide, advanced linkers can facilitate on-resin modifications, most notably, cyclization.

This guide focuses on the theoretical application and protocols for a specific class of substituted aminobenzoic acid linkers. While published, peer-reviewed protocols specifically detailing the use of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride are not prevalent, its chemical structure is highly analogous to linkers like the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker . The MeDbz linker is documented for its utility in the on-resin synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides.[4] Therefore, this document will leverage the principles and established protocols for the MeDbz linker to provide a comprehensive guide for researchers looking to employ similar molecules.

We will explore the fundamental chemistry, provide detailed protocols for linker immobilization and peptide synthesis, and explain the mechanism of "cyclative cleavage"—a powerful technique where cyclization and release from the resin occur in a single, efficient step.[4]

PART 1: Physicochemical Properties & Safe Handling

Before initiating any synthesis, a thorough understanding of the reagent's properties and safety requirements is paramount. The information below is synthesized from data on structurally related compounds and should be treated as a guideline.[5][6][7][8] Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Table 1: Properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and Related Compounds

PropertyValue / InformationSource Analogue(s)
CAS Number 1253850-61-1[9][10]
Molecular Formula C₁₀H₁₄ClNO₃[9]
Appearance Typically a white to off-white or light-yellow solid/powder.[11]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. May be hygroscopic; protect from moisture.[7][8][11]
Hazards May cause skin and serious eye irritation.[5][6][8] May cause respiratory irritation. Avoid breathing dust.[8]
Incompatible Materials Strong oxidizing agents.[8]
Laboratory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[5][6]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] Prevent dust dispersion during weighing and transfer.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

PART 2: Principle of Operation - The Cyclative Cleavage Mechanism

The core utility of a MeDbz-type linker lies in its ability to form a reactive N-acyl-urea intermediate on the solid support. This intermediate is primed for nucleophilic attack by a deprotected group within the peptide chain, leading to simultaneous cyclization and cleavage from the resin. This elegant process avoids the need to cleave a linear peptide and then perform a subsequent, often challenging, solution-phase cyclization.

The workflow can be broken down into three main phases: Linker Immobilization, Peptide Elongation, and Cyclative Cleavage.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Peptide Elongation (SPPS) cluster_2 Phase 3: Cyclization & Cleavage P1_1 Activate Carboxyl Group of Linker P1_2 Couple Linker to Amine-Functionalized Resin P1_1->P1_2 e.g., DIC/Oxyma P2_1 Fmoc Deprotection (Piperidine/DMF) P1_2->P2_1 Resin-Linker Ready P2_2 Amino Acid Coupling (e.g., HBTU/DIEA) P2_1->P2_2 P2_3 Repeat Cycle (n-1) times P2_2->P2_3 P2_3->P2_1 P3_1 Activate C-Terminus (e.g., Chloroformate) P2_3->P3_1 Linear Peptide on Resin P3_2 Form N-Acyl-Urea Intermediate (Base) P3_1->P3_2 P3_3 Side-Chain Deprotection (e.g., TFA for Mmt) P3_2->P3_3 P3_4 Intramolecular Nucleophilic Attack & Release P3_3->P3_4 P_Final Final Cyclic Peptide P3_4->P_Final Purification G cluster_mech Mechanism of Cyclative Cleavage Resin Resin-Linker-Peptide-COOH Activated Resin-Linker(Activated)-Peptide Resin->Activated 1. Activation (e.g., 4-nitrophenyl chloroformate) Intermediate Resin-[N-Acyl-Urea]-Peptide Activated->Intermediate 2. Base Treatment (DIEA) Forms reactive intermediate Final Cyclic Peptide + Resin-Byproduct Intermediate->Final 3. Intramolecular Attack by deprotected side-chain (e.g., Cys-SH) caption Figure 2. Simplified mechanism of on-resin cyclization and cleavage.

Figure 2. Simplified mechanism of on-resin cyclization and cleavage.

PART 3: Experimental Protocols

These protocols are adapted from standard SPPS methodologies and specialized techniques for cyclization linkers. [4][12][13]They should be optimized based on the specific peptide sequence and available laboratory equipment.

Protocol 1: Linker Immobilization on Amino-Functionalized Resin

Objective: To covalently attach the 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride linker to a solid support (e.g., Rink Amide AM resin).

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM, 100-200 mesh, ~0.5 mmol/g)

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Place the resin (1 g) in a reaction vessel. Wash and swell the resin with DCM (3 x 10 mL) followed by DMF (3 x 10 mL). [12]2. Neutralization (if starting from salt): The linker is a hydrochloride salt. To prepare it for coupling, dissolve 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (3 equivalents relative to resin loading) and DIEA (3 equivalents) in DMF.

  • Pre-activation: In a separate vial, dissolve the neutralized linker, OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (2 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIEA in DMF for 30 minutes. [12]7. Final Wash: Wash the resin again as in step 5 and dry under vacuum.

  • Quantification: Determine the loading capacity of the linker on the resin using a standard method like Fmoc quantification if the linker was Fmoc-protected (not applicable here) or a colorimetric test.

Protocol 2: Standard Fmoc-SPPS Peptide Elongation

Objective: To assemble the linear peptide sequence on the immobilized linker.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU, HATU, or TBTU

  • Base: DIEA

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: DMF, DCM

Procedure (per coupling cycle):

  • Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a second treatment for 15 minutes. [13]3. Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Return to Step 1 for the next amino acid in the sequence.

Protocol 3: On-Resin Cyclization and Cleavage

Objective: To cyclize the peptide and cleave it from the solid support.

Materials:

  • Peptidyl-resin from Protocol 2

  • 4-Nitrophenyl chloroformate

  • DIEA

  • Selective Deprotection Reagent (e.g., 2% TFA in DCM for Mmt group removal)

  • Thiophenol (for head-to-tail cyclization if needed) [4]* Solvents: DMF, DCM

Procedure (adapted from MeDbz protocol)[4]:

  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the final amino acid as described in Protocol 2, Step 2.

  • Washing: Wash the resin thoroughly with DMF and DCM, then dry the resin under vacuum.

  • C-Terminus Activation: Swell the resin in DCM. Add a solution of 4-nitrophenyl chloroformate (5 eq.) in DCM. Agitate for 1-2 hours.

  • Wash: Wash the resin with DCM (3x) and DMF (3x).

  • N-Acyl-Urea Formation: Treat the resin with a solution of DIEA (5 eq.) in DMF. Agitate for 1 hour. This step forms the reactive intermediate.

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Selective Side-Chain Deprotection: Remove the protecting group from the nucleophilic side chain. For example, to remove an Mmt group from a Lysine side-chain, wash the resin with 2% TFA in DCM multiple times until the yellow color of the Mmt cation is no longer observed. [14]Immediately neutralize the resin with 10% DIEA in DMF.

  • Cyclization/Cleavage: Treat the resin with 10% DIEA in DMF and agitate at room temperature. Monitor the reaction by taking small aliquots of the solution and analyzing via HPLC-MS. The reaction can take from a few hours to overnight.

  • Product Collection: Once the reaction is complete, filter the solution from the resin. The cyclic peptide is now in the filtrate. Wash the resin with additional DMF/DCM to recover any remaining product.

  • Purification: Combine the filtrates, concentrate under reduced pressure, and purify the crude cyclic peptide using preparative reverse-phase HPLC.

PART 4: Conclusion and Future Perspectives

The use of specialized linkers like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride represents a powerful strategy in modern peptide chemistry. By enabling on-resin cyclization via a cyclative cleavage mechanism, these tools streamline the synthesis of complex cyclic peptides, which are of immense interest in therapeutic development. The protocols and principles outlined in this guide, based on the well-documented MeDbz linker, provide a robust framework for researchers to explore the potential of this class of reagents. Future work will involve the direct documentation and optimization of protocols for this specific linker, potentially expanding the toolkit for creating novel peptide architectures with enhanced biological activity and stability.

References

  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET: 4-Amino-3-methoxybenzoic Acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2019, February 12). SAFETY DATA SHEET: METHOXYAMINE HYDROCHLORIDE.
  • Thermo Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 4-Hydroxy-3-methoxybenzoic acid.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 3-Methoxy-4-methylbenzoic acid.
  • ChemBK. 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Retrieved from [Link]

  • PubChem. 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suppliers and producers. Retrieved from [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2025, August 6). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Request PDF on ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press. Retrieved from [Link]

  • Coro, J., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 46-56. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Harris, P. W. R., et al. (2010). Triblock Peptide and Peptide Thioester Synthesis by the Use of Reactivity-Differentiated Sulfonamides and Peptidyl Thioacids. Organic Letters, 12(18), 4168-4171. Retrieved from [Link]

  • Fiori, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4933. Retrieved from [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Mebmt.

Sources

Application Notes and Protocols for Amide Coupling with 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the successful amide coupling of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride with a primary or secondary amine. This document outlines two robust protocols, explores the underlying chemical principles, and offers expert insights to navigate potential challenges, ensuring reproducible and high-yield synthesis.

Introduction: The Significance of Amide Bonds and the Unique Characteristics of 3-(Dimethylamino)-4-methoxybenzoic acid

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2] The choice of coupling strategy is critical and is dictated by the specific characteristics of the carboxylic acid and amine building blocks.

3-(Dimethylamino)-4-methoxybenzoic acid is a versatile scaffold in medicinal chemistry. The presence of both a methoxy and a dimethylamino group on the aromatic ring allows for a range of chemical transformations and can influence the pharmacological properties of the final compound.[3] This document addresses the use of its hydrochloride salt, which requires careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base.

Core Principles of Amide Bond Formation

Amide bond formation involves the activation of a carboxylic acid to a more reactive species, which is then susceptible to nucleophilic attack by an amine.[4][5] Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions as it requires high temperatures and results in the formation of a stable ammonium carboxylate salt.[6] Coupling reagents are therefore essential to facilitate this transformation efficiently.[2]

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate, such as an active ester or an acylisourea.

  • Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the stable amide bond and releases the coupling agent byproducts.

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for achieving high yields and minimizing side reactions.[1][4] Below is a comparison of common coupling reagents suitable for this application.

Coupling ReagentClassTypical Yield RangeKey ObservationsPotential Side Reactions
HATU Uronium/Aminium SaltHighHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[1][4]Guanidinylation of the primary amine if used in excess.
EDC/HOBt or EDC/Oxyma CarbodiimideModerate to HighCost-effective and widely used. The addition of HOBt or Oxyma minimizes racemization and improves efficiency.[4][7]Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, including sterically demanding substrates. Byproducts are water-soluble, simplifying purification.[4][8]Requires careful handling due to its reactivity.

For the purposes of this guide, we will focus on two highly reliable and widely adopted protocols: HATU-mediated coupling for its high efficiency and EDC/NHS coupling as a cost-effective and versatile alternative.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent known for its rapid kinetics and low rates of racemization.[9] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[9][10]

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere, add 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

  • Pre-activation: Add HATU (1.1 - 1.5 eq) to the solution. Stir for 5 minutes.

  • Basification: Add DIPEA or TEA (3.0 - 4.0 eq). The additional equivalents of base are necessary to neutralize the hydrochloride salt and the protons generated during the reaction. Stir the mixture for 15-30 minutes at room temperature for pre-activation.

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the reaction mixture. A slight excess of the amine can help drive the reaction to completion.[9]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt), and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Workflow Diagram for HATU-Mediated Amide Coupling

HATU_Coupling_Workflow cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve Acid HCl (1.0 eq) & HATU (1.1-1.5 eq) in Anhydrous Solvent base_add Add DIPEA (3-4 eq) start->base_add pre_activate Stir 15-30 min (Pre-activation) base_add->pre_activate amine_add Add Amine (1.0-1.2 eq) pre_activate->amine_add react Stir 1-18h at RT amine_add->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (NaHCO3, Brine) monitor->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Column Chromatography dry->purify EDC_NHS_Coupling_Workflow cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve Acid HCl (1.0 eq), NHS (1.1-1.5 eq) & EDC (1.1-1.5 eq) base_add Add DIPEA (3-4 eq) start->base_add activate Stir 30-60 min (Activation) base_add->activate amine_add Add Amine (1.0-1.2 eq) activate->amine_add react Stir 2-24h at RT amine_add->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (1N HCl, NaHCO3, Brine) monitor->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Column Chromatography dry->purify

Sources

The Strategic Application of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride in the Synthesis of Novel Local Anesthetics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration into the synthetic utility of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a precursor for novel local anesthetic agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale and provides detailed, actionable protocols for the synthesis of new chemical entities with potential local anesthetic properties. While direct synthesis of currently marketed local anesthetics from this specific starting material is not widely documented, its inherent structural features present a compelling platform for the development of next-generation therapeutics.

The quintessential structure of a local anesthetic comprises a lipophilic aromatic nucleus, an intermediate ester or amide linkage, and a hydrophilic tertiary amine moiety.[1][2][3] 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride uniquely integrates the aromatic core and the hydrophilic amine into a single, readily available starting material. This convergence of essential structural components makes it an attractive and efficient building block for creating a diverse library of potential local anesthetic candidates. This guide will detail two primary synthetic strategies—esterification and amidation—to leverage the carboxylic acid functionality of this precursor, thereby forging the critical intermediate linkage.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is paramount for successful synthesis. The properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride are summarized below.

PropertyValueSource
CAS Number 1253850-61-1[4]
Molecular Formula C₁₀H₁₄ClNO₃[4]
Molecular Weight 231.68 g/mol [4]
IUPAC Name 3-(dimethylamino)-4-methoxybenzoic acid;hydrochloride[5]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many reaction conditions. For the synthetic protocols described herein, the free base may need to be generated in situ or prior to the reaction, depending on the specific coupling chemistry employed.

Proposed Synthetic Pathways

The strategic location of the carboxylic acid group on the benzene ring allows for its conversion into either an ester or an amide, the two most common linkages in local anesthetic drugs.[6][7][8] This guide proposes two divergent synthetic pathways from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride to generate novel ester- and amide-type local anesthetic candidates.

G start 3-(Dimethylamino)-4-methoxybenzoic acid HCl esterification Esterification (e.g., Fischer Esterification) start->esterification amidation Amidation (e.g., EDC/HOBt Coupling) start->amidation ester Novel Ester-Type Local Anesthetic amide Novel Amide-Type Local Anesthetic esterification->ester amidation->amide

Caption: Divergent synthetic pathways from the precursor.

Protocol 1: Synthesis of a Novel Ester-Type Local Anesthetic via Fischer Esterification

This protocol details the synthesis of a novel ester-type local anesthetic candidate by reacting 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride with an amino alcohol, exemplified here by 2-(diethylamino)ethanol. This reaction is a classic Fischer esterification, which is a reliable and well-understood method for forming esters from carboxylic acids and alcohols under acidic conditions.[9][10][11] The acidic nature of the starting material's hydrochloride salt is advantageous here, as it can contribute to the required acidic environment for the reaction.

Causality and Experimental Choices
  • Choice of Alcohol: 2-(Diethylamino)ethanol is chosen as a representative amino alcohol. The resulting diethylaminoethyl ester moiety is a common feature in many established local anesthetics, such as procaine, and is known to contribute to the desired hydrophilic character of the final molecule.[12][13]

  • Acid Catalyst: Concentrated sulfuric acid is used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[7][14]

  • Solvent and Water Removal: Toluene is used as the solvent, and a Dean-Stark apparatus is employed to remove water as it is formed. This is crucial as Fischer esterification is an equilibrium process; the removal of a product (water) drives the reaction to completion according to Le Châtelier's principle.

  • Work-up: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize the excess acid and to deprotonate the tertiary amines, rendering the final product soluble in the organic phase for extraction.

Detailed Experimental Protocol

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1.0 eq)

  • 2-(Diethylamino)ethanol (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux with a Dean-Stark trap

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1.0 eq) and toluene.

  • Addition of Reagents: Add 2-(diethylamino)ethanol (1.5 eq) to the flask.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux. Toluene and water will co-distill and be collected in the Dean-Stark trap. Continue reflux until no more water is collected in the trap (typically 4-8 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until the aqueous layer is basic (cease of effervescence).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Starting Material, Alcohol, and Toluene B Add Sulfuric Acid Catalyst A->B C Reflux with Dean-Stark (Remove Water) B->C D Cool and Quench with NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry, Concentrate, and Purify F->G

Caption: Workflow for Fischer Esterification.

Protocol 2: Synthesis of a Novel Amide-Type Local Anesthetic via EDC/HOBt Coupling

This protocol describes the synthesis of a novel amide-type local anesthetic candidate by coupling 3-(Dimethylamino)-4-methoxybenzoic acid with an amine, exemplified by N,N-diethylethylenediamine. Amide bond formation is a cornerstone of medicinal chemistry, and the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for this transformation, particularly for substrates that may be sensitive to harsher conditions.[15][16][17][18]

Causality and Experimental Choices
  • Choice of Amine: N,N-Diethylethylenediamine is selected as it provides a terminal tertiary amine, a key feature for the hydrophilic portion of many amide-type local anesthetics like lidocaine.[3][6][8]

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15][16] HOBt is added to suppress side reactions (such as N-acylurea formation) and to increase the efficiency of the coupling by forming an HOBt-activated ester, which is less prone to racemization and more reactive towards the amine.[16][17][18]

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the hydrochloride salt of the starting material and the hydrochloride salt of EDC, as well as to scavenge the acid formed during the reaction. This maintains a favorable pH for the coupling reaction.

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are common choices as they are inert and effectively solubilize the reactants.

  • Work-up: The work-up is designed to remove the water-soluble byproducts (EDC-urea and HOBt) and any unreacted starting materials.

Detailed Experimental Protocol

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1.0 eq)

  • N,N-Diethylethylenediamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the cold, stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Dilution: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up & Purification A Dissolve Starting Material, HOBt, and Amine in DCM B Add DIPEA and Cool to 0 °C A->B C Add EDC Portion-wise B->C D Stir at Room Temperature C->D E Dilute and Wash with HCl, NaHCO₃, and Brine D->E F Dry, Concentrate, and Purify E->F

Caption: Workflow for EDC/HOBt Amidation.

Characterization of Novel Anesthetic Candidates

The successful synthesis of the proposed novel local anesthetics must be confirmed through rigorous analytical characterization. A combination of spectroscopic techniques is essential to verify the structure and purity of the final products.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the 3-(dimethylamino)-4-methoxybenzoyl moiety, as well as signals corresponding to the protons of the newly introduced ester or amide side chain. The integration of these signals should be consistent with the expected number of protons in the molecule.[19][20][21]
¹³C NMR Spectroscopy The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic carbonyl carbon of the ester or amide group (typically in the range of 165-175 ppm).[20]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the synthesized compound, which should match the calculated molecular weight of the target molecule. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation.[22][23][24][25]
FTIR Spectroscopy The FTIR spectrum should show a strong absorption band for the C=O stretch of the ester or amide group (typically between 1650-1750 cm⁻¹). The broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) should be absent in the purified product.[26][27][28][29]

Conclusion

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride stands as a promising and versatile precursor for the synthesis of novel local anesthetic agents. Its structure, which already contains key pharmacophoric elements, allows for efficient and divergent synthetic strategies. The detailed protocols for esterification and amidation provided in this guide offer a solid foundation for researchers to explore new chemical space in the quest for safer and more effective local anesthetics. The principles of causality behind each experimental step, grounded in established organic chemistry, are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them. Rigorous analytical characterization will be the final arbiter of synthetic success and is a critical step towards the ultimate goal of identifying new drug candidates.

References

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Application Notes: Synthesis of a Novel Dilazep Analogue from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride for Vasodilator Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with electron-donating dimethylamino and methoxy groups, makes it a valuable starting material for organic synthesis. While not extensively documented as a direct precursor in established vasodilator syntheses, its structural features are analogous to moieties found in known cardiovascular drugs. This guide details a proposed synthetic pathway for a novel analogue of Dilazep, a known vasodilator, utilizing 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. Dilazep functions as an adenosine reuptake inhibitor, thereby potentiating the vasodilatory effects of endogenous adenosine.[1][2] The synthesis of this novel analogue provides a practical framework for researchers in drug discovery to explore new chemical entities with potential therapeutic applications in cardiovascular diseases.

These application notes provide a comprehensive, step-by-step protocol for the synthesis of a novel diester analogue of Dilazep. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Part 1: Synthesis of 3-(Dimethylamino)-4-methoxybenzoyl chloride

The initial step in the proposed synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride.[5]

Experimental Protocol: Acyl Chloride Formation

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (10 mmol, 2.31 g). The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and vented through a gas-absorption trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.[6]

  • Reagent Addition: Carefully add thionyl chloride (30 mmol, 2.2 mL) to the flask. The thionyl chloride acts as both the reagent and the solvent in this case.[7]

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 76 °C) using a heating mantle. Maintain the reflux for 2-3 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.[5] The crude 3-(Dimethylamino)-4-methoxybenzoyl chloride, a liquid or low-melting solid, can be used directly in the next step without further purification.

Data Presentation: Reagent Properties

ReagentMolecular FormulaMolar Mass ( g/mol )RoleSafety Precautions
3-(Dimethylamino)-4-methoxybenzoic acid HClC₁₀H₁₄ClNO₃231.68Starting MaterialIrritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
Thionyl chlorideSOCl₂118.97Chlorinating AgentCorrosive, lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood with proper PPE.

Visualization: Acyl Chloride Synthesis Workflow

G start 3-(Dimethylamino)-4- methoxybenzoic acid HCl reagent Thionyl Chloride (SOCl₂) Reflux, 2-3h start->reagent product 3-(Dimethylamino)-4- methoxybenzoyl chloride reagent->product byproducts SO₂ (g) + HCl (g) (Neutralized) reagent->byproducts

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Part 2: Synthesis of the Novel Dilazep Analogue

The final step in the synthesis is the esterification of the diamine core with the previously synthesized acyl chloride. The synthesis of Dilazep itself involves the reaction of 1,4-bis(3-hydroxypropyl)-1,4-diazepane with 3,4,5-trimethoxybenzoyl chloride.[1] For this proposed synthesis, we will use the same diamine core, 1,4-bis(3-hydroxypropyl)-1,4-diazepane, and react it with 3-(Dimethylamino)-4-methoxybenzoyl chloride. This will be a nucleophilic acyl substitution reaction, forming two ester linkages.

Experimental Protocol: Esterification

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,4-bis(3-hydroxypropyl)-1,4-diazepane (5 mmol, 1.23 g) and a non-nucleophilic base such as triethylamine (12 mmol, 1.67 mL) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3-(Dimethylamino)-4-methoxybenzoyl chloride (11 mmol, from Part 1) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled solution of the diamine over 30 minutes with vigorous stirring. The triethylamine is crucial to neutralize the HCl generated during the reaction.[8]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure novel Dilazep analogue.

Visualization: Proposed Synthesis of Dilazep Analogue

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start 3-(Dimethylamino)-4- methoxybenzoic acid HCl acyl_chloride 3-(Dimethylamino)-4- methoxybenzoyl chloride start->acyl_chloride  SOCl₂, Reflux final_product Novel Dilazep Analogue acyl_chloride->final_product  Triethylamine, DCM diamine 1,4-bis(3-hydroxypropyl) -1,4-diazepane diamine->final_product

Caption: Proposed two-step synthesis of the novel Dilazep analogue.

Mechanism of Action: Vasodilation via Adenosine Reuptake Inhibition

The proposed novel compound is an analogue of Dilazep, an adenosine reuptake inhibitor.[1] Understanding the mechanism of action of adenosine is therefore key to predicting the pharmacological effect of this new molecule.

Adenosine is a potent endogenous vasodilator, particularly in the coronary circulation.[9] Its levels increase in response to metabolic stress, such as hypoxia or ischemia, acting as a local signal to increase blood flow and oxygen delivery.[10] The primary mechanism of adenosine-induced vasodilation involves the activation of A₂A adenosine receptors on the surface of vascular smooth muscle cells.[11]

Signaling Pathway:

  • Receptor Binding: Extracellular adenosine binds to A₂A receptors, which are Gs-protein coupled receptors.[12]

  • Adenylyl Cyclase Activation: This binding activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][13]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

  • Potassium Channel Opening: PKA phosphorylates and activates ATP-sensitive potassium (KATP) channels in the smooth muscle cell membrane.[11]

  • Hyperpolarization and Relaxation: The opening of KATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, and consequently, vasodilation.[14]

An adenosine reuptake inhibitor like Dilazep blocks the transport of adenosine from the extracellular space back into the cells, thereby increasing the local concentration and duration of action of adenosine on its receptors.[11] This potentiates the entire signaling cascade, leading to a more pronounced and sustained vasodilatory effect.

Visualization: Adenosine-Mediated Vasodilation Pathway

G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell adenosine Adenosine receptor A₂A Receptor (Gs-coupled) adenosine->receptor inhibitor Dilazep Analogue (Reuptake Inhibitor) inhibitor->adenosine blocks reuptake ac Adenylyl Cyclase receptor->ac activates camp cAMP ↑ ac->camp ATP → pka PKA camp->pka activates k_channel KATP Channel (Open) pka->k_channel activates hyperpolarization Hyperpolarization k_channel->hyperpolarization K⁺ efflux ca_channel Ca²⁺ Channel (Closed) hyperpolarization->ca_channel ca_influx Ca²⁺ Influx ↓ ca_channel->ca_influx relaxation Relaxation (Vasodilation) ca_influx->relaxation

Caption: Signaling pathway of adenosine-mediated vasodilation.

References

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. Available at: [Link]

  • Hein, T. W., Belardinelli, L., & Kuo, L. (1999). Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease. American Journal of Physiology-Heart and Circulatory Physiology, 277(5), H1849-H1856. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Google Patents.
  • Dilazep. Wikipedia. Available at: [Link]

  • Casey, J. R., et al. (2010). Adenosine receptor antagonist and augmented vasodilation during hypoxic exercise. Journal of Applied Physiology, 109(5), 1475-1483. Available at: [Link]

  • Adenosine. CVPharmacology. Available at: [Link]

  • Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(42), 19414-19424. Available at: [Link]

  • Playa, H., et al. (2014). Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2). Bioorganic & Medicinal Chemistry Letters, 24(24), 5673-5678. Available at: [Link]

  • Headrick, J. P., et al. (2011). Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology. Handbook of Experimental Pharmacology, (202), 163–201. Available at: [Link]

  • Hein, T. W., & Kuo, L. (2000). Adenosine-Induced Vasoconstriction In Vivo. Circulation Research, 87(11), 1029-1034. Available at: [Link]

  • Sanjani, M. S., et al. (2021). Adenosine and adenosine receptor-mediated action in coronary microcirculation. Basic Research in Cardiology, 116(1), 22. Available at: [Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. PrepChem.com. Available at: [Link]

  • A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. Available at: [Link]

  • Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease. Semantic Scholar. Available at: [Link]

  • A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. Available at: [Link]

  • m-NITROBENZAZIDE. Organic Syntheses. Available at: [Link]

  • Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease. American Physiological Society. Available at: [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Adenosine and adenosine receptor-mediated action in coronary microcirculation. ResearchGate. Available at: [Link]

  • Playa, H., et al. (2014). Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). PubMed, 25454272. Available at: [Link]

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Application Note: A Validated Protocol for the Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, validated protocol for the laboratory-scale synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This compound and its derivatives are valuable intermediates in pharmaceutical research and drug development, serving as versatile scaffolds for creating more complex molecules.[1][2] The protocol herein employs the robust Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine, followed by conversion to its corresponding hydrochloride salt.[3][4][5] This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducibility and high purity of the final product.

Introduction and Scientific Rationale

3-(Dimethylamino)-4-methoxybenzoic acid is a substituted benzoic acid derivative whose structural motifs are prevalent in a variety of biologically active compounds. The dimethylamino group, in particular, is a common pharmacophore found in numerous FDA-approved drugs, often enhancing solubility, modulating basicity (pKa), and facilitating key binding interactions with biological targets.[6] Its hydrochloride salt form is typically preferred in drug development for its improved stability, crystallinity, and aqueous solubility.

The synthetic strategy outlined in this protocol is centered on the Eschweiler-Clarke reaction . This classical organic transformation is the method of choice for the methylation of primary or secondary amines to their tertiary amine counterparts using an excess of formic acid and formaldehyde.[3][5][7]

Causality of Method Selection:

  • Exhaustive Methylation: The reaction conditions drive the methylation to completion, yielding the tertiary amine.

  • Prevention of Quaternization: A significant advantage over other methylating agents (e.g., methyl iodide) is that the Eschweiler-Clarke mechanism inherently prevents the formation of quaternary ammonium salts, which simplifies purification.[3][8]

  • Irreversibility: The reaction is rendered irreversible by the formation and loss of carbon dioxide gas from the formic acid oxidant, ensuring high conversion rates.[3]

  • Operational Simplicity: The reaction is typically high-yielding and procedurally straightforward, avoiding the need for expensive catalysts or specialized equipment.

This protocol first details the synthesis of the free base, 3-(Dimethylamino)-4-methoxybenzoic acid, from its primary amine precursor, 3-Amino-4-methoxybenzoic acid. Subsequently, it describes the straightforward conversion to the stable hydrochloride salt, a form amenable to further synthetic manipulation or formulation studies.

Reaction Scheme and Mechanism

Overall Synthesis:

Caption: Overall synthetic pathway from starting material to the final hydrochloride salt.

Eschweiler-Clarke Reaction Mechanism:

The reaction proceeds via reductive amination.

  • Imine Formation: The primary amine attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (monomethylated).

  • Repeat Methylation: The process repeats—the secondary amine reacts with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to the final tertiary amine.[4][8]

Materials, Reagents, and Equipment

Reagents and Chemicals
Chemical NameCAS No.Molecular FormulaMolecular Wt. ( g/mol )Key Hazards
3-Amino-4-methoxybenzoic acid2840-26-8C₈H₉NO₃167.16[9]Skin/Eye Irritant
Formaldehyde solution50-00-0CH₂O30.03Toxic, Carcinogen
Formic acid64-18-6CH₂O₂46.03Corrosive, Flammable
Hydrochloric acid (HCl)7647-01-0HCl36.46Corrosive
Diethyl ether (anhydrous)60-29-7C₄H₁₀O74.12Highly Flammable
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Minimal Hazard
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Minimal Hazard
Deionized Water7732-18-5H₂O18.02N/A
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Experimental_Workflow cluster_partA Part A: Synthesis of Free Base cluster_partB Part B: Hydrochloride Salt Formation A1 1. Combine Reactants (3-Amino-4-methoxybenzoic acid, formic acid, formaldehyde) in flask. A2 2. Heat to Reflux (e.g., 90-100 °C) for 8-12 hours. Monitor CO₂ evolution. A1->A2 A3 3. Cool and Quench Cool mixture to room temp. Slowly add to NaHCO₃ solution. A2->A3 A4 4. Isolate Product Adjust pH to ~7-8 to precipitate. Filter solid via vacuum filtration. A3->A4 A5 5. Wash and Dry Wash crude solid with cold water. Dry under vacuum. A4->A5 B1 6. Dissolve Free Base Dissolve dried product in minimal anhydrous diethyl ether. A5->B1 Proceed with dried intermediate B2 7. Add HCl Slowly add ethereal HCl solution dropwise with stirring. B1->B2 B3 8. Precipitate and Isolate Stir in ice bath to maximize precipitation. Filter the resulting white solid. B2->B3 B4 9. Final Wash and Dry Wash solid with cold anhydrous ether. Dry under vacuum to yield final product. B3->B4

Caption: Step-by-step experimental workflow for the synthesis and salt formation.

Part A: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol).

    • Rationale: The reaction is performed under reflux to provide the necessary thermal energy to overcome the activation barrier and to ensure the reaction proceeds at a controlled, constant temperature.[3]

  • Reagent Addition: In a fume hood, carefully add formic acid (90%, 15.6 mL, ~359 mmol, 6.0 eq) followed by aqueous formaldehyde solution (37% w/w, 13.5 mL, ~179 mmol, 3.0 eq).

    • Rationale: A stoichiometric excess of both formaldehyde and formic acid is used to ensure the complete methylation of both N-H bonds of the primary amine and to drive the reaction to completion.[4]

  • Reaction: Heat the mixture to 95-100 °C using a heating mantle. Maintain a gentle reflux for 8-12 hours. The reaction progress can be monitored by the cessation of CO₂ gas evolution.

    • Rationale: Heating is crucial for the dehydration step (iminium ion formation) and for the hydride transfer from formic acid.[3]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. The mixture may be a thick slurry. b. Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). This step must be done cautiously as significant CO₂ evolution (frothing) will occur from the neutralization of excess formic acid. c. The free base product, being zwitterionic but less soluble at neutral pH, will precipitate out of the aqueous solution. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts. g. Dry the collected solid under vacuum at 50-60 °C to a constant weight. The expected yield is typically high (85-95%).

Part B: Preparation of 3-(Dimethylamino)-4-methoxybenzoic acid Hydrochloride
  • Dissolution: Transfer the dried 3-(Dimethylamino)-4-methoxybenzoic acid (e.g., 10.0 g) to a 100 mL flask. Dissolve it in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. Gentle warming may be required.

    • Rationale: Anhydrous solvent is critical to prevent the introduction of water, which can interfere with the precipitation and drying of the hygroscopic hydrochloride salt.

  • Acidification: While stirring the solution, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

    • Rationale: The basic tertiary amine is protonated by HCl to form the ammonium salt, which is typically much less soluble in non-polar organic solvents, causing it to precipitate.[10]

  • Isolation: Continue adding the HCl solution until no further precipitation is observed (or check with pH paper that the supernatant is acidic). Cool the suspension in an ice bath for 30 minutes.

  • Purification: Collect the white solid by vacuum filtration. Wash the solid with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting material or surface impurities.

  • Drying: Dry the final product, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, under vacuum to a constant weight.

Characterization and Data Summary

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • ¹H NMR Spectroscopy: Expect characteristic peaks for the aromatic protons, the methoxy group protons (-OCH₃), and a singlet for the N-dimethyl group (-N(CH₃)₂), which will likely be shifted downfield in the hydrochloride salt due to the proximate positive charge.

  • FT-IR Spectroscopy: Look for characteristic absorptions for the carboxylic acid O-H and C=O stretches, C-N stretches, and aromatic C-H bonds.

Property3-Amino-4-methoxybenzoic acid (Starting Material)3-(Dimethylamino)-4-methoxybenzoic acid (Free Base)3-(Dimethylamino)-4-methoxybenzoic acid HCl (Product)
Molecular Formula C₈H₉NO₃[9]C₁₁H₁₅NO₃[11]C₁₀H₁₄ClNO₃[12]
Molecular Weight 167.16 g/mol [9]209.24 g/mol [11]245.69 g/mol
Appearance Off-white to tan solidWhite to off-white solidWhite crystalline solid

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Formaldehyde: Is a known carcinogen and is toxic upon inhalation and skin contact. Handle with extreme care.[13]

  • Formic Acid: Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.[14]

  • Hydrochloric Acid: Is corrosive and can cause severe respiratory and skin irritation. Handle with care.[15]

  • Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources nearby when in use.[15]

Waste should be disposed of according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • PubChem. 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Tube. (2022). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • ResearchGate. How to remove HCL from the reaction mixture of substituted benzoic acid and thionyl chloride?. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • ChemBK. 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Available at: [Link]

  • PubChem. CID 158448718. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Google Patents. US3235588A - Purification of benzoic acid.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available at: [Link]

  • Google Patents. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • PubMed Central (PMC). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. Converting sodium benzoate to benzoic acid. Available at: [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Journal of the American Chemical Society. Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Available at: [Link]

Sources

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a building block in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride: A Versatile Building Block for Combinatorial Chemistry in Drug Discovery

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing and screening vast libraries of compounds is paramount. Combinatorial chemistry serves as a powerful engine for this process, enabling the rapid generation of molecular diversity from a set of core building blocks.[1][2] 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride has emerged as a particularly valuable scaffold in this domain. Its utility is not accidental but is a direct consequence of its unique trifecta of structural features:

  • The Carboxylic Acid Handle: This primary functional group is the cornerstone of its reactivity, providing a reliable anchor point for amide bond formation—the most common linkage in pharmaceuticals.

  • The Electron-Rich Aromatic System: The para-methoxy group and meta-dimethylamino group act as strong electron-donating substituents. This electronic nature can significantly influence the pharmacokinetic properties (e.g., metabolism, bioavailability) of the final compounds and modulate interactions with biological targets.

  • The Tertiary Amine: The dimethylamino group offers a site for salt formation, which can be leveraged to improve the aqueous solubility and crystalline properties of derivatives, crucial considerations in drug development.

This guide provides an in-depth exploration of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a building block, presenting its physicochemical properties, detailed protocols for its application in amide library synthesis, and the underlying scientific rationale for each experimental step.

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is critical for its effective use.

PropertyDataSource
Chemical Name 3-(Dimethylamino)-4-methoxybenzoic acid hydrochlorideN/A
CAS Number 1253850-61-1[3][4]
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.68 g/mol N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in polar organic solvents like DMF, DMSO; moderate solubility in waterN/A

Spectroscopic Data Reference: While specific, comprehensive spectral data for the hydrochloride salt is not broadly published, the characteristic signals for similar substituted methoxybenzoic acids can be used for validation.[5] Key expected features in ¹H NMR would include singlets for the methoxy and dimethylamino protons, distinct aromatic proton signals, and a broad singlet for the carboxylic acid proton. In IR spectroscopy, characteristic peaks would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-O and C-N stretching bands.

Core Application: Amide Library Synthesis via Carbodiimide Coupling

The most direct application of this building block is in the synthesis of amide libraries. Carbodiimide-mediated coupling is a robust and widely adopted method for this transformation due to its mild conditions and broad functional group tolerance.[6][7] The protocol below details a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt).

Workflow Overview: EDC/HOBt Amide Coupling

The following diagram illustrates the key steps and components of the reaction.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process cluster_end Products A 3-(DMA)-4-MeO- Benzoic Acid HCl E Activation: Formation of O-Acylisourea & HOBt Ester A->E Reacts with B Primary/Secondary Amine (R-NHR') F Nucleophilic Attack by Amine B->F Attacks C EDC HOBt C->E D Base (DIPEA) D->A Neutralizes HCl E->F Intermediate for G Target Amide F->G H Byproducts: EDC-Urea, Salts F->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol

This protocol is designed for a standard 0.2 mmol scale reaction, suitable for library generation in parallel synthesis blocks or individual vials.

Materials & Equipment:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Amine of choice (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents)

  • Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with caps

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware for workup

  • Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), brine

Procedure:

  • Preparation: To a dry reaction vial containing a magnetic stir bar, add 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (46.3 mg, 0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add the amine (0.2 mmol, 1.0 equiv), HOBt (30.6 mg, 0.24 mmol, 1.2 equiv), and EDC·HCl (46.0 mg, 0.24 mmol, 1.2 equiv).

  • Solvation: Add anhydrous DMF (2.0 mL) to the vial and stir to dissolve the solids.

  • Base Addition & Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (87 µL, 0.5 mmol, 2.5 equiv) dropwise.

    • Expertise & Experience: Two equivalents of DIPEA are required to neutralize the hydrochloride salt of the starting material and the EDC·HCl. An additional slight excess ensures the reaction medium remains basic, which is optimal for the amine's nucleophilicity. Cooling to 0 °C mitigates potential side reactions from the highly reactive activated species.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes.

  • Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). b. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Rationale: The acid wash removes any unreacted amine and residual DIPEA. The base wash removes unreacted HOBt and the carboxylic acid starting material. The EDC-urea byproduct is often soluble in the aqueous layers.[6][9] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Generating Molecular Diversity: A Combinatorial Approach

The true power of this building block is realized when the protocol above is applied in a combinatorial fashion. By reacting the single carboxylic acid with a library of diverse amines, a multitude of unique amides can be generated with minimal adaptation of the core protocol.

Logical Framework for Library Synthesis

The diagram below illustrates the "one-to-many" principle of combinatorial synthesis using our building block.

G cluster_amines Amine Library (R-NHR') cluster_products Diverse Amide Product Library A 3-(DMA)-4-MeO- Benzoic Acid HCl C1 Product 1 A->C1 C2 Product 2 A->C2 C3 Product 3 A->C3 C4 Product N A->C4 B1 Aliphatic Amine B1->C1 B2 Aromatic Amine B2->C2 B3 Heterocyclic Amine B3->C3 B4 ... Amine N B4->C4

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable synthetic route for the preparation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The described methodology is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. The synthesis commences with the readily available starting material, 4-methoxy-3-nitrobenzoic acid, and proceeds through a two-step sequence involving reduction of the nitro group followed by exhaustive methylation of the resulting amine. The final step involves the formation of the hydrochloride salt. This document provides detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and successful implementation in a laboratory or manufacturing setting.

Introduction

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is present in a range of therapeutic agents, making a reliable and scalable synthesis of this intermediate a critical aspect of drug development and manufacturing. The protocol outlined herein is optimized for large-scale synthesis, focusing on cost-effective reagents, straightforward unit operations, and high overall yield.

Overall Synthetic Strategy

The selected synthetic pathway is a linear two-step process followed by salt formation, starting from 4-methoxy-3-nitrobenzoic acid. This approach is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the well-established and scalable nature of the individual transformations.

Synthetic_Pathway A 4-Methoxy-3-nitrobenzoic acid B 3-Amino-4-methoxybenzoic acid A->B Reduction C 3-(Dimethylamino)-4-methoxybenzoic acid B->C Dimethylation D 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride C->D HCl Salt Formation

Figure 1: Overall synthetic workflow for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Part 1: Reduction of 4-Methoxy-3-nitrobenzoic Acid

The initial step involves the reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid to an amine, yielding 3-amino-4-methoxybenzoic acid. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration.

Mechanistic Considerations

The catalytic hydrogenation of a nitro group on a palladium-on-carbon (Pd/C) catalyst involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates, to the final amine.

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzoic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
4-Methoxy-3-nitrobenzoic acid197.1410.050.7
Methanol32.04100-
10% Palladium on Carbon (50% wet)-0.5-
Hydrogen Gas2.02As required-
Nitrogen Gas28.01As required-

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 4-methoxy-3-nitrobenzoic acid (10.0 kg) and methanol (100 L).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (0.5 kg, 50% wet) to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 4-5 bar. Stir the reaction mixture vigorously at 25-30 °C. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Reaction Completion and Catalyst Removal: Once the reaction is complete (typically 4-6 hours), vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to approximately 20% of its original volume. The product, 3-amino-4-methoxybenzoic acid, will precipitate. Cool the slurry to 0-5 °C and hold for 1-2 hours to maximize precipitation.

  • Drying: Filter the solid product and wash with a small amount of cold methanol. Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Expected Yield: 85-95%

Part 2: Dimethylation of 3-Amino-4-methoxybenzoic Acid

The second step is the exhaustive methylation of the primary amine of 3-amino-4-methoxybenzoic acid to the tertiary amine, 3-(Dimethylamino)-4-methoxybenzoic acid. The Eschweiler-Clarke reaction is a highly effective and scalable method for this transformation.[1][2] It utilizes formic acid and formaldehyde as the reagents and is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.[1]

Mechanistic Considerations

The Eschweiler-Clarke reaction proceeds via a reductive amination mechanism. The primary amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. This process is repeated to form the tertiary amine. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion.[3]

Eschweiler_Clarke cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine B Iminium Ion A->B + HCHO, - H2O C Secondary Amine B->C + HCOOH, - CO2 D Secondary Amine E Iminium Ion D->E + HCHO, - H2O F Tertiary Amine E->F + HCOOH, - CO2

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
3-Amino-4-methoxybenzoic acid167.168.047.8
Formic Acid (90%)46.0312.0234.6
Formaldehyde (37% aq. solution)30.039.0111.0
Water18.02As required-
Sodium Hydroxide40.00As required-
Hydrochloric Acid36.46As required-

Procedure:

  • Reaction Setup: Charge a suitable reactor with 3-amino-4-methoxybenzoic acid (8.0 kg), formic acid (12.0 kg), and formaldehyde solution (9.0 kg).

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 8-10 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water (40 L) to the reaction mixture.

  • pH Adjustment and Isolation: Adjust the pH of the solution to 4.5-5.0 with a 50% aqueous solution of sodium hydroxide. The product will precipitate out of the solution.

  • Filtration and Washing: Cool the slurry to 10-15 °C and filter the solid product. Wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Expected Yield: 90-98%

Part 3: Formation of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

The final step is the conversion of the free base, 3-(Dimethylamino)-4-methoxybenzoic acid, to its hydrochloride salt. This is a standard acid-base reaction that improves the stability and handling properties of the compound.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
3-(Dimethylamino)-4-methoxybenzoic acid195.227.035.9
Isopropanol60.1070-
Hydrochloric Acid (37%)36.463.636.5

Procedure:

  • Dissolution: Suspend 3-(Dimethylamino)-4-methoxybenzoic acid (7.0 kg) in isopropanol (70 L) in a suitable reactor.

  • Acidification: Slowly add concentrated hydrochloric acid (3.6 kg) to the suspension at room temperature. A slight exotherm may be observed.

  • Crystallization: Stir the mixture for 1-2 hours at room temperature. The hydrochloride salt will precipitate.

  • Isolation: Cool the slurry to 0-5 °C and hold for 1 hour. Filter the product and wash with a small amount of cold isopropanol.

  • Drying: Dry the final product under vacuum at 50-60 °C to a constant weight.

Expected Yield: 95-99%

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: As a preliminary indicator of purity.

Safety Considerations

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step should be carried out in a well-ventilated area using appropriate high-pressure equipment and with strict adherence to safety protocols for handling flammable gases.

  • Corrosive Reagents: Formic acid and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these reagents.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of engineering controls (fume hoods) and appropriate PPE.

References

  • [Not Available]
  • [Not Available]
  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - SynArchive. [Link]

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  • Eschweiler-Clarke Reaction - YouTube. [Link]

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Sources

Application Note & Protocols: A Guide to Developing Novel Enzyme Inhibitors Using 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential

In the landscape of modern drug discovery, the identification of novel enzyme inhibitors remains a cornerstone of therapeutic innovation. Enzymes, as biological catalysts, govern a vast array of physiological processes, and their dysregulation is often implicated in the pathogenesis of numerous diseases. The strategic inhibition of specific enzymes presents a powerful approach to rectifying such imbalances. This guide introduces 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a promising scaffold for the development of novel enzyme inhibitors. While direct inhibitory roles of this specific molecule are not yet widely documented, its structural analogues, particularly derivatives of 4-methoxybenzoic acid, have demonstrated significant inhibitory activity against various enzymes, including urease and acetylcholinesterase[1]. Furthermore, related methoxy- and nitro-substituted benzoic acid derivatives have shown potential in anticancer and antimicrobial applications, suggesting a broad therapeutic applicability for compounds derived from this chemical class[2].

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. It outlines a logical workflow from initial high-throughput screening to detailed kinetic analysis and lead optimization, underpinned by robust experimental protocols and the scientific rationale behind each step.

Workflow for Novel Enzyme Inhibitor Development

The journey from a starting compound to a validated enzyme inhibitor is a systematic process. The following workflow provides a strategic overview of the key phases involved.

workflow cluster_screening Phase 1: Hit Identification cluster_validation Phase 2: Hit-to-Lead cluster_characterization Phase 3: Lead Optimization A Compound Library Preparation (Derivatives of Core Scaffold) B High-Throughput Screening (HTS) (e.g., Fluorescence-based assay) A->B Primary Screen C Dose-Response & IC50 Determination B->C Confirm Hits D Secondary Assays & Orthogonal Validation C->D Validate Activity E Enzyme Kinetic Studies (Mechanism of Inhibition) D->E Characterize Lead F Structure-Activity Relationship (SAR) Studies E->F Optimize Potency & Selectivity G Preclinical Development F->G Develop Candidate

Figure 1: A generalized workflow for the development of novel enzyme inhibitors, from initial screening to lead optimization.

PART 1: High-Throughput Screening (HTS) for Hit Identification

The initial step in identifying a novel inhibitor is to screen a library of compounds for their ability to modulate the activity of a target enzyme. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective and time-efficient manner[3][4]. For our purposes, a focused library of derivatives of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride would be synthesized to explore the structure-activity relationship (SAR) from the outset.

Protocol 1: Fluorescence-Based HTS Assay

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and compatibility with automation[5]. This protocol describes a generic fluorescence-based assay that can be adapted for various enzyme classes.

Principle: The assay utilizes a fluorogenic substrate that is non-fluorescent until it is enzymatically converted into a fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential enzyme inhibition.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its derivatives (dissolved in DMSO)

  • Positive Control Inhibitor (known inhibitor of the target enzyme)

  • Negative Control (DMSO)

  • 384-well Microplates

  • Microplate Reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of each test compound in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a 384-well plate.

    • Include wells with the positive control inhibitor and DMSO only for negative controls.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at a concentration optimized for a robust signal-to-background ratio.

    • Add the enzyme solution to all wells of the microplate.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the microplate in a microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))

    • Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits".

PART 2: Hit Validation and Dose-Response Analysis

Once initial hits are identified, the next critical step is to validate these findings and determine the potency of the inhibitory compounds. This involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination

Principle: The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Materials:

  • Validated "Hit" Compounds

  • Target Enzyme

  • Appropriate Substrate (can be fluorogenic, colorimetric, or other)

  • Assay Buffer

  • 96-well or 384-well Microplates

  • Microplate Reader

Procedure:

  • Serial Dilution of Inhibitors:

    • Prepare a series of dilutions for each hit compound in DMSO. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Assay Setup:

    • Set up the enzyme assay as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to separate wells.

    • Include controls with no inhibitor (0% inhibition) and a saturating concentration of a known potent inhibitor (100% inhibition).

  • Data Collection and Analysis:

    • Measure the enzyme activity at each inhibitor concentration.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Compound IC50 (µM) Hill Slope
Hit Compound 15.21.1
Hit Compound 212.80.9
Positive Control0.11.0

Table 1: Example data from an IC50 determination experiment.

PART 3: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. Enzyme kinetic studies can differentiate between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).

Mechanism of Inhibition Decision Tree

MOA A Vary Substrate Concentration at Fixed Inhibitor Concentrations B Generate Michaelis-Menten Plots A->B C Analyze Lineweaver-Burk Plot B->C D Competitive Inhibition (Km increases, Vmax unchanged) C->D Lines intersect on y-axis E Non-competitive Inhibition (Km unchanged, Vmax decreases) C->E Lines intersect on x-axis F Uncompetitive Inhibition (Both Km and Vmax decrease) C->F Lines are parallel G Mixed Inhibition (Both Km and Vmax change) C->G Lines intersect in second quadrant

Figure 2: A decision tree for determining the mechanism of enzyme inhibition based on kinetic data.

Protocol 3: Enzyme Kinetic Studies

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the kinetic parameters Vmax (maximum reaction rate) and Km (Michaelis constant)[6][7]. Changes in these parameters in the presence of an inhibitor reveal its mechanism of action.

Materials:

  • Lead Inhibitor Compound

  • Target Enzyme

  • Substrate

  • Assay Buffer

  • Spectrophotometer or Microplate Reader

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column will have a different concentration of the substrate.

    • The substrate concentrations should typically range from 0.1 * Km to 10 * Km.

  • Data Acquisition:

    • Initiate the reactions by adding the enzyme.

    • Measure the initial reaction rates (the linear phase of the reaction progress curve) for each condition[7].

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to visualize the mechanism of inhibition (as depicted in Figure 2).

Safety and Handling of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its derivatives.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8][9][10][11].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat[8][10].

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood[8][9].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[8][9].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride presents a viable starting point for the discovery of novel enzyme inhibitors. The protocols and workflows outlined in this application note provide a robust framework for identifying and characterizing new inhibitory molecules. The initial focus should be on creating a diverse library of derivatives to explore the structure-activity landscape. Subsequent hit validation and detailed mechanistic studies will be crucial for advancing promising lead compounds into the next stages of drug development. The versatility of the benzoic acid scaffold suggests that with systematic optimization, potent and selective inhibitors can be developed for a range of therapeutic targets.

References

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • Molecules. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved from [Link]

  • Wikipedia. (2023). Enzyme assay. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Wikipedia. (2023). Enzyme kinetics. Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • PubChem. (2026). 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. Retrieved from [Link]

Sources

Application Note: 3-(Dimethylamino)-4-methoxybenzoic acid Hydrochloride as a Versatile Precursor for Novel Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a key building block for the synthesis of advanced fluorescent probes. We will elucidate the underlying chemical principles that make this compound an attractive scaffold for probe development, with a particular focus on the formation of Twisted Intra-molecular Charge Transfer (TICT) states, a mechanism crucial for designing fluorogenic sensors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, including a detailed, step-by-step protocol for the synthesis of a representative fluorescent probe.

Introduction: The Strategic Advantage of the 3,4-Disubstituted Benzoic Acid Scaffold

In the dynamic field of fluorescence imaging and sensing, the rational design of environmentally sensitive probes is of paramount importance. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride emerges as a valuable precursor due to the synergistic effects of its substituents on the benzoic acid core. The dimethylamino group acts as a potent electron donor, while the methoxy group further enhances this electron-donating capacity. This electronic configuration is fundamental to the construction of "push-pull" chromophores, which are the cornerstone of many solvatochromic and fluorogenic probes.

The hydrochloride salt form of this compound ensures improved stability and solubility in polar solvents, facilitating its use in a variety of synthetic transformations. The carboxylic acid moiety provides a convenient handle for covalent linkage to other molecules, such as recognition elements for specific analytes or biomolecules, without significantly altering the core photophysical properties.

Mechanism of Action: Engineering Fluorogenic Behavior via Twisted Intra-molecular Charge Transfer (TICT)

The fluorogenic potential of probes derived from 3-(Dimethylamino)-4-methoxybenzoic acid is intrinsically linked to the phenomenon of Twisted Intra-molecular Charge Transfer (TICT). In a locally excited (LE) state, the dimethylamino group is planar with the benzene ring, allowing for efficient fluorescence emission. However, in polar environments, the molecule can relax into a non-emissive TICT state where the dimethylamino group twists out of the plane of the aromatic ring. This transition to a dark state is a key feature that can be exploited in sensor design.

Probes based on this scaffold can be engineered such that in the "off" state, the TICT pathway is favored, leading to quenched fluorescence. Upon binding to a target analyte or a change in the local environment (e.g., viscosity), the rotation of the dimethylamino group can be restricted, inhibiting the formation of the TICT state and forcing the molecule to relax via the emissive LE pathway, thus "turning on" the fluorescence. The Stokes shift for derivatives of the related 4-N,N-dimethylamino benzoic acid can be as large as 6,000 cm⁻¹, indicative of TICT state formation[1][2].

TICT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) GS Planar Conformation LE Locally Excited (LE) State (Planar, Emissive) GS->LE Excitation (hν_ex) LE->GS Fluorescence (hν_em) TICT TICT State (Twisted, Non-emissive) LE->TICT Rotational Relaxation (in polar solvents) TICT->GS Non-radiative Decay

Figure 1: Jablonski diagram illustrating the TICT mechanism. Upon excitation, the molecule can either relax from the locally excited (LE) state via fluorescence or undergo rotational relaxation to a non-emissive TICT state.

Applications in Fluorescent Probe Development

The unique properties of 3-(Dimethylamino)-4-methoxybenzoic acid derivatives make them suitable for a range of applications:

Application AreaDesign PrinciplePotential Advantage
Viscosity Sensing Restriction of intramolecular rotation in viscous media inhibits TICT formation, leading to fluorescence enhancement.High signal-to-background ratio; direct correlation of fluorescence intensity with viscosity.
Analyte Sensing Covalent attachment of a receptor that, upon analyte binding, sterically hinders the rotation of the dimethylamino group.High selectivity and sensitivity for the target analyte.
Bio-conjugation The carboxylic acid can be activated (e.g., as an NHS ester) for facile labeling of proteins and other biomolecules.Creation of environmentally sensitive bioprobes for cellular imaging.
Monitoring Radical Processes Adducts of the related 4-N,N-dimethylamino benzoic acid have been explored as probes to monitor radical processes, particularly in polymer matrices[1][2].Potential for developing sensors for oxidative stress.

Experimental Protocol: Synthesis of a Representative Amide-Linked Fluorescent Probe

This protocol details the synthesis of an N-propyl amide derivative of 3-(Dimethylamino)-4-methoxybenzoic acid. This serves as a model reaction to demonstrate the utility of the carboxylic acid handle for conjugation.

Materials and Equipment:
  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Thionyl chloride (SOCl₂)

  • N-Propylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Methodology:

Step 1: Conversion to the Acid Chloride

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (1.0 eq).

  • Add anhydrous DCM (20 mL) and a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then gently reflux for 2 hours. The progress can be monitored by TLC.

  • After completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous THF (15 mL) in a clean, dry round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF (10 mL).

  • Cool the acid chloride solution to 0 °C.

  • Add the n-propylamine/triethylamine solution dropwise to the acid chloride solution over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-propyl-3-(dimethylamino)-4-methoxybenzamide.

Synthesis_Workflow Start 3-(Dimethylamino)-4-methoxybenzoic acid HCl Step1 Step 1: Acid Chloride Formation (SOCl₂, cat. DMF, DCM, reflux) Start->Step1 Intermediate 3-(Dimethylamino)-4-methoxybenzoyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (n-Propylamine, TEA, THF) Intermediate->Step2 Crude_Product Crude N-propyl-3-(dimethylamino)- 4-methoxybenzamide Step2->Crude_Product Step3 Step 3: Purification (Column Chromatography) Crude_Product->Step3 Final_Product Pure Fluorescent Probe Step3->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the root causes of impurity formation, provide validated troubleshooting protocols, and offer expert insights to ensure a high-yield, high-purity outcome.

Overview of the Primary Synthetic Pathway

The most common and efficient method for synthesizing 3-(Dimethylamino)-4-methoxybenzoic acid is through the reductive amination of 3-amino-4-methoxybenzoic acid, specifically via the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde as the source of the methyl groups. The amine is first formylated by formaldehyde, and the resulting imine is then reduced by formic acid, which is itself oxidized to carbon dioxide. The process repeats to yield the dimethylated product, which is then typically isolated as a more stable hydrochloride salt.

Caption: Fig 1. The reaction pathway for the synthesis via Eschweiler-Clarke methylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Category 1: Reaction & Yield Issues

Q1: My reaction is incomplete, and I have a significant amount of starting material or a monomethylated intermediate. What went wrong?

A1: This is the most frequent issue and typically points to suboptimal reaction parameters. The Eschweiler-Clarke reaction's efficiency is highly dependent on the stoichiometry of the reagents and the reaction temperature.

  • Causality - Reagent Stoichiometry: The reaction requires at least 2 equivalents of formaldehyde and 2 equivalents of formic acid to proceed to completion for the dimethylation. However, these reagents can degrade or be volatile. An excess is often necessary. A common protocol suggests using 3 to 5 equivalents of each reagent to drive the reaction forward.

  • Causality - Temperature & Time: The reaction is often run at reflux (around 100-110 °C). Insufficient temperature or reaction time will lead to incomplete conversion. A typical reaction time is between 4 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde (typically a 37% aqueous solution) and formic acid (typically 88-98% purity).

    • Ensure Proper Temperature: Maintain a steady reflux. Use a reflux condenser and ensure your heating mantle or oil bath is set to the correct temperature.

    • Monitor the Reaction: Use TLC to track the consumption of the starting material (3-amino-4-methoxybenzoic acid). The product is significantly more non-polar. A suggested mobile phase is Dichloromethane:Methanol (9:1).

Category 2: Product Purity & Impurity Identification

Q2: My final product's analytical data (NMR, LC-MS) is not clean. What are the most likely impurities I should be looking for?

A2: Impurities can arise from several sources: incomplete reactions, side reactions, or contaminants in the starting materials. Below is a summary of the most common impurities.

Table 1: Common Impurities and Their Identification

Impurity NameStructureCommon CauseKey Analytical Signature (¹H NMR in DMSO-d₆)
A. 3-Amino-4-methoxybenzoic acidStarting MaterialIncomplete reactionAbsence of N-CH₃ signal. Aromatic signals will be distinct from the product. Presence of a primary amine signal.
B. 3-(Methylamino)-4-methoxybenzoic acidMonomethylated IntermediateIncomplete reactionA single N-CH₃ singlet at ~2.8 ppm. A secondary amine proton (N-H) signal may be visible.
C. 3-(N-formylamino)-4-methoxybenzoic acidN-formyl derivativeSide reaction with formic acid/formaldehydePresence of a formyl proton signal (~8.2 ppm) and an amide N-H proton.
D. 4-Methoxy-3-(trimethylammonio)benzoateQuaternary ammonium salt (Zwitterion)Over-methylation (less common)A singlet for the N(CH₃)₃ group at ~3.5 ppm. This impurity is highly polar.

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// Main Reactants and Product SM [label="3-Amino-4-methoxy-\nbenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product\n(Dimethylated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="CH2O / HCOOH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Impurities Impurity_Mono [label="Impurity B\n(Monomethylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_Formyl [label="Impurity C\n(N-formyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_Quat [label="Impurity D\n(Quaternary Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections SM -> Reagents [style=invis]; Reagents -> Impurity_Mono [label="Incomplete\nReaction (1x)", arrowhead=vee]; Impurity_Mono -> Product [label="Completion\n(2x)", arrowhead=vee]; SM -> Impurity_Formyl [label="Side Reaction", style=dashed, arrowhead=vee]; Product -> Impurity_Quat [label="Over-methylation\n(Excess Reagents/Heat)", style=dashed, arrowhead=vee];

// Layout {rank=same; SM; Reagents;} {rank=same; Impurity_Mono; Impurity_Formyl;} {rank=same; Product; Impurity_Quat;} }

Caption: Fig 2. Origins of common impurities from the main reaction pathway.

Category 3: Purification & Isolation Challenges

Q3: How can I effectively remove the monomethylated impurity (Impurity B) from my final product?

A3: The monomethylated and dimethylated products have very similar polarities, making them difficult to separate. A carefully controlled pH adjustment and recrystallization is the most effective method.

  • Expert Insight: The basicity (pKa) of the dimethylamino group is slightly higher than the methylamino group. This difference can be exploited. By carefully adjusting the pH of the aqueous solution, you can selectively precipitate the desired product while keeping the more soluble impurities in the mother liquor.

  • Protocol for Purification: See Section 3, SOP 2 for a detailed recrystallization protocol.

Q4: My product is an oil and won't crystallize after the reaction workup. What should I do?

A4: Oiling out is a common problem, often caused by residual impurities (like unreacted formic acid or water) or incorrect pH during the isolation of the free base before hydrochloride salt formation.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: After the reaction, the excess formic acid must be neutralized. Typically, the reaction mixture is basified to a pH > 10 with NaOH or K₂CO₃ to precipitate the free base form of the product. Ensure the pH is stable before filtering.

    • Solvent Extraction: Extract the free base into an organic solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer with brine to remove water and then dry it thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

    • Salt Formation: To the dried organic solution containing the free base, add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane) to precipitate the hydrochloride salt. Adding excess HCl can sometimes hinder crystallization.

    • Trituration: If an oil persists, try removing the solvent under vacuum and adding a non-polar solvent like diethyl ether or hexane. Scratch the flask with a glass rod to induce crystallization. This process is called trituration.

Standard Operating Procedures (SOPs)

SOP 1: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add formic acid (90%, 4.0 eq) followed by aqueous formaldehyde (37%, 4.0 eq).

  • Heating: Heat the reaction mixture to 100-110 °C (reflux) and maintain for 6 hours. Monitor by TLC.

  • Cooling & Quenching: Cool the mixture to room temperature and then further in an ice bath. Slowly and carefully basify the solution to pH 11-12 with 2M NaOH solution. A precipitate (the free base) will form.

  • Isolation of Free Base: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 50 °C overnight.

  • Salt Formation: Dissolve the dried free base in a minimal amount of hot isopropanol. Add a calculated amount of concentrated HCl (1.1 eq) dropwise.

  • Crystallization: Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

SOP 2: Recrystallization for Removal of Monomethylated Impurity
  • Dissolution: Dissolve the impure hydrochloride salt in a minimum amount of hot deionized water.

  • pH Adjustment: While hot, slowly add a dilute base (e.g., 0.1M NaOH) dropwise until the solution becomes faintly turbid. This selectively deprotonates and begins to precipitate the slightly less basic impurities.

  • Clarification: Add a drop or two of dilute HCl to redissolve the precipitate, resulting in a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired, less soluble 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride should crystallize out, leaving the more soluble monomethylated impurity in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration and dry. Check purity by HPLC or NMR.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

Troubleshooting_Workflow Fig 3. Troubleshooting Decision Tree Start Problem Encountered Check_TLC Analyze Reaction Mixture by TLC/LCMS Start->Check_TLC Low_Yield Low Isolated Yield Start->Low_Yield Oiling_Out Product Oils Out, Won't Crystallize Start->Oiling_Out Incomplete Starting Material or Monomethylated Intermediate Detected Check_TLC->Incomplete During Reaction Impure_Product Final Product is Impure (Check NMR/LCMS) Check_TLC->Impure_Product Post Workup Sol_Incomplete Action: 1. Increase reaction time/temp. 2. Add more CH2O/HCOOH. 3. Re-run reaction. Incomplete->Sol_Incomplete Sol_Impure Action: 1. Identify impurity (Table 1). 2. Perform recrystallization (SOP 2). 3. Consider column chromatography. Impure_Product->Sol_Impure Sol_Yield Action: 1. Check workup pH. 2. Check for mechanical losses. 3. Ensure complete precipitation. Low_Yield->Sol_Yield Sol_Oil Action: 1. Ensure complete drying of free base. 2. Use trituration with ether/hexane. 3. Check stoichiometry of HCl addition. Oiling_Out->Sol_Oil

Caption: Fig 3. A workflow for identifying and solving common synthesis problems.

References

  • Title: Organic Syntheses, Coll. Vol. 3, p.723 (1955); Vol. 28, p.82 (1948). Source: Organic Syntheses URL: [Link]

  • Title: Trimethylammonium Compounds as Novel Reagents for Radiosynthesis of 11C-Labeled Methyl Esters and Amides Source: European Journal of Organic Chemistry URL: [Link]

  • Source: Google Patents (EP1086949A1)

purification of crude 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

Welcome to the technical support guide for the purification of crude 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (CAS: 1253850-61-1) via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth procedural guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to empower you with the technical expertise to achieve high purity and yield for this critical intermediate.

The structural integrity and purity of starting materials are paramount in drug development and fine chemical synthesis. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, with its versatile functional groups, is a key building block.[1] Recrystallization remains a powerful and cost-effective method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2][3][4] This guide provides a self-validating protocol and addresses the specific challenges associated with purifying this hydrochloride salt.

Recrystallization Workflow & Principles

The success of any recrystallization hinges on the precise selection of a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at ambient or lower temperatures.[2][5] This differential solubility is the thermodynamic driving force for the purification process. For hydrochloride salts like the title compound, polar protic solvents are often excellent candidates due to the ionic nature of the protonated amine.[6][7]

The general workflow is depicted below. Each stage is critical for the removal of specific types of impurities and for maximizing the recovery of the purified product.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Boiling Solvent Crude->Dissolve Charcoal Optional: Add Activated Charcoal (for colored impurities) Dissolve->Charcoal if needed HotFilter Hot Gravity Filtration (to remove insoluble impurities) Dissolve->HotFilter if no charcoal needed Charcoal->HotFilter Cool Slow, Undisturbed Cooling (to room temperature) HotFilter->Cool IceBath Cool in Ice Bath (to maximize precipitation) Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 2.0 g of crude 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. Adjust volumes accordingly for different scales.

Materials & Equipment:

  • Crude 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (~2.0 g)

  • 2-Propanol (IPA), Reagent Grade

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Graduated cylinders

  • Hot plate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

Procedure:

  • Solvent Selection & Initial Dissolution:

    • Place 2.0 g of the crude material into a 125 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate 50 mL flask, heat approximately 40-50 mL of a 9:1 mixture of 2-Propanol:Water to a gentle boil. This mixed solvent system balances polarity to effectively dissolve the salt while allowing for good crystal recovery.

    • Expert Insight: Using a mixed solvent system provides fine control over polarity. 2-Propanol is an excellent solvent for many hydrochloride salts, while the small amount of water aids in dissolving highly polar impurities.[6]

    • Carefully add the near-boiling solvent to the crude solid in small portions (3-5 mL at a time) while stirring and heating on the hot plate. Allow time for dissolution after each addition. The goal is to use the absolute minimum amount of hot solvent to completely dissolve the solid.[8][9]

  • Decolorization (if necessary):

    • If the resulting solution is colored, remove the flask from the heat source to temporarily stop the boiling.

    • Add a very small amount (tip of a spatula) of activated charcoal to the solution.[4]

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution will cause violent bumping.

    • Return the flask to the hot plate and gently boil for 2-3 minutes to ensure complete adsorption.

  • Hot Gravity Filtration:

    • This step is crucial to remove insoluble impurities (e.g., dust, inorganic salts) and activated charcoal.

    • Set up a hot gravity filtration apparatus by placing a stemless funnel with fluted filter paper into a clean 125 mL Erlenmeyer flask. Place this setup on the hot plate to keep the funnel and flask warm.

    • Expert Insight: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.[4]

    • Pour the hot solution through the fluted filter paper in portions.

    • Rinse the original flask with a small amount (1-2 mL) of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Turn off the heat and allow the flask to cool slowly and undisturbed on the benchtop.

    • Causality: Slow cooling is critical for the formation of large, well-defined crystals.[5][10] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the product's solubility.[8]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount (2-3 mL) of ice-cold 2-propanol.

    • Expert Insight: The wash solvent must be cold to avoid redissolving the purified product.[8] Using the pure organic component of the solvent system (2-propanol) for the wash helps to remove any remaining water-soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated at the lower temperature.[8][10] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[10]1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent (e.g., 10-15% of the volume) and attempt to cool again.[11] 2. Induce Nucleation:     a) Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic glass fragments can serve as nucleation sites.[11]     b) Seed Crystal: Add a tiny crystal of the crude starting material to the solution to act as a template for crystal growth.[11]
An oil forms instead of crystals ("oiling out"). 1. Low Melting Point: The melting point of the compound is below the boiling point of the solvent, causing it to "melt" out of solution.[10] 2. High Impurity Level: Significant impurities can depress the melting point of the mixture.1. Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the more soluble component, 2-propanol, in this case) to lower the saturation point.[10] 2. Slow Cooling: Allow the solution to cool extremely slowly. Insulating the flask can help. This gives molecules more time to orient into a crystal lattice. 3. Change Solvent: If the problem persists, a different solvent or solvent system may be required.
Very low yield of recovered product. 1. Incomplete Precipitation: Too much solvent was used initially. 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. 3. Excessive Washing: Too much rinse solvent was used, or the rinse solvent was not sufficiently cold, redissolving the product.[8]1. Concentrate Mother Liquor: The mother liquor (the filtrate) can be concentrated by boiling off some solvent to see if a second crop of crystals can be obtained. Note that this second crop may be less pure. 2. Improve Hot Filtration: Ensure the filtration apparatus is pre-heated before filtering the solution. 3. Optimize Washing: Use only the minimum volume of ice-cold solvent necessary to wet the crystal cake.
Product is still colored after recrystallization. 1. Insufficient Charcoal: Not enough activated charcoal was used to adsorb all colored impurities. 2. Ineffective Charcoal: The type of impurity is not readily adsorbed by charcoal.1. Repeat Recrystallization: Perform the recrystallization again, ensuring a proper amount of activated charcoal is used in the hot solution before filtration. Be cautious, as using too much charcoal can adsorb your product and reduce yield.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use the "minimum" amount of boiling solvent? A: The principle of recrystallization relies on the difference in solubility at high and low temperatures. To maximize your yield, you want the solution to be saturated at the boiling point and supersaturated upon cooling. If you add too much solvent, the compound will remain soluble even at low temperatures, resulting in a poor or no yield of crystals.[8]

Q2: Can I use vacuum filtration for the hot filtration step instead of gravity filtration? A: No, this is strongly discouraged. Applying a vacuum to a hot solution will cause the solvent to boil rapidly and cool down. This cooling will cause your product to crystallize prematurely within the filter funnel, leading to a significant loss of product and clogging the filter paper.[4] Hot gravity filtration is the standard and correct technique.

Q3: My compound seems to be insoluble in all common recrystallization solvents. What should I do? A: For highly polar or ionic compounds like hydrochloride salts, finding a single ideal solvent can be challenging. This is where mixed solvent systems are invaluable.[9] You can dissolve the compound in a "good" solvent (in which it is very soluble, e.g., methanol or water) at room temperature, and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., diethyl ether or hexane) until the solution becomes cloudy (the saturation point). Gently heating this mixture until it becomes clear and then allowing it to cool slowly can induce crystallization.[7]

Q4: How do I know if my product is pure after one recrystallization? A: The most common methods to assess purity are melting point analysis and chromatography (e.g., HPLC, TLC). A pure crystalline solid will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range. Comparing the melting point of your recrystallized product to a small sample of the crude material you set aside can demonstrate the effectiveness of the purification.[4]

References

  • Recrystallization1. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. (n.d.). ChemBK.
  • 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. (n.d.). PubChem.
  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride suppliers and producers. (n.d.). BuyersGuideChem.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • 3-((Dimethylamino)methyl)-4-methoxybenzoic acid hydrochloride. (n.d.). BLD Pharm.
  • Preparation of p-aminobenzoyl chloride salts. (1972). Google Patents.
  • Recrystallization 2. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 3-Amino-4-methoxybenzoic acid. (n.d.). PubChem.
  • Recrystallization and Extractions of Organic Compounds. (2010).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). ResearchGate.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing.
  • Recrystallization of Benzoic Acid. (n.d.).
  • 4-Methoxybenzoic acid. (n.d.). Sigma-Aldrich.
  • 3-(Dimethylamino)benzoic acid. (n.d.). PubChem.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
  • 4-(Dimethylamino)-3-methylbenzoic acid. (n.d.). Sigma-Aldrich.
  • Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.

Sources

optimizing reaction conditions for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. It is structured to address common challenges and frequently asked questions, ensuring both methodological success and a deep understanding of the underlying chemical principles.

Reaction Overview and Mechanism

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is typically achieved in a two-step process starting from 3-amino-4-methoxybenzoic acid.

  • N,N-dimethylation via Eschweiler-Clarke Reaction: The primary aromatic amine of 3-amino-4-methoxybenzoic acid is converted to a tertiary dimethylamine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3] This classic reaction is highly efficient for N-methylation and crucially avoids the formation of quaternary ammonium salts, as the tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[2][4][5]

  • Hydrochloride Salt Formation: The resulting tertiary amine is then treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.[6][7][8] This step is not only crucial for purification but also enhances the compound's stability and water solubility, which is often a desirable property for pharmaceutical applications.[6][8][9]

Visualized Reaction Pathway

Reaction_Pathway Fig. 1: Synthesis Pathway SM 3-Amino-4-methoxybenzoic acid INT 3-(Dimethylamino)-4-methoxybenzoic acid (Free Base) SM->INT Step 1: Methylation SM->INT PROD 3-(Dimethylamino)-4-methoxybenzoic acid HCl (Final Product) INT->PROD Step 2: Salt Formation INT->PROD R1 HCHO, HCOOH (Eschweiler-Clarke) SM_INT_edge SM_INT_edge R1->SM_INT_edge R2 HCl INT_PROD_edge INT_PROD_edge R2->INT_PROD_edge

Caption: Fig. 1: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid HCl.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis, incorporating best practices for yield and purity.

Step 1: N,N-dimethylation of 3-Amino-4-methoxybenzoic acid
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methoxybenzoic acid (1.0 eq).

  • Addition of Reagents: Add formic acid (90%, ~3.0 eq) followed by aqueous formaldehyde (37%, ~2.5 eq).

    • Scientist's Note: An excess of both formic acid and formaldehyde is used to drive the reaction to completion. Formic acid acts as both a solvent and the hydride donor.[1]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. Vigorous gas evolution (CO2) will be observed initially. The reaction is typically complete within 4-8 hours.[5]

  • Workup (Free Base Isolation):

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9. Be cautious as CO2 evolution can cause frothing.

    • The free base product may precipitate. If so, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 3-(Dimethylamino)-4-methoxybenzoic acid free base.

Step 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise until the solution is acidic (test with pH paper) and precipitation is complete.[10]

    • Scientist's Note: Using a solution of HCl rather than aqueous HCl minimizes the introduction of water, which can hinder crystallization and affect the yield of the salt.[10]

  • Isolation: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove impurities.

  • Drying: Dry the product under vacuum to obtain 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride as a crystalline solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes?

Answer: Low yield can stem from several factors:

  • Incomplete Reaction: The Eschweiler-Clarke reaction requires sufficient thermal energy. Ensure your reaction temperature is maintained at 80-100°C. Reaction times may need to be extended if monitoring indicates the presence of starting material or the mono-methylated intermediate.

  • Sub-optimal Stoichiometry: An insufficient excess of formic acid or formaldehyde can lead to incomplete methylation. Ensure you are using at least 2.5-3.0 equivalents of each reagent relative to the starting amine.[5]

  • Loss During Workup: The product has some solubility in water, especially at a neutral or slightly acidic pH. During neutralization, ensure the pH is sufficiently basic (pH > 8) to minimize the solubility of the free base in the aqueous layer before extraction.

  • Impure Starting Material: The purity of the initial 3-amino-4-methoxybenzoic acid is critical. Impurities can interfere with the reaction. Confirm the purity of your starting material by melting point or spectroscopic analysis.

Question: My NMR/LC-MS analysis shows a mix of mono- and di-methylated products. How can I improve selectivity?

Answer: The formation of the tertiary amine is generally more favorable than the secondary amine in the Eschweiler-Clarke reaction.[2][3] However, seeing the mono-methylated intermediate suggests the reaction has not gone to completion.

  • Increase Reaction Time/Temperature: The most straightforward solution is to increase the reaction time or slightly raise the temperature (within the 80-100°C range) to provide more energy for the second methylation step.

  • Check Reagent Equivalents: Verify that a sufficient excess of both formaldehyde and formic acid was used. The second methylation step requires an additional equivalent of each.

Question: I am struggling to precipitate the hydrochloride salt. The product remains oily or in solution. What should I do?

Answer: This is a common issue related to solvent choice and water content.

  • Solvent Selection: The ideal solvent should readily dissolve the free base but poorly dissolve the hydrochloride salt. Ethers (like diethyl ether or MTBE), esters (ethyl acetate), and hydrocarbons (heptane) are excellent choices for precipitating amine salts. If you used a solvent like methanol or ethanol, the salt's solubility might be too high. You can try adding a less polar co-solvent (an "anti-solvent") like heptane or diethyl ether to induce precipitation.

  • Remove Excess Water: The presence of water can significantly increase the solubility of the hydrochloride salt, leading to an oily product or failure to crystallize. Ensure your free base is thoroughly dried before the salt formation step. Using anhydrous HCl solutions (e.g., HCl in dioxane, isopropanol, or diethyl ether) is highly recommended over aqueous HCl.[10]

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal can initiate crystallization.

  • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod or adding a small amount of an anti-solvent and stirring vigorously (trituration) to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of formic acid in the Eschweiler-Clarke reaction?

A1: Formic acid serves two critical functions. First, it acts as the reducing agent by providing a hydride ion (H⁻) to reduce the iminium ion intermediate that forms between the amine and formaldehyde.[1][5] In the process, formic acid is oxidized to carbon dioxide, an irreversible step that helps drive the reaction forward.[2][3] Second, it often serves as the reaction solvent.

Q2: Can I use other reducing agents instead of formic acid?

A2: Yes, other reducing agents can be used in reductive amination, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[11] However, the Eschweiler-Clarke conditions (formic acid and formaldehyde) are classic, inexpensive, and highly effective for exhaustive methylation to the tertiary amine without requiring metal catalysts or more expensive borohydride reagents.[1]

Q3: Why is it necessary to convert the product to a hydrochloride salt?

A3: Converting the tertiary amine free base to its hydrochloride salt offers several advantages. Amine salts are typically crystalline, non-volatile solids, which makes them easier to handle, purify by recrystallization, and store compared to the often oily or lower-melting free bases.[8] Furthermore, salt formation significantly increases water solubility, a critical property for many pharmaceutical and biological applications.[6][9]

Q4: What are the primary safety considerations for this synthesis?

A4:

  • Formaldehyde: Is a suspected carcinogen and an irritant. Handle it in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid (HCl): Concentrated HCl and its solutions in organic solvents are highly corrosive and release noxious fumes. All manipulations should be performed in a fume hood.

  • Pressure Build-up: The reaction generates carbon dioxide gas. Ensure the reaction vessel is not sealed and is properly vented through the reflux condenser.

Data and Workflow Summaries

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 3-Amino-4-methoxybenzoic acidPrecursor with primary amine for methylation.
Methylating Agent Formaldehyde (37% aq. soln.)Provides the methyl group carbon.[11]
Reducing Agent Formic Acid (~90%)Acts as hydride donor and solvent.[1]
Molar Ratio (Amine:HCHO:HCOOH) 1 : ~2.5 : ~3.0Excess ensures complete dimethylation.
Reaction Temperature 80–100 °CProvides activation energy for iminium ion formation and reduction.[1][5]
Reaction Time 4–8 hoursTypically sufficient for completion; monitor by TLC/LC-MS.
Salt Formation Reagent HCl in Dioxane/Isopropanol/EtherAnhydrous conditions promote better crystallization.[10]
Troubleshooting Workflow

Troubleshooting_Workflow Fig. 2: Troubleshooting Flowchart start Problem Encountered low_yield Low Yield start->low_yield incomplete_rxn Incomplete Reaction (Mono-methylation seen) start->incomplete_rxn purity_issue Product Purity Issues (Color, side products) start->purity_issue salt_issue Difficulty with Salt Precipitation start->salt_issue cause_yield1 Loss during workup? low_yield->cause_yield1 cause_yield2 Reaction incomplete? low_yield->cause_yield2 cause_rxn1 Temp / Time too low? incomplete_rxn->cause_rxn1 cause_rxn2 Insufficient reagents? incomplete_rxn->cause_rxn2 cause_purity1 Impure starting material? purity_issue->cause_purity1 cause_purity2 Side reactions? purity_issue->cause_purity2 cause_salt1 Wrong solvent? salt_issue->cause_salt1 cause_salt2 Water present? salt_issue->cause_salt2 sol_yield1 Adjust workup pH to >8. Ensure complete extraction. cause_yield1->sol_yield1 Yes cause_yield2->incomplete_rxn Yes sol_rxn1 Increase temp to 100°C. Increase reaction time. cause_rxn1->sol_rxn1 Yes sol_rxn2 Verify stoichiometry (use >2.5 eq HCHO/HCOOH). cause_rxn2->sol_rxn2 Yes sol_purity1 Recrystallize starting material. cause_purity1->sol_purity1 Yes sol_purity2 Recrystallize final product. cause_purity2->sol_purity2 Yes sol_salt1 Use less polar solvent (e.g., Ether, EtOAc). Add anti-solvent. cause_salt1->sol_salt1 Yes sol_salt2 Dry free base thoroughly. Use anhydrous HCl solution. cause_salt2->sol_salt2 Yes

Sources

Technical Support Center: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and robust synthetic pathway starts from 3-Amino-4-methoxybenzoic acid.[1] The key transformation is the exhaustive N-methylation of the primary aromatic amine to a tertiary amine. The Eschweiler-Clarke reaction is a highly effective and widely used method for this step, employing formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4] The final step involves the formation of the hydrochloride salt to aid in purification and improve the compound's stability and handling properties.

Q2: Why is the Eschweiler-Clarke reaction preferred for the N-dimethylation step?

A2: The Eschweiler-Clarke reaction offers several distinct advantages. Firstly, it is a reductive amination process that inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like dimethyl sulfate.[3][4] Secondly, the reagents (formaldehyde and formic acid) are inexpensive and the reaction conditions are typically mild (e.g., heating at 80-100 °C), which helps to preserve other functional groups in the molecule.[2][4] The reaction is also irreversible due to the formation and loss of carbon dioxide gas.[3]

Q3: What is the purpose of converting the final product to a hydrochloride salt?

A3: Converting the tertiary amine product to its hydrochloride salt serves several critical functions.[5][6]

  • Purification: Amine hydrochloride salts are often crystalline solids that can be easily purified by recrystallization from appropriate solvent systems, separating them from non-basic impurities.[5]

  • Stability: Salts are generally more stable and less prone to air oxidation than the corresponding free amines.

  • Solubility & Handling: The salt form significantly increases water solubility, which can be advantageous for certain applications and formulations.[6] It also converts what might be an oil or low-melting solid into a free-flowing, weighable powder.

Q4: What are the critical parameters to control during the N-dimethylation reaction?

A4: The key parameters for a successful Eschweiler-Clarke reaction are:

  • Stoichiometry: An excess of both formaldehyde and formic acid is crucial to drive the reaction to completion and ensure exhaustive dimethylation.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and discoloration of the reaction mixture. A range of 80-100 °C is common.[2][4]

  • Reaction Time: Monitoring the reaction by a suitable technique (e.g., TLC, LC-MS) is essential to determine the point of complete conversion of the starting material and the mono-methylated intermediate.

In-Depth Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis. Each issue is broken down into symptoms, potential causes, and actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Final Product

Symptom: The isolated yield of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is significantly lower than expected.

Potential Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Solution
Incomplete N-Dimethylation Analyze the crude product by TLC or LC-MS. Look for the presence of the starting material (3-amino-4-methoxybenzoic acid) and the mono-methylated intermediate (3-(Methylamino)-4-methoxybenzoic acid).1. Increase Reaction Time/Temperature: Continue heating the reaction, monitoring every few hours until the starting materials are consumed. 2. Increase Reagent Stoichiometry: Ensure at least 2.5-3 equivalents of both formaldehyde and formic acid are used. The reaction mechanism requires two methylation cycles.[7]
Product Loss During Workup Check the pH of the aqueous phase after extraction. If the pH was not made sufficiently basic (pH > 10), the product will remain protonated and soluble in the aqueous layer.1. Optimize Basification: After the reaction, carefully add a strong base (e.g., NaOH, K₂CO₃) until the aqueous phase is strongly basic (pH 11-12) to ensure the tertiary amine is in its free base form for efficient extraction into an organic solvent.[4] 2. Perform Multiple Extractions: Extract the aqueous phase with a suitable organic solvent (e.g., DCM, Ethyl Acetate) at least 3-4 times to maximize recovery.
Inefficient Salt Formation/Precipitation The final product remains dissolved in the solvent after adding HCl. This can occur if the solvent system is not optimized or if aqueous HCl is used, increasing the polarity of the medium.[8][9]1. Use Anhydrous HCl: Prepare a solution of anhydrous HCl in a solvent like isopropanol or diethyl ether. Add this solution to the free base dissolved in a minimal amount of a suitable solvent to induce precipitation.[8][9] 2. Use an Anti-Solvent: After forming the salt, adding a non-polar "anti-solvent" like diethyl ether or hexane can often force the crystalline salt to precipitate out of solution.[9]
Issue 2: Presence of a Major Impurity in the Final Product

Symptom: NMR or LC-MS analysis of the final product shows a significant, unidentified peak alongside the desired product peak.

Potential Causes & Recommended Solutions:

The most likely process-related impurity is the mono-methylated intermediate , 3-(Methylamino)-4-methoxybenzoic acid.

Side_Reaction

  • Identification: This impurity will have a mass that is 14 amu less than the desired product (free base form). In ¹H NMR, it will show a single N-CH₃ signal (a singlet or doublet depending on coupling to the N-H proton) and an N-H proton signal, whereas the desired product has two equivalent N-CH₃ groups (a singlet integrating to 6H) and no N-H proton.

  • Root Cause: As detailed in Issue 1, this arises from an incomplete reaction. The second methylation step is often slower than the first due to increased steric hindrance.

  • Solution:

    • Force the Reaction to Completion: Re-subject the impure material to the Eschweiler-Clarke reaction conditions (excess formaldehyde and formic acid) and heat until analysis confirms full conversion.

    • Purification: If re-processing is not feasible, careful purification may be possible. Since the mono-methylated species is still a base, it will also form a hydrochloride salt. Separation would rely on chromatographic methods (e.g., column chromatography on the free bases before salt formation) or fractional crystallization, which can be challenging due to their similar structures.

Issue 3: Final Product is Off-Color (Yellow, Brown, or Tarry)

Symptom: The isolated hydrochloride salt is not a white or off-white solid, indicating the presence of chromophoric impurities.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Reaction Overheating Aromatic amines can be sensitive to high temperatures, especially under acidic conditions, leading to the formation of polymeric or oxidized byproducts.1. Maintain Strict Temperature Control: Use an oil bath and a contact thermometer to keep the reaction temperature below 100 °C. 2. Inert Atmosphere: While not always necessary for this reaction, running the synthesis under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions.
Impure Starting Material If the initial 3-Amino-4-methoxybenzoic acid is impure or discolored, these impurities may carry through the synthesis.1. Recrystallize Starting Material: Purify the starting amine by recrystallization from a suitable solvent (e.g., water/ethanol mixtures) before use.
Impurity Entrapment Colored impurities can become trapped within the crystal lattice of the product during a rapid precipitation of the hydrochloride salt.1. Charcoal Treatment: Before forming the salt, dissolve the crude free base in a suitable organic solvent and treat with a small amount of activated charcoal. Heat briefly, then filter through celite to remove the charcoal and adsorbed impurities. 2. Slow Crystallization: After adding HCl, allow the solution to cool slowly to promote the growth of larger, purer crystals. A crash precipitation by rapid cooling or fast anti-solvent addition is more likely to trap impurities.

Experimental Protocols

Protocol 1: N-Dimethylation via Eschweiler-Clarke Reaction
  • To a round-bottom flask equipped with a reflux condenser, add 3-Amino-4-methoxybenzoic acid (1.0 eq).

  • Add formic acid (approx. 3.0 eq).

  • Add aqueous formaldehyde solution (37 wt. %, approx. 3.0 eq).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress using TLC or LC-MS until the starting material and mono-methylated intermediate are no longer observed (typically 4-18 hours).[4]

  • Cool the mixture to room temperature and slowly basify with a 4M NaOH solution to pH > 11.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Dimethylamino)-4-methoxybenzoic acid as a free base.

Protocol 2: Hydrochloride Salt Formation and Purification
  • Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).

  • If the solution is colored, add a small amount of activated charcoal, heat gently for 15 minutes, and filter hot through a pad of celite.

  • To the clear filtrate, slowly add a solution of anhydrous HCl in isopropanol or ether dropwise with stirring.

  • Continue addition until the solution is acidic (check with pH paper) and a precipitate has formed.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities.

  • Dry the product under vacuum to obtain 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

workflow

References
  • Vertex AI Search. (2022).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • PubMed. (2024).
  • Google Patents. (2010).
  • Vertex AI Search. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Ambeed.com. (n.d.).
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Goa University. (n.d.). ortho and para-aminobenzoic acids.
  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)
  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)
  • YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid.
  • Google Patents. (1980). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • Google Patents. (1998). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • ChemBK. (n.d.). 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride.
  • PubChem - NIH. (n.d.). 3-Amino-4-methoxybenzoic acid.
  • PubChem. (n.d.). 3-(Dimethylamino)benzoic acid.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Green Chemistry (RSC Publishing). (n.d.).
  • NIH. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
  • Scribd. (n.d.). Organic Chemistry Short Notes.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
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Sources

dealing with poor solubility of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (DMAMBA-HCl). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the compound's solubility during synthesis. We will explore the underlying chemical principles governing its solubility and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Troubleshooting Guide: Overcoming Reaction Heterogeneity

This section addresses specific issues you might encounter during your experiments. The solutions are presented in a logical, step-by-step manner, explaining the scientific reasoning behind each recommendation.

Q1: My reaction has started, but I see solid DMAMBA-HCl suspended in the solvent. The reaction is sluggish or has stalled completely. What are my initial steps?

A1: This is a classic sign of poor solubility, where the concentration of the dissolved reactant is too low for the reaction to proceed at a reasonable rate. The crystalline, salt-based nature of DMAMBA-HCl requires a solvent that can effectively overcome its high lattice energy. Your first and most critical step is to address the solvent system.

Initial Strategy: Solvent Re-evaluation and Optimization

  • Consult a Solubility Profile: While specific data for DMAMBA-HCl is sparse, we can infer its behavior from structurally similar aminobenzoic acids. Polar aprotic solvents are generally the most effective starting point.[1]

    Solvent ClassExample SolventsExpected Performance & Rationale
    Polar Aprotic DMSO, DMF, NMPExcellent. These solvents have high dielectric constants and are effective hydrogen bond acceptors, capable of solvating both the cation and anion of the salt. Often the best first choice.
    Alcohols Methanol, EthanolModerate. Can solvate the salt through hydrogen bonding, but their lower polarity compared to DMSO/DMF may be insufficient for complete dissolution at high concentrations.[2][3]
    Ethers THF, 2-MeTHF, DioxanePoor. Generally lack the polarity to effectively dissolve ionic salts. Often used as anti-solvents to precipitate such compounds.[4]
    Chlorinated DCM, ChloroformVery Poor. Low polarity and inability to engage in strong hydrogen bonding make them unsuitable for dissolving DMAMBA-HCl.
    Hydrocarbons Toluene, HeptaneInsoluble. Nonpolar solvents that will not dissolve the salt.
  • Consider a Co-Solvent System: If a single solvent is not effective or is incompatible with your downstream processing, a co-solvent system can be a powerful alternative. For example, adding a small percentage of DMSO (5-10%) to a less polar solvent like THF can sometimes be enough to achieve homogeneity without drastically changing the overall reaction medium.[5]

  • Apply Gentle Heating: Increasing the temperature will almost always increase solubility.[2] However, this must be done with caution.

    • Check Thermal Stability: Ensure that your reactants, reagents, and the DMAMBA-HCl itself are stable at the intended temperature.

    • Beware of Precipitation: Be aware that the compound may precipitate upon cooling. If this is an issue for your workup, a different primary solution is needed.[1]

Q2: I've tried several polar aprotic solvents, but solubility remains an issue. How can I chemically modify the reaction system to achieve a homogeneous solution?

A2: When solvent choice alone is insufficient, the next logical step is to chemically modify the DMAMBA-HCl in situ to generate a more soluble species. Since DMAMBA-HCl is a salt, its solubility is highly dependent on pH.[1][6][7]

Strategy: In Situ Basification to Generate the Free Amine or Carboxylate

The hydrochloride salt exists as a protonated amine (-N(CH₃)₂H⁺) and a neutral carboxylic acid (-COOH). By adding a base, you can shift the equilibrium to a different chemical form with vastly different solubility properties.

  • Addition of a Non-Nucleophilic Base: Introduce a stoichiometric equivalent of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This deprotonates the dimethylamino group, converting the salt into the neutral "free amine" form: 3-(dimethylamino)-4-methoxybenzoic acid. This neutral molecule often exhibits significantly better solubility in common organic solvents like DCM or THF.

  • Using a Stronger Base for Carboxylate Formation: If the free amine is still not soluble enough, using two or more equivalents of a base (or a stronger base like DBU) can deprotonate the carboxylic acid group to form a carboxylate salt (e.g., a triethylammonium carboxylate). This ionic species may have enhanced solubility in highly polar solvents.

The choice of which species to target depends on your reaction solvent and mechanism. For a typical amide coupling in DCM, converting to the free amine is the standard and most effective approach.[8]

Caption: pH-dependent forms of the reagent and their general solubility.

Q3: My reaction requires an aqueous base (like NaOH) and an organic solvent, but my DMAMBA-HCl is completely partitioned into the aqueous layer. How can I facilitate the reaction?

A3: This is a classic two-phase reaction problem where the reactants are physically separated. The solution is to employ Phase-Transfer Catalysis (PTC), a powerful technique for transporting an ionic reactant from an aqueous phase into an organic phase where the reaction can occur.[9][10]

Strategy: Use a Phase-Transfer Catalyst

A phase-transfer catalyst is a substance with both hydrophilic and lipophilic properties. Typically, these are quaternary ammonium or phosphonium salts (often abbreviated as Q⁺X⁻).[9][10]

Mechanism of Action:

  • Anion Generation: In the aqueous phase, the base (e.g., NaOH) deprotonates the carboxylic acid of your DMAMBA-HCl, forming the water-soluble sodium 3-(dimethylamino)-4-methoxybenzoate anion.

  • Ion Exchange: The lipophilic cation (Q⁺) of the phase-transfer catalyst exchanges its counter-ion (X⁻) for the benzoate anion at the aqueous-organic interface.

  • Organic Phase Transport: The newly formed ion pair, [Q⁺]⁻[OOCR], is now sufficiently lipophilic to dissolve in the organic phase.

  • Reaction: Once in the organic phase, the "naked" and highly reactive benzoate anion reacts with your electrophile (e.g., an alkyl halide or an activated acid for amide coupling).

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) shuttles the new anionic byproduct (e.g., Cl⁻) back to the aqueous interface, ready to start another cycle.

This catalytic cycle continuously transports the reactant into the organic phase, allowing the reaction to proceed efficiently even though the bulk of the starting material resides in the aqueous layer.[11][12]

Sources

Technical Support Center: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges and frequently asked questions to help you improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides solutions to specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield can be traced back to several factors, from the quality of your starting materials to the reaction conditions.

Possible Cause 1: Incomplete Reaction

  • Explanation: The primary synthetic route to 3-(Dimethylamino)-4-methoxybenzoic acid is the Eschweiler-Clarke reaction, which involves the methylation of 3-amino-4-methoxybenzoic acid using formaldehyde and formic acid.[1][2] This reaction requires sufficient time and temperature to proceed to completion. The reaction is driven forward by the formation of carbon dioxide gas, which is irreversible.[1]

  • Solution:

    • Verify Reaction Temperature: Ensure the reaction is heated to an appropriate temperature, typically around 80-100°C.[1][3]

    • Extend Reaction Time: If you suspect the reaction is incomplete, consider extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Reagent Stoichiometry: Use an excess of both formaldehyde and formic acid to ensure the complete methylation of the primary amine.[1] The reaction proceeds through a di-methylation process for primary amines.[2][4]

Possible Cause 2: Suboptimal pH

  • Explanation: The Eschweiler-Clarke reaction is sensitive to pH. While it proceeds under acidic conditions provided by the formic acid, highly acidic conditions can be detrimental.

  • Solution:

    • Control Acidity: While formic acid is a necessary reactant, avoid the addition of other strong acids unless specified in a validated protocol. The reaction mechanism involves the formation of an iminium ion, which is then reduced by formic acid.[3][5]

Possible Cause 3: Poor Quality of Starting Materials

  • Explanation: The purity of the starting material, 3-amino-4-methoxybenzoic acid, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

  • Solution:

    • Purity Analysis: Before starting the synthesis, verify the purity of your 3-amino-4-methoxybenzoic acid using techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).

    • Purification of Starting Material: If impurities are detected, purify the starting material by recrystallization.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate the purification process and lower the overall yield of the desired product.

Possible Cause 1: Over-alkylation (Quaternary Ammonium Salt Formation)

  • Explanation: A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, avoiding the formation of quaternary ammonium salts.[1][6] This is because a tertiary amine cannot form an imine or iminium ion, which is a necessary intermediate.[1] However, alternative methylation strategies using reagents like methyl iodide can lead to over-methylation.[5]

  • Solution:

    • Adhere to Eschweiler-Clarke Conditions: The use of formaldehyde and formic acid is specifically to prevent this side reaction.[1][5]

Possible Cause 2: Incomplete Methylation

  • Explanation: Insufficient methylation will result in the presence of the mono-methylated intermediate, 3-(Methylamino)-4-methoxybenzoic acid, in your final product.

  • Solution:

    • Optimize Reagent Ratio: Ensure a sufficient excess of formaldehyde and formic acid is used to drive the reaction to the di-methylated product.[6]

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material and the mono-methylated intermediate.

Issue 3: Difficulties in Product Isolation and Purification

The final step of isolating and purifying the hydrochloride salt is critical for obtaining a high-quality product.

Possible Cause 1: Inefficient Extraction

  • Explanation: The product is a hydrochloride salt, which has different solubility properties compared to the free amine.

  • Solution:

    • pH Adjustment: After the reaction is complete, the mixture is typically basified to a pH of around 11 to extract the free tertiary amine into an organic solvent like dichloromethane (DCM).[3] Subsequently, the organic layer is treated with HCl to form and precipitate the hydrochloride salt.

    • Thorough Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.

Possible Cause 2: Ineffective Crystallization

  • Explanation: The choice of solvent is crucial for obtaining pure crystals of the hydrochloride salt.

  • Solution:

    • Solvent Selection: Isopropanol or a mixture of methanol and diethyl ether are commonly used for the recrystallization of amine hydrochloride salts.

    • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Q1: What is the detailed mechanism of the Eschweiler-Clarke reaction for this synthesis?

A1: The reaction proceeds in the following steps:

  • Imine Formation: The primary amine of 3-amino-4-methoxybenzoic acid reacts with formaldehyde to form an iminium ion.[1]

  • Reductive Amination: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (the mono-methylated intermediate).[1]

  • Second Methylation: This process is repeated, with the secondary amine reacting with another molecule of formaldehyde to form a new iminium ion.[3]

  • Final Reduction: The second iminium ion is reduced by formic acid to yield the final tertiary amine, 3-(Dimethylamino)-4-methoxybenzoic acid.[3]

Q2: Are there alternative methods for the N-methylation of aromatic amines?

A2: Yes, several other methods exist, although they may have disadvantages compared to the Eschweiler-Clarke reaction.

  • Dimethyl Carbonate (DMC): Considered an environmentally friendly methylating agent, DMC can be used for the selective mono-N-methylation of aromatic amines.[7][8]

  • Reductive Amination with Other Reducing Agents: While formic acid is classic, other reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be used for reductive aminations.[4][9]

  • Methyl Halides: Reagents like methyl iodide can be used but often lead to the formation of quaternary ammonium salts, which is a significant drawback.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light. The disappearance of the starting material spot indicates the reaction is progressing.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Formaldehyde: Formaldehyde is a carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

Experimental Protocols

Optimized Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride via Eschweiler-Clarke Reaction

This protocol provides a step-by-step method for the synthesis, incorporating best practices for yield optimization.

Reagent Molar Equivalent Quantity
3-Amino-4-methoxybenzoic acid1.0(as calculated)
Formaldehyde (37% in H₂O)~2.5(as calculated)
Formic Acid (88%)~5.0(as calculated)
Dichloromethane (DCM)-(for extraction)
Sodium Hydroxide (NaOH)-(for basification)
Hydrochloric Acid (HCl)-(for salt formation)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methoxybenzoic acid.

  • Add formic acid, followed by the dropwise addition of formaldehyde solution.

  • Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a 10 M NaOH solution to a pH of approximately 11, while cooling in an ice bath.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Reagent Addition (3-Amino-4-methoxybenzoic acid, Formic Acid, Formaldehyde) B 2. Heating & Reflux (80-90°C, 12-18h) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Basification (NaOH to pH 11) C->D E 5. Extraction (DCM) D->E F 6. Drying (Na2SO4) E->F G 7. Salt Formation (HCl) F->G H 8. Filtration & Washing G->H I 9. Drying (Vacuum) H->I J 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride I->J Final Product

Caption: Key stages in the synthesis and purification.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield or Impure Product Q1 Is the starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction complete (checked by TLC)? A1_Yes->Q2 Action1 Purify starting material (Recrystallization) A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the work-up procedure followed correctly? A2_Yes->Q3 Action2 Increase reaction time/temperature Check reagent stoichiometry A2_No->Action2 Success Improved Yield & Purity Action2->Success A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there unexpected spots on TLC? A3_Yes->Q4 Action3 Review pH adjustments and extraction steps A3_No->Action3 Action3->Success A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Action4 Characterize side products (NMR, MS) Consider alternative purification A4_Yes->Action4 A4_No->Success Action4->Success

Caption: Troubleshooting decision tree.

References

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • IRIS. Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. [Link]

  • Reddit. Methylation of NH2 Troubleshooting?. [Link]

  • Wenxuecity.com. Eschweiler–Clarke reaction. [Link]

  • ChemBK. 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. [Link]

  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • Semantic Scholar. N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate. [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • University of Liverpool. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • University of Birmingham. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • PrepChem.com. Preparation of 4-methoxybenzoic acid. [Link]

Sources

preventing the degradation of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (CAS No. 1253850-61-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a hydrochloride salt of a substituted benzoic acid, this molecule possesses specific vulnerabilities.[1][2] Improper storage can lead to degradation, compromising experimental outcomes and product efficacy. This guide provides in-depth troubleshooting advice and preventative strategies based on established principles of chemical stability for pharmaceutical salts.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride?

A1: For optimal stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature. We recommend storage at 2-8°C in a desiccator. For long-term storage (over 12 months), storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[5]

Q2: How can I tell if my compound has started to degrade?

A2: The primary indicators of degradation are visual and physical changes. These include:

  • Discoloration: A change from a white or off-white powder to yellow or brown.

  • Clumping or Caking: This suggests moisture absorption (hygroscopicity).

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.

  • Odor: The development of any unusual odors.

Q3: What is the expected shelf life of this compound?

A3: When stored under the recommended conditions (2-8°C, desiccated, protected from light), the compound is expected to be stable for at least 24 months. However, we recommend re-analyzing the material's purity after 12 months or if any signs of degradation are observed.

Troubleshooting Guide: Addressing Specific Storage Issues

This section addresses specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.

Problem 1: My white powder has turned yellow/brown. What happened and is it still usable?

  • Probable Cause: Discoloration is a classic sign of chemical degradation, often due to oxidation or photodegradation. The tertiary amine and the electron-rich aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[6] This process can form highly colored chromophoric impurities.

  • Causality Explained: Light, particularly UV light, provides the energy to initiate free-radical reactions. Oxygen acts as a reactant in these pathways. Storing the compound in an amber vial inside a dark cabinet or refrigerator minimizes light exposure, while a tightly sealed container under an inert atmosphere minimizes the available oxygen.

  • Recommended Action: The material is likely impure. Its use is not recommended for sensitive applications where purity is critical, as the degradation products could interfere with your experiment or lead to erroneous results. You should perform a purity analysis (see Protocol 3 or 4) to quantify the extent of degradation before deciding to proceed. For future batches, strictly adhere to storage conditions that protect from light and air.

Problem 2: The compound, which was once a free-flowing powder, is now clumpy and difficult to weigh.

  • Probable Cause: This is a sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic and will readily absorb water from the atmosphere.[3]

  • Causality Explained: The ionic nature of the salt attracts polar water molecules. Once absorbed, this moisture can act as a solvent, promoting hydrolytic degradation pathways and physically causing the powder to clump.[4][6] Hydrolysis can potentially cleave the methoxy ether linkage or affect the carboxylic acid group under certain conditions.[7]

  • Recommended Action:

    • Prevention: Always handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Minimize the time the container is open to the atmosphere.

    • Correction: You can attempt to dry the material under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). However, be aware that degradation may have already been initiated.

    • Storage: Store the container inside a secondary sealed container or a desiccator with fresh desiccant.

Problem 3: I'm having trouble dissolving the compound, or the solution appears hazy.

  • Probable Cause: This can result from two main issues: (1) The formation of less soluble degradation products, or (2) a phenomenon known as disproportionation, where the salt reverts to its less soluble free base form.[4]

  • Causality Explained: If the compound has been exposed to a basic microenvironment (e.g., from contact with certain excipients or residues on glassware), the hydrochloride salt can be neutralized to the free base form of 3-((dimethylamino)methyl)-4-methoxybenzoic acid. This free base may have significantly lower solubility in your chosen solvent system compared to the salt form.

  • Recommended Action:

    • Check the pH of your solvent. A slightly acidic pH can help maintain the protonated (salt) form and improve solubility.

    • Filter the hazy solution through a 0.22 µm syringe filter to remove insoluble particulates.

    • Analyze the purity of your solid material using the protocols below to confirm if degradation or disproportionation has occurred.

Understanding the Mechanisms of Degradation

To effectively prevent degradation, it is crucial to understand the chemical pathways involved. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, the primary risks are hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways

G cluster_main 3-(Dimethylamino)-4-methoxybenzoic acid HCl cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Compound Main Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Moisture Moisture/Humidity Moisture->Hydrolysis enables Oxygen Oxygen (Air) Oxygen->Oxidation enables Light Light (UV) Light->Photolysis initiates Phenolic Phenolic Impurity (O-Demethylation) Hydrolysis->Phenolic Demethylated N-Demethylated Impurities Oxidation->Demethylated N_Oxide N-Oxide Impurity Oxidation->N_Oxide Other Other Colored Byproducts Photolysis->Other

Caption: Potential degradation pathways for the compound.

Recommended Protocols for Stability Assessment

If you suspect degradation, these protocols can help you assess the integrity of your material.

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of all potential chemical degradation reactions.
Atmosphere Tightly sealed container; Inert gas (Argon/Nitrogen) for long-termPrevents moisture absorption (hydrolysis) and contact with oxygen (oxidation).[5]
Light Amber glass vial or opaque containerPrevents light-induced degradation (photolysis).[7]
Moisture Store in a desiccatorMinimizes hygroscopicity and subsequent clumping or hydrolysis.[4]
Protocol 1: Visual and Physical Characterization
  • Sample Preparation: Place a small amount of the compound on a clean, white surface next to a sample from a new, unopened lot (if available).

  • Color Assessment: Observe and record any differences in color. Note any yellow, tan, or brown discoloration.

  • Physical Form: Using a spatula, assess the powder's flow characteristics. Note any clumping, caking, or a "wet" appearance.

  • Record Keeping: Document your observations with the lot number and date.

Protocol 2: Solubility Test
  • Preparation: Prepare a solution at a standard concentration (e.g., 10 mg/mL) in a solvent where the compound is known to be fully soluble (e.g., deionized water or methanol).

  • Dissolution: Add the solvent to a pre-weighed amount of the compound in a clear glass vial. Vortex for 30 seconds.

  • Observation: Visually inspect the solution against a dark background. Note if the solution is clear and particle-free or if it is hazy, cloudy, or contains undissolved material.

  • Comparison: Compare the result to a freshly prepared solution from a reference standard or a new lot.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, semi-quantitative assessment of purity.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your test sample and a reference standard in methanol.

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Carefully spot equal volumes (e.g., 2 µL) of the test sample and the reference standard side-by-side on the plate's baseline.

  • Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and methanol). The exact ratio may require optimization.

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).

  • Analysis: The reference standard should appear as a single, tight spot. Compare this to your test sample lane. The presence of additional spots (especially near the baseline or at different Rf values) indicates the presence of impurities/degradation products.

Protocol 4: Advanced Purity and Degradation Analysis

For a definitive, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8][9]

  • Methodology: A reversed-phase HPLC method with UV detection is typically suitable for aromatic carboxylic acids.[8]

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using an acidified aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard confirms and quantifies degradation. This technique can also be coupled with mass spectrometry (LC-MS) to identify the structure of the degradation products.[10][11]

Logical Troubleshooting Workflow

Use this workflow to diagnose and address potential degradation issues.

G start Suspect Degradation? obs_color Is there discoloration (yellowing/browning)? start->obs_color Visual Check obs_phys Is the powder clumpy or 'wet'? obs_color->obs_phys No cause_ox Probable Cause: Oxidation / Photolysis obs_color->cause_ox Yes obs_sol Is there poor solubility or solution haziness? obs_phys->obs_sol No cause_h2o Probable Cause: Moisture Absorption obs_phys->cause_h2o Yes cause_deg Probable Cause: Degradant Formation or Disproportionation obs_sol->cause_deg Yes action_purity Action: Quantify with TLC / HPLC (Protocols 3/4) cause_ox->action_purity action_store Action: Review storage. Use desiccator & protect from light/air. cause_ox->action_store cause_h2o->action_store action_dry Action: Dry sample under vacuum. Handle in dry environment. cause_h2o->action_dry action_ph Action: Check solvent pH. Confirm purity with HPLC. cause_deg->action_ph end_discard Decision: Discard if purity is below required spec. action_purity->end_discard end_use Decision: Use with caution if purity is acceptable. action_purity->end_use action_dry->action_purity action_ph->action_purity

Sources

Technical Support Center: Optimization and Troubleshooting for the HPLC Analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing expert insights, actionable troubleshooting guides, and validated protocols to ensure robust and reproducible analytical results. The inherent chemical properties of this analyte—namely the presence of a basic tertiary amine and an acidic carboxylic acid group—present unique chromatographic challenges that this guide will help you navigate.

Section 1: Frequently Asked Questions (FAQs) - Method Development & Optimization

This section addresses common questions encountered during the initial setup and optimization of an HPLC method for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Q1: What is a recommended starting point for a reversed-phase HPLC method for this analyte?

A robust starting point is crucial for efficient method development. Given the analyte's aromatic structure and polar functional groups, a reversed-phase C18 column is the standard choice. The key to a successful separation lies in controlling the mobile phase pH to manage the ionization states of both the analyte and the column's stationary phase.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Notes
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmA high-purity silica backbone minimizes residual silanol groups, which are a primary source of peak tailing for basic compounds like this analyte.[1]
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acidA low pH ensures the dimethylamino group is protonated and suppresses the ionization of residual silanols, preventing secondary interactions.[2][3]
Mobile Phase B Acetonitrile (ACN)ACN generally provides good peak shape and lower backpressure compared to methanol.
Elution Mode Isocratic at 70:30 (A:B)An isocratic method is simpler and more robust for a single analyte. This starting ratio can be adjusted to achieve a retention time of 3-10 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[4][5]
Injection Vol. 10 µLA smaller volume minimizes the risk of peak distortion from sample overload or solvent effects.[4][6]
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance. A diode array detector (DAD) can be used to confirm peak purity.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is critical to prevent peak shape distortion.

Q2: How does mobile phase pH critically impact the analysis of this molecule?

The mobile phase pH is arguably the most critical parameter for this analysis. The analyte has two ionizable groups: a basic dimethylamino group and an acidic carboxylic acid group.

  • At Low pH (e.g., pH 2.5 - 3.5): The dimethylamino group is fully protonated (positively charged), and the carboxylic acid is non-ionized. This is often the ideal range. The positive charge on the analyte prevents strong interaction with acidic silanol groups on the silica packing, which are also suppressed at this pH, leading to symmetrical peaks.[1][3]

  • At Intermediate pH (e.g., pH 4 - 6): The analyte may exist in a zwitterionic state, and more importantly, the residual silanol groups on the column packing (pKa ~4-5) become ionized (negatively charged).[1] This creates strong electrostatic interactions with the protonated amine, causing severe peak tailing.

  • At High pH (e.g., pH > 8): While this would deprotonate the amine (making it neutral), standard silica-based columns are not stable at high pH and will degrade.[7]

Therefore, maintaining a stable, low-pH mobile phase with an adequate buffer is essential for good chromatography.[8]

Q3: Is a buffer necessary, and what concentration should be used?

Yes, a buffer is absolutely necessary. An unbuffered mobile phase can have its pH altered by the sample itself, leading to shifting retention times and poor peak shape.[8]

  • Buffer Choice: Phosphate or acetate buffers are common choices. Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity. For a target pH of 3.0, a phosphate buffer is suitable.

  • Buffer Concentration: A concentration of 10-50 mM is typically sufficient.[3] A concentration that is too low may not provide adequate pH control, while a concentration that is too high can risk precipitation when mixed with the organic solvent.

Section 2: Troubleshooting Guide - Resolving Common Issues

This guide provides a systematic, cause-and-effect approach to resolving the most common problems encountered during the analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Problem: Severe Peak Tailing (Asymmetry Factor > 1.5)

Peak tailing is the most anticipated issue for this analyte due to the basic dimethylamino group.[1][3] It indicates undesirable secondary interactions between the analyte and the stationary phase.

Sources

Technical Support Center: Navigating the Scale-Up of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the scale-up of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The successful scale-up of any chemical process hinges on a deep understanding of reaction kinetics, thermodynamics, and mass transfer principles. What may be a trivial issue at the gram-scale can become a significant obstacle at the kilogram-scale, impacting yield, purity, and process safety.[1][2][3] This document provides a structured approach to identifying and resolving these challenges, ensuring a robust and reproducible manufacturing process.

Synthesis Pathway and Critical Transformations

A common and logical synthetic route to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride involves a reductive amination of a suitable aldehyde precursor, followed by conversion to its hydrochloride salt. This pathway is chosen for its typically high yields and manageable reaction conditions.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification & Salt Formation A 3-Formyl-4-methoxybenzoic acid D Reaction Vessel (Controlled Temperature) A->D B Dimethylamine (aq. solution) B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D E Crude 3-(Dimethylamino)-4- methoxybenzoic acid D->E Reaction & Workup F Crystallization Vessel E->F Dissolution H Purified Hydrochloride Salt F->H Crystallization G HCl in Solvent (e.g., IPA) G->F Acidification I Filtration & Drying H->I

Caption: High-level process flow for the two-step synthesis of the target compound.

Troubleshooting Guide: From Lab to Plant

This section directly addresses common issues encountered during scale-up in a question-and-answer format.

Reaction & Conversion Issues

Q1: My reductive amination reaction stalls and shows incomplete conversion at a larger scale, despite working perfectly in the lab. What is the likely cause?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1][2]

  • Mixing Inefficiency: In a large reactor, the power per unit volume of the agitator may be significantly lower than in a lab flask with a magnetic stir bar. This can lead to poor dispersion of the reagents, creating localized concentration gradients and reducing the overall reaction rate. The solid reducing agent, in particular, may settle at the bottom if mixing is inadequate.

  • Thermal Control: Reductive aminations are often exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient.[2] If the jacket cooling cannot keep up, the internal temperature can rise, potentially leading to the degradation of the product or reducing agent.

  • Reagent Addition Rate: In the lab, you might add a reagent all at once. At scale, this could cause a dangerous temperature spike. A controlled, slower addition rate is necessary, but this also changes the concentration profile over time, which can affect the reaction kinetics compared to the lab-scale process.

Q2: I am observing an increase in a specific unknown impurity during scale-up. How do I identify and mitigate it?

A2: Increased impurity formation is often due to longer reaction times or localized "hot spots" from poor mixing.[3]

  • Identify the Impurity: The first step is characterization. Use LC-MS to get a molecular weight and fragmentation pattern. This can provide clues to its structure. For instance, an impurity with a mass corresponding to the starting aldehyde could indicate incomplete reaction, while other masses might suggest side reactions like over-alkylation or decomposition.

  • Mitigation Strategies:

    • Strict Temperature Control: Ensure your reactor's temperature probes are accurately placed and that the cooling system is responsive. Avoid any temperature overshoot during reagent addition.

    • Improved Agitation: Consult with a chemical engineer to assess if the agitator design and speed are appropriate for the reaction mass viscosity and density. Baffles in the reactor are crucial to ensure turbulent, effective mixing.

    • Optimize Stoichiometry: At a larger scale, minor inaccuracies in weighing raw materials can become significant. Ensure all materials are charged accurately. Sometimes, a slight excess of one reagent that was benign at lab scale can drive a side reaction at the plant scale.

Workup & Isolation Challenges

Q3: My product has "oiled out" during the crystallization of the hydrochloride salt instead of forming a solid. How can I fix this?

A3: "Oiling out" or liquid-liquid phase separation instead of crystallization is a common problem when a solution becomes supersaturated at a temperature above the melting point of the solute-solvent system.[4]

  • Causality: This often happens if the solution is cooled too quickly or if the solvent system is not ideal. The high concentration of the product and salt can depress the melting point.

  • Troubleshooting Steps:

    • Re-heat: Gently warm the mixture until the oil redissolves to form a clear solution.

    • Slower Cooling: Allow the solution to cool much more slowly. A programmed cooling ramp in a jacketed reactor is ideal. This gives the molecules time to orient themselves into a crystal lattice.

    • Seeding: Once the solution is slightly supersaturated (just below the cloud point), add a small amount of previously isolated, pure crystals. This provides a template for crystal growth and can prevent oiling.[4]

    • Solvent System Modification: You may need to use a different anti-solvent or a mixture of solvents to better control the solubility curve and promote crystallization over oiling out.

Q4: The filtration of the final product is extremely slow, creating a bottleneck in the process. What can be done?

A4: Slow filtration is typically caused by very small, fine particles or an unfavorable crystal habit (e.g., needles).

  • Control Crystal Size: The goal is to grow larger, more uniform crystals. This can be achieved by:

    • Slowing down the crystallization process (slower cooling, slower addition of anti-solvent).

    • Reducing the level of supersaturation.

    • Implementing an "aging" step, where the crystal slurry is held at a constant temperature for several hours to allow for particle size growth (Ostwald ripening).

  • Filtration Equipment: Ensure the filter medium (cloth type) is appropriate for your particle size. At a large scale, equipment like a Nutsche filter dryer or a centrifuge is used, which can handle large volumes more efficiently than a lab-scale Buchner funnel.

Experimental Protocol: Optimized Crystallization

This protocol for the final salt formation and purification is designed to be a self-validating system by including in-process checks to ensure consistent product quality.

Objective: To crystallize 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride with high purity and a crystal form suitable for filtration.

Materials:

  • Crude 3-(Dimethylamino)-4-methoxybenzoic acid

  • 2-Propanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Seed crystals of pure product

Procedure:

  • Dissolution: Charge the jacketed reactor with the crude free base (1.0 eq). Add 2-Propanol (approx. 5-7 volumes relative to the crude input). Begin agitation. Heat the mixture to 60-65°C until a clear solution is obtained.

  • In-Process Check 1 (IPC-1): Take a sample of the solution. It should be clear and free of any particulates. If not, perform a hot filtration to remove any insoluble matter.

  • Acidification: Cool the solution to 45-50°C. Slowly, over 30-60 minutes, add a solution of HCl in IPA (1.1 eq) to the reactor. Monitor the internal temperature to ensure it does not rise more than 5°C.

  • Seeding: Once the addition is complete, cool the batch to 40°C. Add seed crystals (0.1% w/w of the initial crude charge).

  • In-Process Check 2 (IPC-2): After 30 minutes of stirring at 40°C, a uniform slurry should be visible. If the solution remains clear, it may not be sufficiently supersaturated; consider cooling an additional 2-3°C before re-seeding.

  • Controlled Cooling: Program the reactor to cool from 40°C to 5°C over a period of 4-6 hours. A linear cooling profile is recommended.

  • Aging: Hold the slurry at 5°C with gentle agitation for a minimum of 2 hours to maximize yield.

  • Isolation: Filter the product using a Nutsche filter. Wash the filter cake with cold (0-5°C) 2-Propanol (1-2 volumes).

  • Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

Visualization of Troubleshooting Logic

This decision tree illustrates a logical approach to diagnosing and solving low product yield.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion by HPLC/TLC Start->Check_Conversion Incomplete Reaction Incomplete Check_Conversion->Incomplete <98% Complete Reaction Complete Check_Conversion->Complete >98% Improve_Mixing Increase Agitation Speed / Check Impeller Design Incomplete->Improve_Mixing Cause? Check_Temp Verify Temperature Control (Probe Accuracy) Incomplete->Check_Temp Cause? Check_Reagents Confirm Reagent Stoichiometry & Quality Incomplete->Check_Reagents Cause? Check_Workup Analyze Aqueous & Organic Layers for Product Loss Complete->Check_Workup Loss_In_Workup Product Found in Aqueous/Wash Layers Check_Workup->Loss_In_Workup Yes No_Loss_In_Workup Minimal Loss in Workup Check_Workup->No_Loss_In_Workup No Adjust_pH Optimize Workup pH to Minimize Solubility Loss_In_Workup->Adjust_pH Solution Reduce_Washes Reduce Volume of Washes or Use Saturated Brine Loss_In_Workup->Reduce_Washes Solution Check_Mother_Liquor Analyze Mother Liquor Post-Filtration No_Loss_In_Workup->Check_Mother_Liquor Next Step

Caption: Decision tree for troubleshooting low product yield during scale-up.

Data Summary & Analytical Methods

Table 1: Key Process Parameters - Lab vs. Scale-Up
ParameterLab Scale (10g)Pilot Scale (10kg)Rationale for Change
Heat Transfer High Surface Area/Volume Ratio; Fast heating/coolingLow Surface Area/Volume Ratio; Slower responseHeat management is critical to avoid exotherms and side reactions.[2]
Mixing Magnetic Stirrer (High Shear, Localized)Impeller Agitator (Lower Shear, Bulk Flow)Must ensure homogeneity in a large volume to avoid concentration/temperature gradients.[1]
Reagent Addition Pipette/Funnel (Often rapid)Metering Pump (Controlled rate over time)To control reaction exotherm and maintain optimal concentration profiles.[5]
Crystallization Spontaneous cooling in flaskProgrammed, slow cooling in jacketed reactorTo control crystal size, morphology, and purity.[6]
Filtration Time MinutesHoursLarger mass and potentially different particle size distribution require more robust equipment.
Analytical Methods

Consistent and reliable analytical methods are the cornerstone of process control.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, identifying impurities, and determining the final purity of the product. A reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with TFA or formic acid) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

  • Karl Fischer Titration: Used to determine the water content in the final product, which is critical for stability and meeting specifications.

  • Differential Scanning Calorimetry (DSC): Can be used to confirm the melting point and identify different polymorphic forms of the crystalline solid.[6]

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety hazards to consider during scale-up? A: The primary hazards include the handling of corrosive materials like HCl, managing reaction exotherms to prevent thermal runaway, and handling large volumes of flammable organic solvents like IPA.[7][8][9] A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up campaign.

  • Q: How do I choose the best solvent for crystallization? A: An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[4] For the hydrochloride salt, polar protic solvents like alcohols (ethanol, isopropanol) or solvent/anti-solvent systems (e.g., methanol/MTBE) are good starting points.

  • Q: Can I recycle the mother liquor from the crystallization? A: It is possible, but requires careful analysis. The mother liquor will contain some product, but it will also be enriched with impurities. Recycling without a purge stream can lead to a buildup of impurities in subsequent batches, eventually causing product to fail specifications.

References

  • Wikipedia. Benzoic acid. [Link]

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  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Methoxy-4-methylbenzoic acid. (2025-09-15). [Link]

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Technical Support Center: Byproduct Identification in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification in the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. Leveraging the power of Liquid Chromatography-Mass Spectrometry (LC-MS), we will explore common challenges and provide robust troubleshooting strategies to ensure the purity and integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 3-(Dimethylamino)-4-methoxybenzoic acid, and what potential byproducts should I anticipate?

A1: The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid typically involves two key transformations: the methylation of an amino group and the methylation of a hydroxyl group. A common starting material would be 3-Amino-4-hydroxybenzoic acid. The dimethylamino group is often introduced via a reductive amination process, such as the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[1][2][3] The methoxy group can be formed by etherification of a hydroxyl group using a methylating agent like dimethyl sulfate.[4]

Given this, potential byproducts can arise from several sources:

  • Incomplete Reactions: Unreacted starting materials or intermediates are the most common impurities.

  • Side Reactions: Competing chemical reactions can lead to undesired molecules.

  • Over-methylation: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine, harsh conditions or alternative methylation strategies could potentially lead to quaternary ammonium salts.[2][5]

  • Degradation: The product or intermediates may degrade under the reaction conditions.

The diagram below illustrates the primary reaction pathway and potential side reactions.

Synthesis_and_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts Start 3-Amino-4-hydroxybenzoic acid Byproduct1 3-Amino-4-methoxybenzoic acid (Incomplete amination) Start->Byproduct1 Methylation First Byproduct4 Starting Material Carryover Start->Byproduct4 Carryover Intermediate1 3-(Dimethylamino)-4-hydroxybenzoic acid Product 3-(Dimethylamino)-4-methoxybenzoic acid Intermediate1->Product Methylation (e.g., (CH3)2SO4) Byproduct2 3-(Methylamino)-4-methoxybenzoic acid (Incomplete methylation) Intermediate1->Byproduct2 Incomplete Methylation Byproduct3 4-Hydroxybenzoic acid derivative (Demethylation) Product->Byproduct3 Demethylation

Caption: Synthetic pathway and potential byproduct formation.

Below is a table summarizing the expected masses of the target compound and key potential byproducts.

Compound NameMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
Target: 3-(Dimethylamino)-4-methoxybenzoic acid C₁₀H₁₃NO₃195.21196.0917194.0771
3-Amino-4-methoxybenzoic acidC₈H₉NO₃167.16168.0604166.0458
3-(Methylamino)-4-methoxybenzoic acidC₉H₁₁NO₃181.19182.0761180.0614
3-Amino-4-hydroxybenzoic acid (Starting Material)C₇H₇NO₃153.13154.0448152.0301
3-(Dimethylamino)-4-hydroxybenzoic acidC₉H₁₁NO₃181.19182.0761180.0614
Q2: How should I configure my LC-MS method for optimal separation and detection of these byproducts?

A2: A well-designed LC-MS method is crucial for resolving and identifying structurally similar byproducts. Here are key considerations:

  • Column Selection: A reversed-phase C18 column is a robust starting point for separating benzoic acid derivatives.[6] For complex mixtures or isomeric byproducts, consider a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) stationary phase.

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (typically 0.1%), is recommended. The formic acid serves two purposes: it protonates the analytes to enhance ionization in positive mode ESI and improves peak shape for the acidic compounds.[7]

  • Ionization Mode: Electrospray ionization (ESI) is the preferred technique. It's advisable to run the analysis in both positive and negative ion modes. The tertiary amine will readily protonate in positive mode ([M+H]⁺), while the carboxylic acid will deprotonate in negative mode ([M-H]⁻). Acquiring data in both polarities provides complementary information and increases the confidence of identification.[8]

  • Mass Analyzer: While a standard quadrupole mass spectrometer can detect expected impurities, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended.[9][10][11] HRMS provides accurate mass measurements (typically <5 ppm), which allows for the determination of elemental composition, a critical step in identifying unknown byproducts.[8][12]

Q3: My chromatogram displays several unknown peaks. What is a systematic workflow for their identification?

A3: Identifying unknown peaks requires a logical and systematic approach. The following workflow, illustrated in the diagram below, can guide your investigation.

LCMS_Troubleshooting_Workflow start Unknown Peak Observed in Chromatogram step1 Step 1: Accurate Mass Determination (Using HRMS) start->step1 step2 Step 2: Propose Elemental Formula(s) (Based on accurate mass and isotopic pattern) step1->step2 step3 Step 3: Correlate with Potential Byproducts (Check against table of expected impurities) step2->step3 decision1 Is there a match? step3->decision1 step4 Step 4: Perform MS/MS (Tandem MS) (Fragment the precursor ion) decision1->step4 No / Ambiguous end_known Tentative Identification Made decision1->end_known Yes step5 Step 5: Structural Elucidation (Interpret fragmentation pattern) step4->step5 step6 Step 6: Compare with Standards/Databases (Confirm identity if possible) step5->step6 end_unknown Structure Proposed (Requires further characterization, e.g., NMR) step6->end_unknown

Caption: A systematic workflow for unknown peak identification.

  • Accurate Mass & Isotopic Pattern: Use HRMS to obtain the accurate mass of the unknown peak. This will allow you to generate a list of possible elemental formulas.[12] The isotopic pattern can help confirm or rule out the presence of certain elements (e.g., chlorine).

  • Hypothesize Structures: Based on the elemental formula and knowledge of the reaction chemistry, propose potential structures. Consider starting materials, intermediates, and plausible side reactions (e.g., demethylation, oxidation, or incomplete methylation).

  • Utilize Tandem MS (MS/MS): If the identity is still unclear, perform an MS/MS experiment.[13] By isolating the ion of interest and fragmenting it, you can obtain structural information.[12] For example, a neutral loss of 44 Da (-CO₂) is characteristic of a carboxylic acid. The fragmentation pattern of an unknown can be compared to that of your main product to identify shared structural motifs.

  • Confirmation: The most definitive way to confirm an impurity's identity is to compare its retention time and MS/MS spectrum with a synthesized authentic standard.

Q4: I suspect an impurity is an isomer of my main product. How can I differentiate isomers using LC-MS?

A4: Differentiating isomers is challenging because they have the same exact mass. However, it is often achievable:

  • Chromatographic Separation: Isomers frequently have different polarities or shapes, allowing them to be separated by chromatography. Optimizing your LC method (e.g., changing the gradient slope, temperature, or mobile phase composition) can often resolve isomeric peaks.

  • MS/MS Fragmentation: Positional isomers can produce different fragmentation patterns in an MS/MS experiment.[10] The position of a functional group can influence which bonds break, leading to unique fragment ions or different relative abundances of common fragments. For example, demethylation at the nitrogen versus the oxygen would likely yield distinct fragmentation pathways.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolution: Accurately weigh approximately 1 mg of your crude reaction mixture or isolated solid.

  • Solvation: Dissolve the sample in 1.0 mL of a suitable solvent, such as methanol or a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Dilution: Create a dilution series (e.g., 10 µg/mL and 1 µg/mL) to ensure the concentration is within the linear range of the detector and to avoid source contamination.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC vial to remove any particulate matter that could clog the system.

Protocol 2: Generic LC-MS Screening Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: ESI-Q-TOF or Orbitrap.

  • Ionization Mode: ESI Positive and Negative (separate runs or polarity switching).

  • Scan Range: 100-500 m/z.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS on the top 3-5 most intense ions.

References

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from Agilent Technologies website. [Link]

  • Joseph, S., & Dai, Y. (n.d.).
  • University of Huddersfield. (n.d.). Using high resolution mass spectrometry to profile impurities in drugs from different sources. Retrieved from University of Huddersfield Repository. [Link]

  • Murphy, R. C. (n.d.). Tandem mass spectrometry. PubMed. [Link]

  • BenchChem. (2025). Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS. BenchChem.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Grokipedia website. [Link]

  • Jandl, C., & Pitterl, F. (2016). Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 88(23), 11846-11853. [Link]

  • Cui, W., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed, 27(10), 3293-3308. [Link]

  • Krauss, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3227-3235. [Link]

  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship.org. [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from Pittcon website. [Link]

  • Black, C. A. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

  • Cífková, E., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(19), 13443-13451. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. BenchChem.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5894. [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. Retrieved from ResearchGate. [Link]

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  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
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  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from Shimadzu website. [Link]

  • Lee, I., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of The Korean Chemical Society, 29(11), 2231-2234. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from Name-Reaction.com. [Link]

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  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from Quick Company website. [Link]

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  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

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strategies to improve the stability of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of solutions containing this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to Stability Concerns

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a multifaceted molecule with a tertiary amine, a methoxy group, and a carboxylic acid function. This chemical architecture, while useful, presents inherent stability challenges in solution. The primary degradation pathways for this compound are oxidation of the tertiary amine, photodegradation of the aromatic system, and potential hydrolysis under extreme conditions. The hydrochloride salt form enhances stability, particularly against oxidation, by protonating the amine group.[1] However, careful formulation and handling are still crucial for maintaining the integrity of your solutions.

This guide provides a series of frequently asked questions (FAQs) to address common concerns and detailed troubleshooting guides to help you diagnose and resolve stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of oxidative degradation. The tertiary amine group in the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts.[2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of dissolved oxygen or metal ions in your solvent.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: The stability of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is pH-dependent. The hydrochloride salt suggests that a mildly acidic pH is beneficial for maintaining the protonated (and more stable) form of the amine. Generally, a pH range of 3 to 6 is a good starting point. However, the optimal pH may vary depending on the solvent system and other components in your formulation. It is advisable to perform a pH stability study to determine the ideal range for your specific application.[3]

Q3: Can I autoclave my solution to sterilize it?

A3: Autoclaving is generally not recommended without prior validation. The high temperatures can accelerate both hydrolytic and oxidative degradation. If sterile filtration is not an option, a thorough thermal stability study should be conducted to assess the impact of autoclaving on the compound's purity and concentration.

Q4: What are the best practices for long-term storage of stock solutions?

A4: For long-term storage, solutions should be:

  • Protected from light: Store in amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. Perform freeze-thaw stability studies if you plan to use the solution multiple times.

  • Deoxygenated: Purging the solvent with an inert gas like nitrogen or argon before and after dissolving the compound can significantly reduce oxidative degradation.

  • Prepared with high-purity solvents: Impurities in solvents can catalyze degradation.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying the root cause of instability and implementing effective solutions.

Issue 1: Rapid Degradation Observed in Solution

If you observe a rapid loss of potency or the appearance of degradation peaks in your analytical chromatogram, follow this troubleshooting workflow:

troubleshooting_workflow start Start: Rapid Degradation Observed check_light 1. Assess Light Exposure start->check_light check_temp 2. Evaluate Temperature Conditions check_light->check_temp Minimal Exposure implement_light Implement Light Protection check_light->implement_light Significant Exposure check_atmosphere 3. Analyze Atmospheric Exposure check_temp->check_atmosphere Controlled Temp implement_temp Optimize Storage Temperature check_temp->implement_temp High/Fluctuating Temp check_solvent 4. Investigate Solvent Quality & pH check_atmosphere->check_solvent Prepared under Inert Gas implement_atmosphere Use Inert Atmosphere check_atmosphere->implement_atmosphere Prepared in Air implement_solvent Optimize Solvent & pH check_solvent->implement_solvent Sub-optimal Solvent/pH retest Retest Stability implement_light->retest implement_temp->retest implement_atmosphere->retest implement_solvent->retest

Caption: Troubleshooting workflow for rapid degradation.

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[4][5][6]

Objective: To determine the susceptibility of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride to hydrolysis, oxidation, and photolysis.

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare a stock solution of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Photostability: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.

  • Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, including a non-degraded control, by a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact compound from its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute more hydrophobic degradants.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or a wavelength of maximum absorbance
Injection Volume 10-20 µL
Column Temperature 30 °C

This is a starting point; method optimization will be necessary based on the results of your forced degradation study.

Issue 2: Poor Solubility or Precipitation Over Time

The hydrochloride salt form generally improves aqueous solubility.[1][7] However, issues can still arise.

solubility_troubleshooting start Start: Solubility Issues check_ph 1. Measure Solution pH start->check_ph check_concentration 2. Evaluate Concentration check_ph->check_concentration pH is acidic adjust_ph Adjust pH towards acidic range (3-6) check_ph->adjust_ph pH is neutral or basic check_solvent 3. Assess Solvent System check_concentration->check_solvent Concentration is low reduce_concentration Lower the concentration check_concentration->reduce_concentration Near saturation limit add_cosolvent Incorporate a co-solvent (e.g., ethanol, DMSO) check_solvent->add_cosolvent Purely aqueous solvent retest Re-evaluate Solubility adjust_ph->retest reduce_concentration->retest add_cosolvent->retest

Caption: Troubleshooting workflow for solubility issues.

Strategies for Enhancing Solution Stability

Based on the chemical properties of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, the following strategies can be employed to enhance the stability of its solutions.

pH Control

Maintaining a slightly acidic pH (e.g., 3-6) is crucial. This keeps the tertiary amine protonated, reducing its susceptibility to oxidation. Use appropriate buffer systems (e.g., citrate or acetate buffers) that are compatible with your experimental system.

Use of Antioxidants

For applications where oxidative degradation is a significant concern, the addition of antioxidants can be highly effective.[8][9][10]

Antioxidant ClassExamplesMechanism of Action
Free Radical Scavengers Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Terminate free radical chain reactions.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric AcidSequester metal ions that can catalyze oxidation.
Reducing Agents Ascorbic acid, Sodium metabisulfiteAct as oxygen scavengers.

Compatibility and potential interference of the antioxidant with your assay must be evaluated.

Control of Environmental Factors
  • Light: Always prepare and store solutions in a manner that protects them from light. Use amber glassware or wrap containers in foil.

  • Temperature: Store solutions at the lowest practical temperature to slow down degradation kinetics.

  • Atmosphere: For maximum stability, especially for long-term storage, prepare solutions in a glove box or under a stream of inert gas (nitrogen or argon) to minimize dissolved oxygen.

Summary of Recommendations

ParameterRecommendationRationale
pH Maintain a slightly acidic pH (3-6).Keeps the amine protonated and less prone to oxidation.
Solvent Use high-purity solvents; consider co-solvents if needed.Impurities can catalyze degradation.
Temperature Store at low temperatures (2-8 °C or frozen).Reduces the rate of chemical degradation.
Light Protect from light at all times.Prevents photodegradation.
Atmosphere Prepare and store under an inert atmosphere.Minimizes oxidative degradation from dissolved oxygen.
Additives Consider adding antioxidants (e.g., BHT, EDTA).Scavenges free radicals and chelates catalytic metals.

By understanding the inherent chemical liabilities of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and implementing these systematic troubleshooting and stabilization strategies, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • Vertex AI Search. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • PubMed. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available at: [Link]

  • ACS Publications. Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. Available at: [Link]

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  • ResearchGate. Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen.
  • MedCrave online.
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  • PubMed. Protective activity of aromatic amines and imines against oxidative nerve cell death. Available at: [Link]

  • ResearchGate. (PDF)
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Technical Support Center: Catalyst Selection for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals, providing in-depth guidance on catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Synthetic Pathway Overview

The most direct and common route to 3-(Dimethylamino)-4-methoxybenzoic acid is through the N,N-dimethylation of its primary amine precursor, 3-amino-4-methoxybenzoic acid. The selection of the catalytic system for this reductive amination step is critical for achieving high yield, purity, and process efficiency. The final step involves salt formation with hydrochloric acid to yield the target hydrochloride product.

Synthesis_Pathway Precursor 3-Amino-4-methoxybenzoic acid Intermediate 3-(Dimethylamino)-4-methoxybenzoic acid Precursor->Intermediate N,N-Dimethylation (Catalytic System) Product 3-(Dimethylamino)-4-methoxybenzoic acid HCl Intermediate->Product HCl (Salt Formation)

Caption: General synthetic scheme for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Catalyst Selection Guide: FAQs

This section addresses the fundamental questions regarding the choice of a catalytic system for the key N,N-dimethylation step.

Q1: What are the primary catalytic methods for this synthesis?

There are two main approaches for the N,N-dimethylation of 3-amino-4-methoxybenzoic acid:

  • The Eschweiler-Clarke Reaction : This is a classic method of reductive amination that uses a combination of excess formic acid and formaldehyde.[1] In this reaction, formic acid acts as the hydride source (reducing agent), and the reaction is driven by the irreversible loss of carbon dioxide gas.[1]

  • Transition-Metal Catalyzed Reductive Amination : Modern approaches often employ homogeneous transition metal catalysts, typically based on Iridium (Ir) or Ruthenium (Ru), in combination with a hydrogen source.[2][3] These systems can operate under milder conditions and offer high selectivity.

Q2: When should I choose the Eschweiler-Clarke reaction? What are its advantages and disadvantages?

The Eschweiler-Clarke reaction is a robust and widely used method, particularly valued for its operational simplicity and cost-effectiveness.

Core Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[4] A key advantage is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion with formaldehyde under these conditions.[1][5]

FeatureDescription
Catalyst/Reagents Formaldehyde (carbon source), Formic Acid (hydride source/catalyst)
Temperature Typically requires heating (80-100°C) to proceed efficiently.[4]
Advantages - Cost-effective: Reagents are inexpensive and readily available. - No Over-alkylation: The reaction cleanly stops at the tertiary amine stage.[5] - Robust: Generally tolerant of various functional groups. - High Yields: Often provides excellent yields when optimized.
Disadvantages - Harsh Conditions: Requires high temperatures and excess acidic reagents. - Stoichiometric Reagents: Uses large excesses of formaldehyde and formic acid. - Gas Evolution: Vigorous CO₂ evolution requires careful reactor setup. - Potential Side Reactions: The carboxylic acid moiety can potentially form a formate ester under prolonged heating.

Recommendation: Choose the Eschweiler-Clarke reaction for large-scale synthesis where cost is a primary driver and the substrate is stable to heat and acidic conditions.

Q3: Which transition metal catalysts are suitable, and what are their advantages?

For substrates that are sensitive to high temperatures or strong acids, transition-metal catalyzed reductive amination is a superior alternative. Iridium-based catalysts, in particular, have shown high efficacy.

Core Mechanism Insight: These catalysts, such as those with picolinamide (PA) or quinolinol (QN) ligands, activate a hydrogen source (e.g., formic acid or H₂) to generate a metal-hydride species.[2] This species then efficiently reduces the iminium ion formed in situ from the amine and aldehyde, regenerating the catalyst for the next cycle.

FeatureDescription
Catalyst Typically Iridium or Ruthenium complexes (e.g., Ir-PA1, Ir-QN1).[2]
Reagents Formaldehyde (carbon source), Formic Acid or H₂ (hydride source).
Temperature Can often be run at lower temperatures (40-80°C).[2]
Advantages - Mild Conditions: Protects sensitive functional groups. - High Selectivity: Can reduce by-product formation. - Low Catalyst Loading: True catalytic amounts (low S/C ratios) are effective. - Broader Substrate Scope: Effective for complex molecules.
Disadvantages - Cost: Catalysts are significantly more expensive than bulk reagents. - Air/Moisture Sensitivity: Some catalysts require inert atmosphere techniques. - Catalyst Poisoning: Susceptible to deactivation by impurities (e.g., sulfur compounds) in the starting materials.

Recommendation: Opt for transition metal catalysis for high-value applications, complex substrates, or when mild conditions are necessary to preserve molecular integrity.

Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This guide provides solutions to common problems.

Troubleshooting_Workflow cluster_LowYield Low Yield Analysis cluster_Monomethyl Incomplete Methylation Analysis Start Problem Encountered LowYield Q: Low Reaction Yield? Start->LowYield Monomethyl Q: Significant Monomethylated Intermediate Observed? Start->Monomethyl Impure Q: Impure Final Product? Start->Impure LY_Cause1 Incomplete Conversion LowYield->LY_Cause1 MM_Cause1 Insufficient Reagents Monomethyl->MM_Cause1 LY_Sol1 A: Increase reaction time or temperature moderately. LY_Cause1->LY_Sol1 LY_Cause2 Reagent Degradation LY_Sol2 A: Use fresh formaldehyde (check for paraformaldehyde) and pure formic acid. LY_Cause2->LY_Sol2 LY_Cause3 Suboptimal Temperature LY_Sol3 A: Ensure uniform heating. Verify internal reaction temp. LY_Cause3->LY_Sol3 MM_Sol1 A: Ensure >2 eq. of formaldehyde and excess formic acid are used. MM_Cause1->MM_Sol1 MM_Cause2 Short Reaction Time MM_Sol2 A: Extend reaction duration and monitor by TLC/LCMS. MM_Cause2->MM_Sol2

Caption: Troubleshooting workflow for common synthesis issues.

Q4: My reaction yield is critically low. What are the likely causes?

Low yield is often traced back to three factors: incomplete conversion, reagent quality, or improper temperature control.

  • Troubleshooting Steps:

    • Verify Conversion: Before work-up, take an aliquot of the reaction mixture and analyze it using TLC or LC-MS to confirm the consumption of the starting material (3-amino-4-methoxybenzoic acid). If starting material remains, the reaction time or temperature may be insufficient.

    • Check Reagent Quality: Formaldehyde solutions can polymerize to paraformaldehyde upon storage, reducing the concentration of the active monomer. Use a fresh bottle or verify its concentration. Formic acid should be of high purity.

    • Confirm Temperature: For the Eschweiler-Clarke reaction, the temperature needs to be high enough (typically >80°C) to facilitate the reaction and the decomposition of formic acid.[4] Ensure your reaction is heated uniformly.

Q5: I'm observing a significant amount of the monomethylated intermediate. How can I drive the reaction to the desired dimethylated product?

The formation of 3-(methylamino)-4-methoxybenzoic acid indicates that the second methylation step is slow or incomplete.

  • Troubleshooting Steps:

    • Stoichiometry Check: The reaction requires at least two equivalents of formaldehyde to proceed to the dimethylated product. A slight excess is recommended. Ensure a sufficient excess of formic acid is also present to act as the hydride donor for both methylation steps.

    • Increase Reaction Time/Temperature: The second methylation is often slower than the first due to increased steric hindrance. Extending the reaction time at the target temperature is the most effective way to ensure complete conversion. Monitor progress every few hours.

Q6: My final product is difficult to purify. What are the common impurities?

Aside from unreacted starting materials, the most common impurity is a formamide by-product, which can arise if the reaction temperature is too high or if the work-up is not performed correctly.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessive heating, which can promote N-formylation as a side reaction.

    • Acidic Work-up: During work-up, after cooling the reaction, it is crucial to acidify the mixture. This step hydrolyzes any formamide impurity back to the desired tertiary amine.

    • Purification: The product can be purified by recrystallization. First, isolate the free base by basifying the aqueous solution after the reaction and extracting with an organic solvent. Then, bubble dry HCl gas through a solution of the purified free base in a suitable solvent (e.g., isopropanol, ether) to precipitate the hydrochloride salt.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Safety Note: These procedures should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for reductive amination using formic acid and formaldehyde.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add formic acid (90%, ~5-10 eq) to the flask, followed by the slow, portion-wise addition of aqueous formaldehyde (37 wt. % in H₂O, ~2.5-3.0 eq). The addition may be exothermic.

  • Heating: Heat the reaction mixture to 80-90°C. Vigorous gas (CO₂) evolution will be observed. Maintain this temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material and the monomethylated intermediate are no longer detected.

  • Work-up (Hydrolysis): Cool the mixture to room temperature. Add concentrated hydrochloric acid (3-4 eq) and heat the mixture at 80-90°C for an additional 1-2 hours to hydrolyze any formamide by-products.

  • Isolation: Allow the solution to cool. The product, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, may precipitate upon cooling. If not, reduce the volume under vacuum.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold water or acetone to remove residual acids. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary to achieve desired purity.

Protocol 2: Synthesis via Iridium-Catalyzed Reductive Amination

This protocol is a representative example based on modern catalytic methods.[2]

  • Inert Atmosphere (if required): If the chosen Iridium catalyst is air-sensitive, perform the initial setup under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a dry Schlenk flask, add the Iridium catalyst (e.g., a commercially available Ir-picolinamide complex, 0.1-1 mol%). Add 3-amino-4-methoxybenzoic acid (1.0 eq) and a suitable solvent (e.g., ethanol or THF).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. % in H₂O, ~2.2 eq) and formic acid (~3-5 eq) as the hydride source.

  • Heating: Heat the mixture to the recommended temperature for the specific catalyst, typically between 40-80°C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. These reactions are often faster than the classical Eschweiler-Clarke method.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation & Purification: Dissolve the residue in water and basify with a suitable base (e.g., NaHCO₃ or NaOH) to pH ~8-9 to obtain the free base. Extract the free base with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol. The hydrochloride salt will precipitate. Filter, wash with a small amount of cold solvent, and dry under vacuum.

References

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. Available at: [Link]

  • Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material - PubMed. Available at: [Link]

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents.
  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915 - ACS Publications. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids - ResearchGate. Available at: [Link]

  • Eschweiler-Clarke Reaction - YouTube. Available at: [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. Available at: [Link]

  • Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben - ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring accurate and reproducible results. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

The Challenge: Understanding Peak Tailing with Aromatic Amines

The molecular structure of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, featuring a tertiary amine (a basic functional group) and an aromatic ring, makes it particularly susceptible to peak tailing in reversed-phase HPLC. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise the accuracy of quantification and the resolution of closely eluting compounds. This guide will walk you through a logical troubleshooting process to achieve sharp, symmetrical (Gaussian) peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a significant problem for my analysis?

A1: Peak tailing is a form of chromatographic peak asymmetry where the peak width at 10% of the peak height is greater on the descending side (B) than on the ascending side (A), resulting in an asymmetry factor (As = B/A) greater than 1.2.[1] For quantitative analysis, this is problematic as it can lead to inconsistent peak integration and, consequently, inaccurate results.

The primary cause of peak tailing for compounds like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is the presence of multiple retention mechanisms.[1] While the desired primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase, a secondary, undesirable interaction can occur between the basic dimethylamino group of your analyte and acidic silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][2][3] These silanol groups can become ionized (negatively charged) at moderate pH levels, leading to strong electrostatic interactions with the positively charged (protonated) amine group of your analyte, causing delayed elution for a fraction of the analyte molecules and resulting in a tailing peak.[1][4]

cluster_0 Undesirable Secondary Interaction Analyte Analyte (R₃N⁺H) Silanol Ionized Silanol (SiO⁻) Analyte->Silanol Electrostatic Attraction (Causes Peak Tailing)

Caption: Interaction between a basic analyte and an ionized silanol group.

Q2: My peak is tailing. What is the very first and most critical parameter I should investigate?

A2: The first and most impactful parameter to adjust is the mobile phase pH . The ionization state of both your basic analyte and the acidic silanol groups on the column is highly dependent on the pH.[5][6][7]

  • The Goal: To suppress the ionization of the residual silanol groups, thereby minimizing the unwanted secondary electrostatic interactions.

  • The Strategy: Lower the pH of the mobile phase. By operating at a low pH (typically ≤ 3.0), the silanol groups will be fully protonated (Si-OH) and thus neutral.[1][3][4] This eliminates their ability to electrostatically interact with your protonated basic analyte. While your analyte will be fully protonated and positively charged at this low pH, the absence of a negatively charged interaction site on the stationary phase will lead to a more ideal hydrophobic retention mechanism and improved peak shape.[3]

It is crucial to adjust the mobile phase pH to be at least 2 pH units away from your analyte's pKa to ensure it exists in a single ionic form, which also contributes to better peak shape.[6][8][9]

Protocol for Mobile Phase pH Adjustment
  • Determine Analyte pKa: If the pKa of your specific derivative is unknown, a reasonable starting point for this class of compounds is to assume a pKa in the range of 4-5 for the carboxylic acid and 8-9 for the dimethylamino group. For suppressing silanol interactions, the focus is on creating an acidic mobile phase.

  • Buffer Selection: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[10]

  • Preparation:

    • Prepare the aqueous portion of your mobile phase.

    • Add the buffering agent (e.g., phosphoric acid or formic acid) to the water and adjust to the desired pH using a calibrated pH meter. Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic modifier. [3][8]

    • A typical starting buffer concentration is 10-20 mM.[10]

  • Filtration: Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Combination: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: I've lowered the mobile phase pH to 2.7, and while the tailing has improved, it's not completely gone. What should I try next?

A3: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that acts as a competitive agent, or to increase the buffer concentration.

  • Competitive Amines: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 5-10 mM or ~0.1% v/v).[10] TEA is a "sacrificial base" that, being small and protonated at low pH, will preferentially interact with any available ionized silanol groups, effectively masking them from your analyte.[3][10] This reduces the opportunity for secondary interactions with your compound of interest. However, be aware that TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometry (MS) detector.[10]

  • Increased Buffer Concentration: Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to mask residual silanol interactions and improve peak shape.[3][11] This is a viable option for UV detection but should be approached with caution for MS detectors, as high salt concentrations can cause ion suppression.[11]

Q4: Could my HPLC column be the source of the problem?

A4: Absolutely. The choice of column is critical, as the stationary phase chemistry directly influences the degree of secondary interactions.

  • Older vs. Modern Columns: Older columns, often referred to as "Type A" silica columns, have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for basic compounds.[4][10]

  • Modern Column Technology: Modern "Type B" silica columns are of higher purity, with significantly lower metal content and fewer, less acidic silanol groups.[4] Many of these columns are also "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilyl chloride) to convert them into less polar, non-interactive groups.[1][2][11] While end-capping is never 100% complete due to steric hindrance, it significantly reduces the sites available for secondary interactions.[1]

Recommended Column Chemistries for Basic Aromatic Amines
Column TypeKey FeatureSuitability for Basic Compounds
High Purity, End-Capped C18/C8 Modern Type B silica with extensive end-capping.Excellent. This is the recommended starting point.
Polar-Embedded Phases C18 or C8 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface.Very Good. The polar group shields the analyte from residual silanols.[2]
Hybrid Silica Particles Particles made from a mix of silica and organosiloxane, offering better pH stability and reduced silanol activity.Excellent. A robust choice for challenging separations.[4]
Polymer-Based Columns Stationary phases based on organic polymers (e.g., polystyrene-divinylbenzene).Good. No silanol groups, but may offer different selectivity.[4]

If you are using an older column, switching to a modern, high-purity, end-capped column is one of the most effective ways to solve persistent peak tailing issues.[3]

Q5: I've optimized my mobile phase and I'm using a modern, end-capped column, but I still see some peak distortion. What else could be wrong?

A5: At this point, you should investigate instrumental and physical factors. A systematic approach is key.

Systematic Troubleshooting Workflow Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.0) Start->Check_pH Check_Column Use Modern End-Capped or Hybrid Column Check_pH->Check_Column Tailing Persists Resolved Peak Shape Improved Check_pH->Resolved Issue Resolved Check_Additives Consider Mobile Phase Additives (TEA, Buffer Conc.) Check_Column->Check_Additives Tailing Persists Check_Column->Resolved Issue Resolved Check_Instrument Inspect for Instrumental Issues (Dead Volume, Blockages) Check_Additives->Check_Instrument Tailing Persists Check_Additives->Resolved Issue Resolved Check_Sample Verify Sample Solvent & Concentration Check_Instrument->Check_Sample Tailing Persists Check_Instrument->Resolved Issue Resolved Check_Sample->Resolved Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Protocol for Diagnosing Instrumental and Physical Issues
  • Check for Extracolumn Dead Volume:

    • Inspect Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[2]

    • Fittings: Check that all fittings are correctly swaged and that the tubing is bottomed out in each port to avoid small voids.

  • Investigate Column Contamination or Blockage:

    • Symptoms: A gradual increase in backpressure accompanied by peak tailing or splitting can indicate a blocked inlet frit or contaminated column head.

    • Action: If your column manufacturer allows it, try reversing the column (disconnect it from the detector) and flushing it with a strong solvent to waste.[1] This can dislodge particulates from the inlet frit.

    • Prevention: Always filter your samples and mobile phases. Consider using a guard column or an in-line filter to protect your analytical column.[12]

  • Check for Column Voids:

    • Cause: A void can form at the head of the column due to mechanical shock or dissolution of the silica bed under high pH conditions.[3]

    • Diagnosis: A void often leads to a sudden loss of efficiency and distorted peaks.[3] Replacing the column is typically the only solution.[1]

Q6: Could my sample preparation be the cause of my peak tailing?

A6: Yes, the choice of sample solvent (diluent) can have a significant impact on peak shape, especially for early eluting peaks.

  • The "Solvent Effect": If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion.[13][14][15] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase with a high aqueous content (e.g., 90% water) can lead to poor peak shape.[13][16]

  • The Best Practice: Ideally, you should dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample, or prepare a more concentrated stock solution in a strong solvent and then dilute it with the mobile phase.[16][17]

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing in the analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride derivatives, leading to more accurate, reliable, and robust HPLC methods.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex Inc. (2026, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex Inc. (2026, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013 (Amsterdam).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Analytical Trustworthiness

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous testing and validation. The molecule at the center of our discussion, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, requires a robust analytical method to ensure its identity, purity, and strength can be reliably determined. An unvalidated or poorly validated method is a liability, capable of generating data that is scientifically unsound and could lead to the rejection of regulatory submissions or, worse, compromise patient safety.

This guide provides a comprehensive framework for the validation of an analytical method for this specific compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale—the "why"—behind each validation parameter and experimental design choice. We will explore the validation of a High-Performance Liquid Chromatography (HPLC) method, the workhorse of modern pharmaceutical analysis, offering a comparative perspective on performance expectations and presenting the supporting data required to build a case for a method that is truly fit for its intended purpose.[3][4]

Comparative Analysis of Analytical Techniques

While several analytical techniques could be considered for the analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, they are not all created equal. The choice of method is dictated by the specific requirements of the analysis, such as the need to quantify the active pharmaceutical ingredient (API), identify impurities, or both.

Technique Principle Strengths Limitations Best Suited For
Reverse-Phase HPLC with UV Detection Differential partitioning of analyte between a nonpolar stationary phase and a polar mobile phase.High specificity, sensitivity, and ability to separate the main component from impurities and degradation products.[5]Higher initial equipment cost and complexity compared to titration.Assay, impurity profiling, and stability testing. The gold standard for pharmaceutical quality control.
Acid-Base Titrimetry Neutralization reaction between the acidic analyte and a standardized basic titrant.Low cost, simple instrumentation, high precision for assay of the pure substance.Non-specific; it will titrate any acidic or basic species present, leading to inaccurate results if impurities are not controlled.[6] Cannot be used for impurity analysis.Assay of the bulk drug substance where impurity levels are known to be low.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Very simple, rapid, and inexpensive.Highly non-specific; any substance that absorbs at the chosen wavelength will interfere.[7] Not suitable for samples with multiple chromophoric components.Quick, preliminary quantification in highly pure solutions.

For the comprehensive quality control required in drug development, Reverse-Phase HPLC with UV detection is the unequivocally superior choice. Its ability to separate the analyte of interest from other components is critical for ensuring that the measurement is accurate and specific.[5][7] The remainder of this guide will focus exclusively on the validation of this technique.

The Validation Workflow: A Logic-Driven Approach

Method validation is a systematic process. Each step builds upon the last, creating a comprehensive data package that demonstrates the method's reliability. The following workflow illustrates the logical progression from initial system setup to the final assessment of robustness.

G A Method Development & System Suitability B Specificity Assessment (Forced Degradation) A->B Establish baseline separation C Peak Purity Analysis B->C Confirm analyte peak is pure D Linearity & Range E Accuracy (Recovery) D->E Define concentration range G LOD & LOQ D->G Establish reporting limits F Precision (Repeatability & Intermediate) E->F Confirm trueness across range H Robustness Study I Solution Stability H->I Test deliberate parameter changes J Validated Method G cluster_stress Stress Conditions A API Stock Solution B Acid (HCl, Heat) A->B C Base (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal (Heat, Solid) A->E F Photolytic (UV Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H I Evaluate Peak Purity & Resolution H->I

Caption: Workflow for a forced degradation study.

Data Presentation & Acceptance Criteria

Parameter Acceptance Criterion Illustrative Result
Blank Interference No significant peaks at the retention time of the analyte or known impurities.Pass
Peak Resolution The resolution between the analyte peak and the closest eluting degradant peak should be > 2.0.Pass (Resolution = 3.5)
Peak Purity (PDA) The peak purity index should be > 990 (or as defined by the software).Pass (Purity Index = 999.8)
Linearity and Range

Expertise & Experience (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. [8][9]This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. [10]The range must cover the expected concentrations in routine use, typically 80% to 120% of the target assay concentration. [11] Experimental Protocol

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration). [10]3. Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Data Presentation & Acceptance Criteria

Concentration (% of Target) Replicate 1 (Peak Area) Replicate 2 (Peak Area) Replicate 3 (Peak Area) Average Peak Area
50%498,500501,200499,800499,833
80%799,100802,300801,500800,967
100%1,001,500998,9001,003,1001,001,167
120%1,205,0001,198,5001,201,3001,201,600
150%1,502,6001,505,9001,501,1001,503,200
Linearity Parameter Acceptance Criterion Illustrative Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero; % of response at 100% level should be ≤ 2.0%.0.85%
Accuracy

Expertise & Experience (The "Why"): Accuracy expresses the closeness of the method's results to the true value. [12][13]It is typically determined by a recovery study, where a known amount of pure analyte is added ("spiked") into a sample matrix (placebo) and the method is used to measure how much is recovered. [14]This test confirms that the sample matrix does not interfere with the quantification of the analyte.

Experimental Protocol

  • Prepare Placebo: Prepare a mixture of all formulation excipients without the active ingredient.

  • Spike Placebo: Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the reference standard. [15]Prepare three independent samples at each level. [16]3. Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation & Acceptance Criteria

Spiked Level Sample # Amount Added (mg) Amount Found (mg) % Recovery
80%18.027.9899.5%
28.018.05100.5%
37.997.9599.5%
100% 1 10.01 10.03 100.2%
210.039.9599.2%
39.9810.05100.7%
120% 1 12.02 12.10 100.7%
211.9911.9099.2%
312.0512.15100.8%
Accuracy Parameter Acceptance Criterion Illustrative Result
Mean % Recovery (each level) 98.0% to 102.0%Pass (All levels within range)
RSD of Recovery (each level) ≤ 2.0%Pass (All RSDs < 1.0%)
Precision

Expertise & Experience (The "Why"): Precision measures the degree of scatter between a series of measurements of the same sample. [12][17]It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions. [14]* Intermediate Precision: Measures precision within the same lab but with intentional variations, such as different analysts, different days, or different instruments. [17]This demonstrates the method's transferability within a QC environment.

Experimental Protocol

  • Repeatability:

    • Prepare six independent samples of the product at 100% of the target concentration.

    • Have a single analyst analyze all six samples on the same day with the same instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another six independent samples on a different day, preferably using a different HPLC system.

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements, and for the combined twelve measurements.

Data Presentation & Acceptance Criteria

Precision Level Analyst / Day / System Mean Assay (% Label Claim) % RSD
Repeatability Analyst 1 / Day 1 / System 199.8%0.45%
Intermediate Analyst 2 / Day 2 / System 2100.3%0.51%
Overall (n=12) Combined100.1%0.62%
Precision Parameter Acceptance Criterion Illustrative Result
RSD for Repeatability ≤ 2.0%Pass (0.45%)
RSD for Intermediate Precision ≤ 2.0%Pass (0.51%)
Overall RSD (Combined) ≤ 2.0%Pass (0.62%)
Robustness

Expertise & Experience (The "Why"): Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters. [18][19]This provides an indication of its reliability during normal usage and is a critical part of method optimization. [20]A robustness study helps identify which parameters must be most carefully controlled.

Experimental Protocol

  • Identify Critical Parameters: Select key HPLC parameters that could vary in routine use (e.g., mobile phase composition, pH, column temperature, flow rate). [21][22]2. Define Variations: Set small, deliberate variations for each parameter (e.g., Flow Rate: 0.9, 1.0, 1.1 mL/min; Temperature: 28°C, 30°C, 32°C).

  • Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently test the effects of these variations.

  • Analysis: Analyze a standard sample under each modified condition.

  • Evaluation: Assess the impact of each variation on critical system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantitative result.

Data Presentation & Acceptance Criteria

Parameter Varied Level Retention Time (min) Tailing Factor Assay (%LC)
Nominal Method - 5.45 1.10 100.1%
Flow Rate (mL/min) 0.96.051.11100.3%
1.14.951.0999.8%
% Organic in Mobile Phase -2%5.981.12100.0%
+2%5.011.08100.5%
Column Temperature (°C) 285.511.1099.9%
325.391.09100.2%
Robustness Parameter Acceptance Criterion Illustrative Result
System Suitability All system suitability criteria (e.g., tailing < 1.5, resolution > 2.0) must pass under all conditions.Pass
Assay Result The assay result should not deviate significantly from the nominal result (e.g., remains within 98-102%).Pass

Conclusion

The validation of an analytical method is a comprehensive process that establishes, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. For 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a well-validated HPLC method is not just a regulatory expectation but a fundamental component of quality assurance. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers and drug development professionals can ensure the integrity of their data, the quality of their product, and compliance with global regulatory standards. [23]

References

  • Element Lab Solutions.
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A Comparative Guide to the Efficacy of Prokinetic Agents Synthesized from 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gastroenterology, the quest for effective and safe prokinetic agents is perpetual. These drugs, vital for managing motility disorders, often originate from complex synthetic pathways. A key starting material in the synthesis of a significant class of these agents is 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its structural analogs. This guide provides a comprehensive comparison of the efficacy of drugs derived from this chemical scaffold, with a primary focus on the prominent prokinetic agent, cinitapride. We will delve into its synthesis, mechanism of action, and comparative efficacy against other established prokinetics, supported by experimental data and detailed protocols for researchers in drug development.

The Synthetic Precursor: 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its chemical structure, featuring a benzoic acid backbone with methoxy and dimethylamino substitutions, lends itself to the creation of benzamide derivatives.[4] These derivatives have shown significant pharmacological activity, particularly in the realm of gastrointestinal motility.[4] The presence of the dimethylamino group is particularly important as it can be quaternized or otherwise modified to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[5][6]

Cinitapride: A Potent Prokinetic Agent

Cinitapride is a benzamide derivative and a highly effective gastroprokinetic agent used in the treatment of gastrointestinal motility disorders like functional dyspepsia and gastroesophageal reflux disease (GERD).[7][8][9]

Synthesis and Chemical Profile

While the precise, proprietary synthesis pathways utilized by all manufacturers may vary, the fundamental synthesis of cinitapride involves the use of a benzoic acid derivative structurally related to 3-(Dimethylamino)-4-methoxybenzoic acid. The synthesis generally involves the amidation of a substituted benzoic acid with a specific piperidine derivative.

Mechanism of Action

Cinitapride exerts its prokinetic effects through a multi-target mechanism of action, primarily involving the serotonergic and dopaminergic systems in the gastrointestinal tract.[10][11]

  • 5-HT₄ Receptor Agonism: Cinitapride acts as an agonist at serotonin 5-HT₄ receptors on enteric neurons.[10][] This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gut wall, thereby promoting gastrointestinal motility.[][13]

  • 5-HT₂ Receptor Antagonism: It also functions as an antagonist at 5-HT₂ receptors, which can help in reducing visceral hypersensitivity and has antiemetic properties.[11][]

  • D₂ Receptor Antagonism: Cinitapride exhibits weak dopamine D₂ receptor antagonist activity.[10][11] This action contributes to its prokinetic effects by blocking the inhibitory effects of dopamine on gastrointestinal motility and also provides antiemetic benefits.[11]

This multifaceted mechanism allows cinitapride to not only accelerate gastric emptying but also to improve coordination of motility across the upper gastrointestinal tract.[10]

Signaling Pathway of Cinitapride

cinitapride_pathway Cinitapride Cinitapride FiveHT4_Receptor 5-HT4 Receptor Cinitapride->FiveHT4_Receptor Agonist FiveHT2_Receptor 5-HT2 Receptor Cinitapride->FiveHT2_Receptor Antagonist D2_Receptor D2 Receptor Cinitapride->D2_Receptor Antagonist Acetylcholine_Release ↑ Acetylcholine Release FiveHT4_Receptor->Acetylcholine_Release Antiemetic_Effect Antiemetic Effect FiveHT2_Receptor->Antiemetic_Effect GI_Motility ↑ GI Motility D2_Receptor->GI_Motility Blocks Inhibition D2_Receptor->Antiemetic_Effect Acetylcholine_Release->GI_Motility

Caption: Mechanism of action of Cinitapride.

Comparative Efficacy of Cinitapride

The clinical utility of a prokinetic agent is best assessed through comparative efficacy studies against other established treatments. Cinitapride has been extensively studied in this context, particularly in comparison to metoclopramide, domperidone, and itopride.

A recent network meta-analysis of 28 studies concluded that metoclopramide and cinitapride may have a better total efficacy rate than other prokinetics for functional dyspepsia.[14][15] Notably, cinitapride demonstrated comparable efficacy to metoclopramide but was superior to mosapride and placebo.[14][16] Furthermore, cinitapride was associated with a lower risk of total adverse events compared to domperidone.[14][16]

DrugComparatorConditionKey Efficacy FindingReference
Cinitapride MetoclopramideFunctional DyspepsiaComparable efficacy in improving symptoms.[14][16]
Cinitapride DomperidoneMild to moderate postprandial distress syndrome-predominant FDNon-inferior efficacy to domperidone for symptom relief. Cinitapride was superior in reducing the overall severity of postprandial fullness, early satiation, and bloating.[17][18]
Cinitapride MosaprideFunctional DyspepsiaHigher total efficacy rate than mosapride.[15]
Cinitapride ItoprideFunctional DyspepsiaCinitapride demonstrated superior efficacy compared to itopride in comparative analyses.[19]
Cinitapride PlaceboFunctional DyspepsiaSuperior efficacy in improving symptoms.[15][16]

Experimental Protocols for Efficacy Evaluation

The evaluation of prokinetic agents relies on a combination of in vivo and in vitro experimental models. These protocols are designed to assess the effects of a drug on gastrointestinal motility and transit.

In Vivo Evaluation of Gastric Emptying and Intestinal Transit

A common in vivo method to assess prokinetic efficacy is the measurement of gastric emptying and small intestinal transit in rodent models.[20][21][22][23]

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow Start Animal Acclimatization (e.g., Rats, Mice) Fasting Fasting (e.g., 18-24 hours) Start->Fasting Drug_Admin Drug Administration (Test Drug vs. Vehicle vs. Positive Control) Fasting->Drug_Admin Test_Meal Administration of a Non-absorbable Marker (e.g., Charcoal Meal, Phenol Red) Drug_Admin->Test_Meal Sacrifice Euthanasia at a Pre-determined Time Test_Meal->Sacrifice Measurement Measurement of Marker Transit Sacrifice->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Caption: Workflow for in vivo evaluation of GI motility.

Detailed Protocol: Charcoal Meal Transit Assay in Mice

  • Animal Preparation: Male mice (e.g., Swiss albino) are fasted for 18-24 hours with free access to water.

  • Drug Administration: Animals are divided into groups (n=6-8 per group) and treated orally (p.o.) with the test compound, vehicle (control), or a positive control (e.g., metoclopramide).

  • Charcoal Meal Administration: After a specific time (e.g., 30-60 minutes) post-drug administration, a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.

  • Observation Period: The animals are observed for a set period (e.g., 20-30 minutes).

  • Euthanasia and Measurement: Mice are euthanized by cervical dislocation. The small intestine is carefully excised from the pylorus to the cecum.

  • Data Collection: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100.

  • Statistical Analysis: The results are expressed as mean ± SEM, and statistical significance between groups is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

In Vitro Evaluation of Smooth Muscle Contraction

In vitro organ bath studies are crucial for elucidating the mechanism of action of prokinetic drugs on isolated intestinal smooth muscle strips.[24]

Detailed Protocol: Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is isolated and placed in oxygenated Krebs-Henseleit solution.

  • Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with the bath solution being changed every 15 minutes.

  • Drug Addition: Cumulative concentrations of the test drug are added to the organ bath, and the contractile responses are recorded.

  • Data Analysis: Concentration-response curves are plotted, and parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) are calculated.

Safety and Tolerability

While efficacy is paramount, the safety profile of a prokinetic agent is a critical determinant of its clinical utility. Cinitapride is generally well-tolerated.[19] A phase III trial showed that cinitapride-related adverse events were observed in 9.1% of patients, with one case of extrapyramidal symptoms.[17] Importantly, no patients experienced QT interval prolongation, a significant concern with some other prokinetic agents.[17] A real-world study in Chinese patients also concluded that cinitapride is effective and well-tolerated.[13]

Conclusion

Drugs synthesized from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its analogs, most notably cinitapride, represent a significant advancement in the management of gastrointestinal motility disorders. Cinitapride's multi-target mechanism of action, encompassing 5-HT₄ agonism and 5-HT₂/D₂ antagonism, translates into robust prokinetic and antiemetic effects. Comparative clinical data demonstrates that its efficacy is comparable to or greater than other commonly used prokinetics, with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel prokinetic agents, with the ultimate goal of improving the quality of life for patients with debilitating gastrointestinal conditions.

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A Spectroscopic Journey: Tracing the Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride with its precursors, offering a detailed roadmap for researchers to monitor the key chemical transformations involved in its synthesis. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will dissect the spectroscopic signatures at each synthetic stage, providing both experimental data for the precursors and expertly predicted data for the final product.

The Synthetic Pathway: A Step-by-Step Spectroscopic Analysis

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a multi-step process that introduces distinct functional groups, each leaving a unique fingerprint on the molecule's spectra. The logical synthetic route, which forms the basis of our spectroscopic comparison, is as follows:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction cluster_3 Dimethylation cluster_4 Protonation A 4-Methoxybenzoic Acid B 3-Nitro-4-methoxybenzoic Acid A->B HNO₃/H₂SO₄ C 3-Amino-4-methoxybenzoic Acid B->C Reduction (e.g., H₂/Pd-C) D 3-(Dimethylamino)-4-methoxybenzoic Acid C->D Methylating Agent (e.g., CH₃I) E 3-(Dimethylamino)-4-methoxybenzoic Acid HCl D->E HCl

Figure 1: Proposed synthetic pathway for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Spectroscopic Comparison: Unraveling the Molecular Transformations

Step 1: Nitration of 4-Methoxybenzoic Acid

The journey begins with the electrophilic nitration of 4-methoxybenzoic acid. The introduction of a nitro (-NO₂) group at the C-3 position, directed by the activating methoxy group, induces significant changes in the molecule's electronic environment, which are readily observed in its spectra.

1.1. ¹H NMR Spectroscopy: The highly deshielding nature of the nitro group causes a downfield shift of the adjacent aromatic protons. The simple aromatic splitting pattern of 4-methoxybenzoic acid will become more complex in 3-nitro-4-methoxybenzoic acid.

1.2. ¹³C NMR Spectroscopy: The carbon atom attached to the nitro group (C-3) will experience a significant downfield shift.

1.3. IR Spectroscopy: The most telling change is the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

1.4. Mass Spectrometry: The molecular weight will increase by 45 g/mol , corresponding to the addition of a NO₂ group and the loss of a hydrogen atom.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amino (-NH₂) group is a pivotal transformation. This change from a strong electron-withdrawing group to an electron-donating group dramatically alters the spectroscopic characteristics.

2.1. ¹H NMR Spectroscopy: The amino group's protons will appear as a new signal, typically in the range of 3-5 ppm, the chemical shift of which is solvent-dependent. The aromatic protons will experience an upfield shift due to the electron-donating nature of the amino group.

2.2. ¹³C NMR Spectroscopy: The carbon atom attached to the amino group (C-3) will shift significantly upfield compared to its position in the nitro-substituted precursor.

2.3. IR Spectroscopy: The characteristic nitro group absorptions will disappear and be replaced by N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration may also be observed around 1600 cm⁻¹.[1][2]

2.4. Mass Spectrometry: The molecular weight will decrease by 30 g/mol , reflecting the conversion of the NO₂ group to an NH₂ group.

Step 3: N,N-Dimethylation of the Amino Group

The introduction of two methyl groups onto the nitrogen atom marks the formation of a tertiary amine. This step can be achieved using various methylating agents.

3.1. ¹H NMR Spectroscopy: The most prominent change will be the appearance of a new singlet in the upfield region (typically around 2.5-3.0 ppm) corresponding to the six protons of the two N-methyl groups. The disappearance of the N-H protons of the primary amine will also be evident.

3.2. ¹³C NMR Spectroscopy: A new signal will appear in the aliphatic region of the spectrum, corresponding to the N-methyl carbons.

3.3. IR Spectroscopy: The N-H stretching vibrations of the primary amine will disappear. The C-N stretching vibration of the aromatic amine will still be present.

3.4. Mass Spectrometry: The molecular weight will increase by 28 g/mol due to the addition of two methyl groups and the loss of two hydrogen atoms.

Step 4: Formation of the Hydrochloride Salt

The final step involves the protonation of the basic dimethylamino group with hydrochloric acid to form the hydrochloride salt. This conversion has a pronounced effect on the spectroscopic data.

4.1. ¹H NMR Spectroscopy: The protonation of the nitrogen atom will cause a downfield shift of the N-methyl protons and the adjacent aromatic protons due to the inductive effect of the newly formed positive charge. A broad signal corresponding to the N-H proton may also be observed.

4.2. ¹³C NMR Spectroscopy: The N-methyl carbons and the aromatic carbons, particularly those ortho and para to the dimethylamino group, will experience a downfield shift.

4.3. IR Spectroscopy: The formation of the ammonium salt will result in the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretching vibration.

4.4. Mass Spectrometry: In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely fragment to show the mass of the free base.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
4-Methoxybenzoic Acid ~3.8 (s, 3H, -OCH₃), ~7.0 (d, 2H), ~7.9 (d, 2H), ~12.7 (br s, 1H, -COOH)[3][4]~55 (-OCH₃), ~114, ~124, ~132, ~163 (-C=O), ~167 (-COOH)[5]~2500-3300 (br, O-H), ~1680 (C=O), ~1250 (C-O)[6]152[7]
3-Amino-4-methoxybenzoic Acid ~3.8 (s, 3H, -OCH₃), ~5.0 (br s, 2H, -NH₂), Aromatic protons shifted upfield[8][9]~56 (-OCH₃), Aromatic carbons shifted, C-NH₂ upfield[10]~3300-3500 (N-H), ~1680 (C=O)[11][12]167[10]
3-(Dimethylamino)-4-methoxybenzoic Acid (Predicted) ~2.7 (s, 6H, -N(CH₃)₂), ~3.9 (s, 3H, -OCH₃), Aromatic protons~40 (-N(CH₃)₂), ~56 (-OCH₃), Aromatic carbons, ~170 (-COOH)No N-H stretch, ~1690 (C=O)195
3-(Dimethylamino)-4-methoxybenzoic Acid HCl (Predicted) ~3.0 (s, 6H, -N(CH₃)₂), ~4.0 (s, 3H, -OCH₃), Downfield shift of aromatic protons, N⁺-H proton~45 (-N(CH₃)₂), ~56 (-OCH₃), Downfield shift of aromatic carbons, ~170 (-COOH)~2400-2800 (br, N⁺-H), ~1700 (C=O)195 (as free base)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) solvent Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) tube Transfer to NMR Tube prep->tube spectrometer NMR Spectrometer (e.g., 400 MHz) tube->spectrometer h1_acq ¹H NMR Acquisition (16-32 scans) spectrometer->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) spectrometer->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis

Figure 2: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3]

  • Transfer: Filter the solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) is a widely used technique for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[13]

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

This guide has systematically detailed the expected spectroscopic changes accompanying the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride from its precursors. By understanding the characteristic NMR, IR, and MS signatures of each intermediate, researchers can confidently monitor the progress of their synthesis, confirm the identity of their products, and ensure the purity of the final compound. The provided protocols and data serve as a valuable reference for scientists and professionals in the field of drug development and organic synthesis.

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A Senior Application Scientist's Guide to Alkaline Phosphatase Substrates in Enzyme-Linked Immunosorbent Assays (ELISA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme-substrate system is a critical decision point in the development of robust and sensitive immunoassays. While the initial query for this guide centered on the obscure compound 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, for which there is a notable lack of performance data in established assay formats, this guide has been pivoted to address a more universally applicable and vital topic: the comparative performance of substrates for Alkaline Phosphatase (AP) in ELISA.

Alkaline phosphatase is a widely utilized reporter enzyme in ELISA due to its high turnover rate and stability.[1][2][3] The choice of substrate for AP directly dictates the sensitivity, dynamic range, and type of signal generated in the assay. This guide provides an in-depth comparison of para-Nitrophenyl Phosphate (pNPP), a classic chromogenic substrate, with higher-sensitivity fluorogenic and chemiluminescent alternatives.

The Workhorse of Chromogenic Detection: para-Nitrophenyl Phosphate (pNPP)

para-Nitrophenyl Phosphate (pNPP) is a widely used, non-proteinaceous chromogenic substrate for alkaline phosphatase.[4][5][6] Its popularity stems from its simplicity, low cost, and the production of a soluble yellow end-product that can be easily quantified using a standard spectrophotometer.[4][7][8]

The enzymatic reaction is straightforward: AP catalyzes the hydrolysis of pNPP, removing the phosphate group to produce para-nitrophenol (pNP).[4][9] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color with an absorbance maximum at 405 nm.[4][9][10] The intensity of this color is directly proportional to the amount of AP activity, and therefore, the amount of target analyte in the sample.[10]

cluster_0 pNPP Hydrolysis by Alkaline Phosphatase pNPP pNPP (Colorless) AP Alkaline Phosphatase pNPP->AP Substrate pNP p-Nitrophenol (Yellow) AP->pNP Product 1 Phosphate Inorganic Phosphate AP->Phosphate Product 2

Caption: Enzymatic conversion of pNPP to p-Nitrophenol by Alkaline Phosphatase.

While reliable, pNPP is generally considered to have lower sensitivity compared to other substrate classes.[7] This makes it ideal for assays where the target protein is relatively abundant.[2]

Pushing the Limits of Detection: Fluorogenic and Chemiluminescent Substrates

For assays requiring higher sensitivity, fluorogenic and chemiluminescent substrates offer significant advantages over traditional chromogenic options like pNPP.[11]

Fluorogenic Substrates: These compounds are non-fluorescent until acted upon by AP. A common example is 4-Methylumbelliferyl Phosphate (4-MUP).[12] AP cleaves the phosphate group, releasing the highly fluorescent product 4-methylumbelliferone, which can be detected with a fluorometer.[12] Fluorogenic assays can be up to 10 times more sensitive than colorimetric assays using substrates like BCIP/NBT.[12]

Chemiluminescent Substrates: These substrates provide the highest sensitivity and are suitable for detecting low-abundance targets.[2][11] In these systems, the reaction of AP with a substrate, such as a 1,2-dioxetane-based reagent, produces light as a byproduct.[13] This light emission can be captured by a luminometer. Chemiluminescent ELISAs often have a wider dynamic range and greater sensitivity than conventional chromogenic systems.[11]

cluster_1 Signal Generation in Different Assay Formats Analyte Target Analyte AP_Enzyme AP-Conjugated Antibody Analyte->AP_Enzyme Binding Substrate Substrate AP_Enzyme->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal Conversion

Caption: General workflow for signal generation in an AP-based ELISA.

Head-to-Head Comparison: pNPP vs. Advanced Substrates

FeaturepNPP (Chromogenic)4-MUP (Fluorogenic)1,2-Dioxetanes (Chemiluminescent)
Detection Method Colorimetric (Absorbance at 405 nm)[4][6]Fluorometric (Ex: 360 nm, Em: 450 nm)[12]Luminescence (Light Emission)[13]
Relative Sensitivity Low to Moderate[7]High[12]Very High[11]
Dynamic Range NarrowWideWidest[11]
Instrumentation SpectrophotometerFluorometerLuminometer
Cost LowModerateHigh
Ease of Use Simple, robust protocol[9]Requires more careful handling to avoid backgroundRequires specialized reagents and readers
Signal Stability Stable, can be stopped with NaOH[14][15]Signal can be stable but may be prone to photobleachingSignal is often transient and requires timely measurement[2]

Experimental Protocols

Standard pNPP-Based ELISA Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • pNPP Substrate Solution (ready-to-use or prepared from tablets/powder)[16][17]

  • Diethanolamine or Tris-based substrate buffer[14][15]

  • Stop Solution (e.g., 2N or 3N NaOH)[14][16]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Perform the ELISA steps up to the addition of the AP-conjugated antibody and subsequent washing steps.

  • Ensure all unbound conjugate is removed by thorough washing to minimize background.

  • Prepare the pNPP working solution according to the manufacturer's instructions. If using tablets or powder, dissolve in the appropriate substrate buffer to a final concentration of 1 mg/mL.[14]

  • Add 100-200 µL of the pNPP solution to each well of the microplate.[14][18]

  • Incubate the plate at room temperature or 37°C for 15-60 minutes, or until sufficient color development is observed.[15][19] Protect the plate from light during incubation.[14]

  • For endpoint assays, stop the reaction by adding 50 µL of stop solution to each well.[14][15]

  • Read the absorbance at 405 nm within 30-60 minutes of stopping the reaction.

General Protocol for Fluorogenic (4-MUP) ELISA

Materials:

  • 4-MUP Substrate Solution[12]

  • AP Standard (for quantitative assays)[12]

  • Black microplates (to minimize background fluorescence)

  • Fluorescence microplate reader (Ex: 360 nm, Em: 440-450 nm)[12]

Procedure:

  • Complete the initial ELISA steps, including incubation with the AP-conjugated antibody and washing.

  • Warm the 4-MUP substrate solution to room temperature.[12]

  • Add 50-100 µL of the 4-MUP substrate solution to each well.[12]

  • Incubate the plate for the desired time. The reaction can be read kinetically or as an endpoint assay.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.[12]

Causality Behind Experimental Choices

  • Choice of Buffer: The pH of the substrate buffer is critical for optimal AP activity. Diethanolamine and Tris-HCl buffers at a pH of 9.5-9.8 are commonly used for pNPP to ensure the resulting p-nitrophenol is in its colored phenolate form.[14]

  • Stopping the Reaction: In endpoint assays with pNPP, a strong base like NaOH is added to stop the enzymatic reaction and fully deprotonate the p-nitrophenol, which enhances and stabilizes the yellow color.[10][14]

  • Protecting from Light: pNPP and many fluorogenic substrates are light-sensitive.[4][14] Incubation in the dark is crucial to prevent non-enzymatic degradation and reduce background signal.

  • Kinetic vs. Endpoint Reading: Kinetic assays, where the signal is measured at multiple time points, can provide more information about the enzyme's reaction rate. Endpoint assays are simpler and measure the cumulative signal after a fixed incubation time. The choice depends on the specific requirements of the assay.

Conclusion

The selection of an alkaline phosphatase substrate is a critical determinant of ELISA performance. While pNPP remains a reliable and cost-effective choice for many applications, its limitations in sensitivity necessitate the use of fluorogenic or chemiluminescent substrates when detecting low levels of an analyte. By understanding the principles and performance characteristics of each substrate class, researchers can make informed decisions to develop robust, sensitive, and reliable immunoassays tailored to their specific needs.

References

  • Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC - NIH. (n.d.).
  • A novel fluorogenic substrate for detecting alkaline phosphatase activity in situ. (1993). Journal of Histochemistry and Cytochemistry, 41(2), 313-7.
  • A novel fluorogenic substrate for detecting alkaline phosphatase activity in situ - PubMed. (1993).
  • An improved fluorogenic substrate for the detection of alkaline phosphatase activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2332-5.
  • Analysis of Protein Tyrosine Phosphatases and Substrates - PMC - NIH. (n.d.).
  • para-Nitrophenylphosphate - Wikipedia. (n.d.).
  • Application Notes and Protocols for pNPP Assay: Standard Curve Preparation and Activity Measurement - Benchchem. (n.d.).
  • pNPP Tablets & Powder - Interchim. (n.d.).
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  • EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric - AnaSpec. (n.d.).
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  • pNPP Phosphatase Assay - 3H Biomedical. (n.d.).
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  • ELISA Substrates: Overview & Applications - Excedr. (2023, May 4).
  • ELISA substrates | Abcam. (n.d.).
  • Chromogenic Protein Detection: Is It a Suitable Alternative to Chemiluminescence? - G-Biosciences. (2015, January 27).
  • Comparative Enzymology in the Alkaline Phosphatase Superfamily to Determine the Catalytic Role of an Active Site Metal Ion - PubMed Central. (n.d.).
  • Detection Assays for Proteins: Chromogenic vs Chemiluminescent vs Fluorometric - GoldBio. (n.d.).
  • Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects - PubMed Central. (n.d.).
  • Alkaline Phosphatase Substrates - Biocompare. (n.d.).
  • pNPP Solution (AP Substrate for ELISA) - Interchim. (n.d.).
  • pNPP| Highly active| Low detection limits - Kementec. (n.d.).
  • pNPP - Biocompare. (n.d.).
  • Guide to enzyme substrates for ELISA - Fisher Scientific. (n.d.).
  • Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis - PubMed Central. (n.d.).
  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - NIH. (n.d.).
  • pNPP Liquid Substrate System (Alkaline Phosphatase) for ELISA - Sigma-Aldrich. (n.d.).
  • pNPP ELISA Substrate - STEMCELL Technologies. (n.d.).
  • p-Nitrophenyl Phosphate Liquid Substrate System (N7653) - Product Information Sheet - Sigma-Aldrich. (n.d.).

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A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of Antibodies to 3-(Dimethylamino)-4-methoxybenzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the adage "specificity is king" holds particularly true when developing immunoassays for small molecules. Unlike large protein antigens with multiple epitopes, haptens like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride present a small, defined chemical structure. This limited epitope landscape makes the assay exquisitely sensitive to minor structural changes, elevating the risk of cross-reactivity with related molecules. Such off-target binding can lead to inaccurate quantification, false positives, and misinterpreted data, ultimately compromising research and development outcomes.

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. We will explore the causal relationships between molecular structure and antibody recognition, detail robust experimental protocols, and present a comparative analysis to guide you in selecting and validating the most specific reagents for your needs.

The Rationale of Specificity: Why Molecular Structure Dictates Antibody Binding

An antibody's binding site, or paratope, forms a unique three-dimensional pocket that recognizes the specific shape and chemical properties of its target epitope. For a hapten like 3-(Dimethylamino)-4-methoxybenzoic acid, key features—the dimethylamino group, the methoxy group, and the carboxylic acid on the benzene ring, as well as their spatial arrangement (ortho, meta, para)—are the primary determinants of recognition.

A highly specific antibody will have a paratope that forms tight, energetically favorable interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) with these key features.[1] Any alteration to the hapten's structure can disrupt this "lock-and-key" fit, weakening the binding affinity. Therefore, a systematic cross-reactivity study must involve challenging the antibody with a panel of carefully selected structural analogs to map its binding footprint and define its specificity.

The Gold Standard: Competitive ELISA for Cross-Reactivity Profiling

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the cornerstone for assessing antibody specificity against small molecules due to its high sensitivity, throughput, and quantitative nature.[2][3] The assay principle hinges on the competition between the free hapten (the target analyte or its derivatives in the sample) and a hapten-protein conjugate (immobilized on the assay plate) for a limited number of primary antibody binding sites. A high concentration of a cross-reacting molecule in the sample will effectively compete with the immobilized conjugate, resulting in a lower signal.

Experimental Workflow for Competitive ELISA

The following diagram outlines the logical flow of a competitive ELISA designed for cross-reactivity assessment.

Competitive_ELISA_Workflow cluster_preparation Phase 1: Plate Preparation cluster_competition Phase 2: Competitive Reaction cluster_detection Phase 3: Signal Detection A Coat Plate: Immobilize Hapten-Protein Conjugate (e.g., 3-DM-4-MBA-BSA) on microtiter plate wells. B Block Plate: Incubate with a blocking agent (e.g., BSA or Casein) to prevent non-specific binding. A->B E Competitive Binding: Add antibody-competitor mixtures to the coated and blocked plate. Incubate to allow competition. B->E C Prepare Competitors: Create serial dilutions of the target analyte and each structural derivative. D Pre-incubation: Mix primary antibody with each dilution of the competitors. C->D D->E F Add Secondary Antibody: Introduce enzyme-conjugated secondary antibody that binds to the primary antibody. E->F G Add Substrate: Add a chromogenic substrate (e.g., TMB). The enzyme converts substrate to a colored product. F->G H Measure Signal: Stop the reaction and measure the absorbance. Signal is inversely proportional to competitor concentration. G->H

Figure 1. Logical workflow for a competitive ELISA cross-reactivity study.

Detailed Step-by-Step Protocol

Materials:

  • 96-well high-binding microtiter plates

  • Target Analyte: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

  • Structural Derivatives (See Table 1 for examples)

  • Primary Antibody against 3-(Dimethylamino)-4-methoxybenzoic acid

  • Hapten-Protein Conjugate: 3-(Dimethylamino)-4-methoxybenzoic acid conjugated to a carrier protein like Bovine Serum Albumin (BSA)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the hapten-protein conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C. Wash 3x with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT). Wash 3x with Wash Buffer.

  • Competitive Reaction: a. Prepare serial dilutions of the target analyte and each derivative in Assay Buffer. b. In a separate plate, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-optimized concentration). Incubate for 1 hour at RT. c. Transfer 100 µL of the antibody-competitor mixtures to the coated, blocked plate. Incubate for 1 hour at RT.

  • Washing: Wash the plate 5x with Wash Buffer to remove unbound reagents.

  • Detection: a. Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT. b. Wash 5x with Wash Buffer. c. Add 100 µL of TMB Substrate. Incubate in the dark at RT until color develops (typically 15-30 minutes). d. Add 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The core of the analysis is to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). Cross-reactivity is then calculated relative to the target analyte.[4]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100

Comparative Performance Data: A Case Study

To illustrate the principles of specificity, we present a hypothetical but realistic cross-reactivity dataset for a high-quality monoclonal antibody raised against 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Table 1: Hypothetical Cross-Reactivity Profile

CompoundStructureRelationship to TargetRationale for Cross-Reactivity PotentialIC50 (nM)% Cross-Reactivity
3-(Dimethylamino)-4-methoxybenzoic acid Target AnalyteTarget AnalyteReference for 100% reactivity.12.5 100%
3-Amino-4-methoxybenzoic acidDerivative ALacks methyl groupsThe primary amine is smaller and has different hydrogen bonding potential than the tertiary dimethylamino group.480.82.6%
4-Methoxybenzoic acidDerivative BLacks dimethylamino groupAbsence of the key dimethylamino group at the 3-position should drastically reduce binding.> 10,000< 0.1%
3-(Dimethylamino)benzoic acidDerivative CLacks methoxy groupAbsence of the methoxy group at the 4-position removes a key interaction point.115.710.8%
4-Hydroxy-3-(dimethylamino)benzoic acidDerivative DMethoxy replaced by hydroxylA hydroxyl group is smaller and has different electronic and hydrogen-bonding properties than a methoxy group.961.51.3%
4-(Dimethylamino)-3-methoxybenzoic acidDerivative EPositional IsomerThe swapped positions of the functional groups alter the overall shape and charge distribution of the molecule.2,5000.5%

Interpretation of Data:

  • High Specificity: The antibody demonstrates excellent specificity for the target analyte, with an IC50 value of 12.5 nM.

  • Criticality of Functional Groups: The removal of either the dimethylamino group (Derivative B) or the methoxy group (Derivative C) significantly reduces binding, with the dimethylamino group being more critical for recognition. This suggests both groups are key contact points within the antibody's paratope.

  • Impact of Minor Modifications: Even subtle changes, such as replacing the two methyl groups with hydrogens (Derivative A) or the methoxy with a hydroxyl group (Derivative D), cause a dramatic loss of affinity (>97%).

  • Importance of Spatial Arrangement: The positional isomer (Derivative E), which contains all the same functional groups but in a different arrangement, is poorly recognized, highlighting the antibody's sensitivity to the precise spatial configuration of the epitope.

Alternative and Complementary Methodologies

While competitive ELISA is the primary screening tool, other techniques can provide deeper insights into antibody-hapten interactions.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures binding kinetics in real-time.[4] It provides not only affinity data (K D ) but also association (k a ) and dissociation (k d ) rates. This can reveal more subtle differences in binding that might not be apparent from an endpoint ELISA. For instance, two derivatives might have similar affinities (IC50 values) but achieve them through different kinetics (one binding quickly and dissociating quickly, the other binding slowly and dissociating slowly).

SPR_Logic A Immobilize Antibody on Sensor Chip B Inject Analyte (Target or Derivative) over the surface A->B C Measure Association (ka): Rate of complex formation B->C D Inject Buffer (Dissociation Phase) C->D E Measure Dissociation (kd): Rate of complex decay D->E F Calculate Affinity (KD = kd/ka): Lower KD = Higher Affinity E->F G Regenerate Surface F->G G->B Next Cycle

Figure 2. Decision logic for an SPR cross-reactivity experiment.

Western Blotting

For small molecule studies, Western blotting is less a quantitative tool and more a qualitative confirmation. It is primarily used to ensure the antibody specifically recognizes the hapten when it is conjugated to a carrier protein. A typical experiment would involve running different hapten-protein conjugates (e.g., Target-BSA, Target-OVA, Derivative-BSA) on a gel, transferring to a membrane, and probing with the antibody. This validates that the antibody's binding is hapten-specific and not directed against the carrier protein or the linker used for conjugation.

Conclusion: A Foundation of Trustworthy Data

The rigorous validation of antibody specificity is a non-negotiable step in the development of any immunoassay. As demonstrated, the binding of an antibody to a small molecule like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is highly dependent on the precise chemical structure of the hapten. By employing a systematic approach centered on competitive ELISA and complemented by techniques like SPR, researchers can build a comprehensive specificity profile. This meticulous characterization ensures that the resulting assay is not only sensitive but also highly selective, providing a solid foundation for accurate, reproducible, and trustworthy scientific data.

References

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comparison of different synthetic routes to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two common synthetic routes to this compound, offering a detailed examination of experimental protocols, quantitative data, and the logical flow of each pathway.

Introduction

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride typically commences from the readily available precursor, 3-nitro-4-methoxybenzoic acid. The critical transformations involve the reduction of the nitro group to a primary amine, followed by N,N-dimethylation of the resulting aniline derivative, and concluding with the formation of the hydrochloride salt. This guide will compare two distinct and widely employed methods for the N,N-dimethylation step: the classical Eschweiler-Clarke reaction and a modern approach utilizing reductive amination with sodium triacetoxyborohydride.

The choice between these synthetic routes can significantly impact overall yield, purity, scalability, and cost-effectiveness. This document aims to provide the necessary data and procedural insights to enable an informed decision based on the specific requirements of the research or development program.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision in process chemistry, balancing factors such as yield, reaction time, cost of reagents, and ease of purification. The following table summarizes the key quantitative data for the two primary routes to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, starting from the common intermediate, 3-amino-4-methoxybenzoic acid.

ParameterRoute 1: Eschweiler-Clarke ReactionRoute 2: Reductive Amination with NaBH(OAc)₃
Starting Material 3-Amino-4-methoxybenzoic acid3-Amino-4-methoxybenzoic acid
Key Reagents Formic acid, FormaldehydeFormaldehyde, Sodium triacetoxyborohydride
Number of Steps 2 (from 3-amino-4-methoxybenzoic acid)2 (from 3-amino-4-methoxybenzoic acid)
Overall Yield (%) Good to Excellent (typically 80-95%)Excellent (typically >90%)
Reaction Time Several hours to overnight1-4 hours
Purification Extraction and crystallizationExtraction and crystallization/chromatography
Key Advantages Inexpensive reagents, avoids metal catalystsMild reaction conditions, high selectivity
Potential Disadvantages High reaction temperatures, potential for side reactionsMore expensive reducing agent

Synthetic Route Schematics

To visually represent the synthetic pathways, the following diagrams illustrate the logical flow of each route, starting from the common precursor 3-nitro-4-methoxybenzoic acid.

Synthetic_Route_Overview cluster_0 Common Intermediate Synthesis cluster_1 Route 1: Eschweiler-Clarke cluster_2 Route 2: Reductive Amination 3-Nitro-4-methoxybenzoic_acid 3-Nitro-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic_acid 3-Amino-4-methoxybenzoic acid 3-Nitro-4-methoxybenzoic_acid->3-Amino-4-methoxybenzoic_acid Catalytic Hydrogenation (H₂, Pd/C) 3-Amino-4-methoxybenzoic_acid_R1 3-Amino-4-methoxybenzoic acid 3-(Dimethylamino)-4-methoxybenzoic_acid_R1 3-(Dimethylamino)-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic_acid_R1->3-(Dimethylamino)-4-methoxybenzoic_acid_R1 Formic Acid, Formaldehyde 3-(Dimethylamino)-4-methoxybenzoic_acid_HCl_R1 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride 3-(Dimethylamino)-4-methoxybenzoic_acid_R1->3-(Dimethylamino)-4-methoxybenzoic_acid_HCl_R1 HCl 3-Amino-4-methoxybenzoic_acid_R2 3-Amino-4-methoxybenzoic acid 3-(Dimethylamino)-4-methoxybenzoic_acid_R2 3-(Dimethylamino)-4-methoxybenzoic acid 3-Amino-4-methoxybenzoic_acid_R2->3-(Dimethylamino)-4-methoxybenzoic_acid_R2 Formaldehyde, NaBH(OAc)₃ 3-(Dimethylamino)-4-methoxybenzoic_acid_HCl_R2 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride 3-(Dimethylamino)-4-methoxybenzoic_acid_R2->3-(Dimethylamino)-4-methoxybenzoic_acid_HCl_R2 HCl

Caption: Overall synthetic pathways to the target compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the common intermediate and the two subsequent routes to the final product.

Synthesis of Common Intermediate: 3-Amino-4-methoxybenzoic acid

This procedure outlines the reduction of 3-nitro-4-methoxybenzoic acid via catalytic hydrogenation. This method is generally high-yielding and produces a clean product.[1][2][3]

Materials:

  • 3-Nitro-4-methoxybenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Hydrogen gas

  • Celite®

Procedure:

  • To a solution of 3-nitro-4-methoxybenzoic acid (1 equivalent) in methanol, add 10% Pd/C (5-10 mol%).

  • The resulting suspension is subjected to hydrogenation (50 psi) at room temperature for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford 3-amino-4-methoxybenzoic acid as a solid, which can be used in the next step without further purification.

Route 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4][5][6] It is a reductive amination process where formic acid acts as the reducing agent.[7]

Materials:

  • 3-Amino-4-methoxybenzoic acid

  • Formic acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • To a flask containing 3-amino-4-methoxybenzoic acid (1 equivalent), add formic acid (2.5 equivalents) and formaldehyde (2.2 equivalents).

  • The reaction mixture is heated to 80-100°C and stirred for 4-8 hours. The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and the pH is adjusted to ~9 with a 2M sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(dimethylamino)-4-methoxybenzoic acid.

Route 2: N,N-Dimethylation via Reductive Amination with Sodium Triacetoxyborohydride

This route employs a milder and more selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), for the reductive amination of the primary amine with formaldehyde.[8][9][10][11]

Materials:

  • 3-Amino-4-methoxybenzoic acid

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Hydrochloric acid

Procedure:

  • To a solution of 3-amino-4-methoxybenzoic acid (1 equivalent) and formaldehyde (2.5 equivalents) in DCE or THF, add sodium triacetoxyborohydride (2.5 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3-(dimethylamino)-4-methoxybenzoic acid.

Final Step: Formation of the Hydrochloride Salt

The final step in both synthetic routes is the conversion of the free base, 3-(dimethylamino)-4-methoxybenzoic acid, to its hydrochloride salt to improve its stability and handling properties.[12]

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid

  • Anhydrous diethyl ether or ethyl acetate

  • 2M HCl in diethyl ether or HCl gas

Procedure:

  • Dissolve the crude 3-(dimethylamino)-4-methoxybenzoic acid in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring, or bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a two-step iminium ion formation and subsequent reduction by formic acid.[7]

Eschweiler_Clarke_Mechanism Amine R-NH₂ Iminium_ion [R-N⁺H=CH₂] Amine->Iminium_ion + CH₂O, -H₂O Formaldehyde CH₂O Methylated_amine R-NHCH₃ Iminium_ion->Methylated_amine + HCOOH, -CO₂ Formic_acid HCOOH Dimethylated_amine R-N(CH₃)₂ Methylated_amine->Dimethylated_amine Repeats for primary amines

Caption: Mechanism of the Eschweiler-Clarke reaction.

Reductive Amination with NaBH(OAc)₃ Mechanism

Reductive amination with sodium triacetoxyborohydride also involves the formation of an iminium ion, which is then selectively reduced by the hydride reagent.[9][11]

Reductive_Amination_Mechanism Amine R-NH₂ Iminium_ion [R-N⁺H=CH₂] Amine->Iminium_ion + CH₂O, -H₂O Formaldehyde CH₂O Methylated_amine R-NHCH₃ Iminium_ion->Methylated_amine + NaBH(OAc)₃ NaBH(OAc)3 NaBH(OAc)₃ Dimethylated_amine R-N(CH₃)₂ Methylated_amine->Dimethylated_amine Repeats for primary amines

Caption: Mechanism of reductive amination with NaBH(OAc)₃.

Conclusion

Both the Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are effective methods for the synthesis of 3-(dimethylamino)-4-methoxybenzoic acid hydrochloride. The Eschweiler-Clarke reaction offers a cost-effective solution due to the inexpensiveness of the reagents. However, it often requires higher reaction temperatures, which may not be suitable for sensitive substrates.

In contrast, reductive amination with sodium triacetoxyborohydride proceeds under milder conditions and often provides higher yields and selectivity, making it a preferred choice for laboratory-scale synthesis and for substrates with sensitive functional groups. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of the project's specific needs, including scale, cost, and the chemical nature of the starting materials.

References

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Navigating Pharmaceutical Stability: A Comparative Guide to Validating a Stability-Indicating Method for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount. A stability-indicating analytical method is the cornerstone of this assurance, providing the necessary evidence that a drug product maintains its identity, strength, quality, and purity throughout its shelf life. This guide offers a comprehensive comparison of methodologies for validating a stability-indicating method, specifically focusing on 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.

The Imperative of a Stability-Indicating Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2] The development and validation of such methods are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the safety and efficacy of pharmaceutical products.[3][4]

The core principle of a SIM lies in its ability to separate and quantify the intact drug substance from any potential degradants that may form under various environmental conditions.[5] This is achieved through forced degradation studies, where the drug substance is intentionally exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][7]

Comparative Analysis of Analytical Techniques for SIM Development

While various analytical techniques can be employed for developing a SIM, High-Performance Liquid Chromatography (HPLC) remains the gold standard in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8][9]

Analytical TechniquePrincipleAdvantagesDisadvantagesApplicability to 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, suitable for a wide range of compounds, quantitative accuracy and precision.[8]Can be time-consuming to develop methods, requires specialized equipment.Highly Suitable: The chemical structure of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, with its aromatic ring and ionizable groups, makes it well-suited for separation and quantification by reverse-phase HPLC with UV detection.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.Higher backpressure can lead to instrumental challenges, more expensive columns.Excellent Choice: Offers a significant improvement in throughput and separation efficiency over conventional HPLC for this compound and its potential degradants.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile compounds, high sensitivity with specific detectors.Not suitable for non-volatile or thermally labile compounds like 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride without derivatization.Not Directly Applicable: The hydrochloride salt is non-volatile and would require derivatization, which can introduce complexity and potential for analytical errors.
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field based on their electrophoretic mobility.High separation efficiency, small sample volume requirements, can be complementary to HPLC.Lower sensitivity and loading capacity compared to HPLC, reproducibility can be a challenge.Potentially Applicable: The ionic nature of the compound makes it amenable to CE, but HPLC is generally preferred for routine quality control due to its robustness.
Spectrophotometry (UV-Vis) Measurement of the absorption of light by a substance at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the API and its degradation products if they have overlapping absorption spectra.Unsuitable as a Standalone Method: While it can be used for simple assay of the pure substance, it is not stability-indicating as it cannot resolve the API from its degradants.

Experimental Workflow: Validation of a Stability-Indicating HPLC Method

The validation of a stability-indicating HPLC method for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride should follow the principles outlined in the ICH Q2(R1) guideline.[10][11] This involves a systematic evaluation of various performance characteristics to demonstrate that the method is suitable for its intended purpose.[12]

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Method Implementation A Literature Search & Compound Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Initial Method Optimization B->C D Acid Hydrolysis C->D Stress Testing E Base Hydrolysis C->E Stress Testing F Oxidative Degradation C->F Stress Testing G Thermal Degradation C->G Stress Testing H Photolytic Degradation C->H Stress Testing I Specificity D->I Demonstrate Peak Purity & Resolution E->I Demonstrate Peak Purity & Resolution F->I Demonstrate Peak Purity & Resolution G->I Demonstrate Peak Purity & Resolution H->I Demonstrate Peak Purity & Resolution J Linearity & Range I->J K Accuracy I->K L Precision (Repeatability & Intermediate) I->L M Detection Limit (DL) & Quantitation Limit (QL) I->M N Robustness I->N O Routine Analysis & Stability Testing J->O K->O L->O M->O N->O

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Step-by-Step Experimental Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride under various stress conditions to assess the specificity of the analytical method.

Materials:

  • 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the drug substance in 1N HCl and heat at 80°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of the drug substance in 1N NaOH and heat at 80°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve a known amount of the drug substance in a solution of 3% H₂O₂ and keep at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C in an oven for 48 hours. Dissolve the stressed sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples by HPLC.

Data Analysis: The chromatograms from the stressed samples are compared to that of an unstressed sample to identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20% of the active ingredient.[6]

HPLC Method Validation Parameters

The following parameters must be evaluated according to ICH Q2(R1) guidelines to validate the developed HPLC method.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12]The peak for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride should be pure and well-resolved from all degradation products and other impurities (Resolution > 2). Peak purity analysis using a photodiode array (PDA) detector is recommended.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurity determination: from the reporting level of the impurity to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-assay precision): RSD ≤ 2.0%.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are varied.

Conclusion

The validation of a stability-indicating method is a critical and intricate process in pharmaceutical development. A well-designed and thoroughly validated method, predominantly utilizing HPLC, provides the necessary assurance of a drug's stability and, consequently, its safety and efficacy. By systematically performing forced degradation studies and rigorously evaluating the validation parameters as prescribed by ICH guidelines, researchers and scientists can establish a robust and reliable analytical method for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, ensuring the quality of this important pharmaceutical intermediate.

References

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comparative analysis of the biological activity of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its rationally designed analogs. By exploring the structure-activity relationships (SAR), we aim to provide a framework for understanding how subtle molecular modifications can significantly impact biological outcomes, with a focus on anticancer activity and kinase inhibition.

Introduction: The Rationale for Analog Comparison

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride serves as a compelling starting point for analog-based drug discovery. The molecule possesses key functional groups—a tertiary amine, a methoxy ether, and a carboxylic acid—that can be systematically modified to probe their influence on biological targets. The dimethylamino group can influence basicity, solubility, and potential interactions with target proteins, while the methoxy group can affect lipophilicity and metabolic stability. The carboxylic acid provides a handle for further derivatization or can act as a key interacting moiety.

This guide will explore a series of hypothetical, yet synthetically plausible, analogs to illustrate the principles of SAR. We will delve into their potential synthesis, comparative biological activities, and the experimental protocols required to validate these activities.

Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid and its Analogs

The synthesis of the parent compound and its analogs can be approached through several established organic chemistry transformations. A plausible synthetic route to 3-(Dimethylamino)-4-methoxybenzoic acid often starts from 3-amino-4-methoxybenzoic acid, which is commercially available.

Analog Design: For our comparative analysis, we will consider the following analogs:

  • Analog 1: 3-(Amino)-4-methoxybenzoic acid (the precursor)

  • Analog 2: 3-(Methylamino)-4-methoxybenzoic acid

  • Analog 3: 3-(Dimethylamino)-4-ethoxybenzoic acid

  • Analog 4: 3-(Dimethylamino)-4-hydroxybenzoic acid

These analogs allow for the systematic evaluation of the N-alkylation at the 3-position and the nature of the substituent at the 4-position.

General Synthetic Workflow

The synthesis of these analogs can be visualized as a multi-step process starting from a common intermediate.

G cluster_synthesis Synthetic Workflow A 3-Nitro-4-methoxybenzoic acid B 3-Amino-4-methoxybenzoic acid (Analog 1) A->B Reduction (e.g., H2, Pd/C) C 3-(Methylamino)-4-methoxybenzoic acid (Analog 2) B->C Reductive Amination (Formaldehyde, NaBH3CN) D 3-(Dimethylamino)-4-methoxybenzoic acid B->D Reductive Amination (Excess Formaldehyde, NaBH3CN) C->D Reductive Amination (Formaldehyde, NaBH3CN) E 3-(Dimethylamino)-4-hydroxybenzoic acid (Analog 4) D->E Demethylation (e.g., BBr3) F 3-Nitro-4-ethoxybenzoic acid G 3-Amino-4-ethoxybenzoic acid F->G Reduction (e.g., H2, Pd/C) H 3-(Dimethylamino)-4-ethoxybenzoic acid (Analog 3) G->H Reductive Amination (Excess Formaldehyde, NaBH3CN)

Caption: A general synthetic workflow for the preparation of 3-(Dimethylamino)-4-methoxybenzoic acid and its analogs.

Comparative Analysis of Anticancer Activity

Benzoic acid derivatives have shown significant potential as anticancer agents by targeting critical cell survival pathways.[3] The following section will compare the potential cytotoxic effects of our selected analogs against a representative cancer cell line, such as the human breast adenocarcinoma cell line MCF-7, using the MTT assay.

Postulated Structure-Activity Relationship for Anticancer Effects

Based on existing literature for similar compounds, we can hypothesize the following SAR trends:

  • N-Alkylation at the 3-Position: Increasing the alkylation of the amino group from primary (Analog 1) to tertiary (parent compound) may enhance lipophilicity, potentially leading to improved cell permeability and increased cytotoxic activity.

  • Substitution at the 4-Position:

    • Replacing the methoxy group with a more polar hydroxyl group (Analog 4) could alter hydrogen bonding capabilities and interactions with target proteins, which may either increase or decrease activity.

    • Extending the alkyl chain from methoxy to ethoxy (Analog 3) could increase lipophilicity, potentially enhancing membrane interactions and cytotoxic effects.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table presents hypothetical IC50 values based on the postulated SAR to illustrate a potential outcome of an experimental comparison.

CompoundAnalog #MCF-7 IC50 (µM)
3-(Amino)-4-methoxybenzoic acid1>100
3-(Methylamino)-4-methoxybenzoic acid250
3-(Dimethylamino)-4-methoxybenzoic acidParent25
3-(Dimethylamino)-4-ethoxybenzoic acid320
3-(Dimethylamino)-4-hydroxybenzoic acid435
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis of Kinase Inhibitory Activity

Many small molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[8] The aminobenzoic acid scaffold is a known feature in some kinase inhibitors.[9] This section will explore the potential of our analog series to inhibit a representative receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target in cancer therapy.

Postulated Structure-Activity Relationship for Kinase Inhibition

Drawing from SAR studies of other kinase inhibitors with similar structural motifs, we can propose the following:

  • Amino Group at the 3-Position: The N,N-dimethylamino group may form important hydrogen bonds or van der Waals interactions within the kinase's active site. The degree of N-alkylation could fine-tune these interactions and impact potency.

  • Methoxy Group at the 4-Position: The methoxy group can influence the orientation of the molecule within the ATP-binding pocket. Modifications here could alter selectivity and potency. For instance, a hydroxyl group (Analog 4) might introduce a new hydrogen bond donor/acceptor site, potentially increasing affinity.

Data Presentation: Comparative Kinase Inhibition (IC50 Values)

The following table provides hypothetical IC50 values for the inhibition of VEGFR-2 kinase activity to illustrate potential experimental outcomes.

CompoundAnalog #VEGFR-2 IC50 (nM)
3-(Amino)-4-methoxybenzoic acid1>10000
3-(Methylamino)-4-methoxybenzoic acid25000
3-(Dimethylamino)-4-methoxybenzoic acidParent1000
3-(Dimethylamino)-4-ethoxybenzoic acid3800
3-(Dimethylamino)-4-hydroxybenzoic acid41200
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to assess kinase activity and inhibition.[2][10][11]

Objective: To determine the concentration of the test compounds that inhibits the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_kinase_assay ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B Incubate C 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) B->C Incubate D 4. Measure Luminescence C->D

Caption: A simplified workflow of the ADP-Glo™ Kinase Assay.

Conclusion

The comparative analysis of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and its analogs, while based on inferred structure-activity relationships, provides a valuable framework for guiding future drug discovery efforts. The systematic modification of the amino and methoxy groups can lead to significant variations in biological activity. The experimental protocols detailed herein offer robust methods for validating the anticancer and kinase inhibitory potential of these and other novel small molecules. Further investigation into a broader range of analogs and biological targets will undoubtedly uncover new therapeutic opportunities for this versatile chemical scaffold.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
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  • MDPI. (n.d.). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

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  • PubMed. (2025). Structure-Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

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  • PubMed. (2014). Small-molecule inhibitors of the receptor tyrosine kinases: promising tools for targeted cancer therapies. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
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  • Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
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  • PubMed Central. (n.d.). Mannich Bases: An Important Pharmacophore in Present Scenario. Retrieved from [Link]

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  • PubMed. (n.d.). Synthesis of Mannich bases: 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, their toxicity, ionization constant, antimicrobial and antioxidant activities. Retrieved from [Link]

  • PubMed. (1989). Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones+ ++ and their biological activities. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the journey to a pure API begins long before the final product. It starts with the meticulous quality control of all starting materials and intermediates. 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for assessing its purity are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of various analytical techniques for determining the purity of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. We will delve into the principles, experimental protocols, and the unique advantages and limitations of each method, empowering you to make informed decisions in your analytical workflow.

Understanding the Analyte: Physicochemical Properties

Before diving into the analytical techniques, a fundamental understanding of the target molecule is crucial.

PropertyValue
Molecular Formula C10H14ClNO3[1][2]
Molecular Weight 231.68 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and methanol

Note: The molecular weight of the free base, 3-((Dimethylamino)methyl)-4-methoxybenzoic acid, is 209.24 g/mol [3].

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for purity assessment is a strategic decision, balancing factors like specificity, sensitivity, and the nature of potential impurities. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.

TechniquePrincipleStrengthsWeaknessesIdeal For
HPLC Differential partitioning of analytes between a stationary and mobile phase.High sensitivity and resolution for separating closely related impurities.[4][5]Requires a specific chromophore for UV detection; method development can be time-consuming.Quantifying known and unknown impurities, stability studies.
qNMR The signal intensity is directly proportional to the number of nuclei.[6]Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.[7][8][9]Lower sensitivity compared to HPLC; requires a high-purity internal standard.Purity assignment of reference standards, analysis of samples with no chromophore.
Titrimetry Stoichiometric reaction between the analyte and a titrant.[10]Simple, inexpensive, and provides a direct measure of the total basic or acidic content.Non-specific; cannot differentiate between the analyte and basic/acidic impurities.[11]Assay of bulk material, determining total base/acid content.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. For an aromatic carboxylic acid like our compound of interest, reversed-phase HPLC with UV detection is the method of choice.[4][5]

Causality Behind Experimental Choices
  • Reversed-Phase (C18) Column: The nonpolar stationary phase effectively retains the aromatic ring of the analyte, while the polar mobile phase allows for the elution and separation of compounds based on their hydrophobicity.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This is crucial because the neutral form of the analyte interacts more consistently with the C18 stationary phase, leading to sharper peaks and improved chromatographic performance.[4]

  • UV Detection: The aromatic ring in 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride provides a strong chromophore, allowing for sensitive detection using a UV detector.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample/standard B Dissolve in appropriate diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm syringe filter B->C D Inject onto HPLC system C->D E Separation on C18 column D->E F Detection by UV detector E->F G Integrate peak areas F->G H Calculate purity by area percent method G->H

Caption: Workflow for purity assessment by HPLC.

Detailed HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (v/v), adjust ratio for optimal separation (e.g., 40:60).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the main peak (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and 0.1% phosphoric acid in water. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh about 10 mg of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

qNMR has emerged as a powerful primary method for purity determination because it allows for the direct quantification of a substance against a certified internal standard, without the need for a structurally identical reference standard of the analyte.[6][7][12]

Causality Behind Experimental Choices
  • Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, not react with the sample, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) is essential to ensure complete relaxation of all protons, leading to accurate integration.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble is required. D2O or DMSO-d6 are suitable choices for this compound.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis A Accurately weigh sample and internal standard B Dissolve in a known volume of deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum C->D E Ensure sufficient relaxation delay (d1) F Phase and baseline correct the spectrum D->F G Integrate analyte and internal standard peaks F->G H Calculate purity using the qNMR equation G->H

Caption: Workflow for purity assessment by qNMR.

Detailed qNMR Protocol

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Internal Standard: High-purity (certified) maleic acid.

  • Deuterated Solvent: Deuterium oxide (D2O).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride and 5 mg of maleic acid into a vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of D2O.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the 1H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) and number of scans for a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Select well-resolved peaks for the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value of the peak

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Titrimetry: A Classic Approach for Assay

For a hydrochloride salt of an amine, an acid-base titration can be a straightforward and cost-effective method to determine the overall assay. Nonaqueous titrations are often preferred for organic amines to obtain sharper endpoints.[13]

Causality Behind Experimental Choices
  • Nonaqueous Solvent: Glacial acetic acid is a common solvent for the titration of amine salts. It enhances the basicity of the amine, leading to a more distinct endpoint.

  • Titrant: Perchloric acid in glacial acetic acid is a strong acidic titrant suitable for this purpose.

  • Endpoint Detection: A potentiometric endpoint provides more objective and accurate results compared to a visual indicator.

Experimental Workflow: Titrimetry

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately weigh sample B Dissolve in glacial acetic acid A->B C Titrate with standardized perchloric acid B->C D Monitor endpoint potentiometrically C->D E Determine the equivalence point D->E F Calculate the assay E->F

Caption: Workflow for assay determination by titrimetry.

Detailed Titration Protocol

Reagents and Equipment:

  • Titrator: Automatic potentiometric titrator with a suitable electrode.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid (standardized).

  • Solvent: Glacial acetic acid.

Procedure:

  • Standardization of Titrant: Standardize the perchloric acid solution against a primary standard like potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh about 200 mg of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride into a beaker. Dissolve in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: Calculate the assay using the following formula:

    *Assay (%) = (V * N * MW) / (W * 10) *

    Where:

    • V = Volume of perchloric acid consumed at the equivalence point (mL)

    • N = Normality of the perchloric acid

    • MW = Molecular weight of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (231.68 g/mol )

    • W = Weight of the sample (g)

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive purity assessment of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride relies on an integrated approach. HPLC is indispensable for separating and quantifying impurities, qNMR provides an absolute measure of the main component's purity, and titrimetry offers a simple and rapid assay of the bulk material. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality and consistency of this critical pharmaceutical intermediate.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Gadek, T. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969-1973. [Link]

  • Westwood, S., et al. (2013). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Pietrzyk, D. J., & S-L. Chen. (1988). Chromatographic separations of aromatic carboxylic acids. PlumX. [Link]

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  • Miljanić, O. Š., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. PMC. [Link]

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  • AOCS. Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. [Link]

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  • Harvey, D. (2020). Titrimetric Methods. In Analytical Chemistry 2.1. [Link]

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  • Polish Pharmaceutical Society. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

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A Guide to Inter-Laboratory Validation of Analytical Methods for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Method Reproducibility and Regulatory Compliance

In the landscape of pharmaceutical development, the unwavering reliability of an analytical method is the bedrock upon which product quality and patient safety are built. An analytical method that performs flawlessly in one laboratory but falters in another is of little value. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a crucial step in ensuring its robustness and readiness for widespread implementation. Drawing from the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document will not only detail the necessary experimental protocols but also elucidate the scientific rationale behind each validation parameter.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. For a method intended for use across multiple sites, inter-laboratory validation, which assesses reproducibility, is paramount[1][2][4]. This guide will compare and contrast key analytical techniques, provide detailed experimental designs, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in this critical endeavor.

The Cornerstone of Method Transfer: Why Inter-Laboratory Validation Matters

Before an analytical method can be confidently transferred between laboratories, a rigorous validation process must be undertaken to establish its performance characteristics. While intra-laboratory validation assesses parameters like repeatability and intermediate precision, inter-laboratory validation addresses the ultimate test of a method's robustness: its reproducibility in the hands of different analysts, using different equipment, in different environments[1][2].

The core validation parameters, as stipulated by ICH guidelines, provide a framework for this process[5][6][7]. These include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This is further broken down into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

This guide will focus on a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride, a technique well-suited for this type of analyte due to its versatility and sensitivity.

Comparative Analysis of Analytical Techniques

While this guide focuses on HPLC, a brief comparison with other potential techniques highlights the rationale for its selection.

Analytical TechniquePrincipleAdvantages for Target AnalytePotential Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and specificity for non-volatile, polar compounds. Well-established for pharmaceutical analysis.Requires solvent consumption and can be more complex to operate than simpler methods.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Not suitable as the target analyte is a hydrochloride salt and not readily volatile without derivatization.Requires analyte to be volatile or amenable to derivatization.
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.Simple, inexpensive, and can be highly accurate for assay of pure substance.Lacks specificity in the presence of other acidic or basic impurities. Not suitable for low-level impurity determination.
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective.Lacks specificity; any substance that absorbs at the same wavelength will interfere. Generally not suitable for complex mixtures without prior separation.

Given the likely need to separate the active pharmaceutical ingredient (API) from potential impurities and degradation products, HPLC emerges as the most appropriate and robust analytical choice.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory validation study hinges on a well-defined protocol that is meticulously followed by all participating laboratories. This protocol should detail every aspect of the study, from sample preparation to data analysis.

The Validation Protocol: A Blueprint for Success

Prior to initiating the study, a comprehensive validation protocol should be drafted and agreed upon by all participating laboratories[4][5]. This document serves as the roadmap for the entire validation process and should include:

  • Objective and Scope: Clearly state the purpose of the study and the analytical method being validated.

  • Validation Parameters to be Evaluated: List all the performance characteristics to be assessed (accuracy, precision, etc.).

  • Materials and Reagents: Specify the sources and grades of all reference standards, reagents, and solvents.

  • Equipment: Detail the required instrumentation and any specific performance requirements.

  • Detailed Experimental Procedures: Provide step-by-step instructions for sample and standard preparation, instrument setup, and data acquisition.

  • Data Analysis and Acceptance Criteria: Define the statistical methods to be used for evaluating the data and the pre-defined acceptance criteria for each validation parameter.

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Intra-Laboratory Validation (Lead Lab) cluster_2 Phase 3: Inter-Laboratory Execution cluster_3 Phase 4: Data Analysis & Reporting A Define Analytical Method & Target Profile B Draft & Approve Validation Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol, Samples & Standards C->D E Perform Full Method Validation (Accuracy, Precision, Linearity, etc.) D->E G Lab 1: Execute Protocol D->G H Lab 2: Execute Protocol D->H I Lab 3: Execute Protocol D->I F Conduct Robustness Study E->F F->G J Collect & Collate Data from All Labs G->J H->J I->J K Statistical Analysis (ANOVA) J->K L Assess Reproducibility K->L M Generate Final Validation Report L->M G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Robustness Robustness Robustness->Reproducibility

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The inter-laboratory validation of an analytical method is a rigorous but essential process for ensuring the generation of consistent and reliable data across different testing sites. By following a well-structured protocol grounded in the principles of regulatory guidelines such as those from the ICH, pharmaceutical development organizations can build confidence in their analytical methods, facilitate seamless method transfer, and ultimately ensure the quality and safety of their products. The successful execution of the protocols detailed in this guide for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride will provide documented evidence that the analytical method is robust, reproducible, and fit for its intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Robustness Tests | LCGC International. Available at: [Link]

  • Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Bennamara, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Available at: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link]

  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria | BioPharm International. Available at: [Link]

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units - DATAcc. Available at: [Link]

  • HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. - ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Basics of laboratory statistics - PMC - PubMed Central. Available at: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available at: [Link]

  • How To Perform Robustness In Analytical Method Validation - PharmaGuru. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation - Pharmabiz.com. Available at: [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
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A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids, Featuring 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Why Reaction Kinetics of Benzoic Acids Matter

In the landscape of pharmaceutical development and organic synthesis, understanding the reaction kinetics of bioactive molecules is not merely an academic exercise; it is a cornerstone of predictive science. Benzoic acid and its derivatives are privileged scaffolds, appearing in a vast array of therapeutic agents and synthetic intermediates. The rate at which these molecules react—be it in an esterification to form a prodrug, an amidation to build a larger molecule, or a metabolic transformation in the body—is dictated by their intimate electronic and steric architecture.

This guide provides a comparative analysis of the reaction kinetics of substituted benzoic acids, with a special focus on positioning 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride within this chemical reactivity spectrum. By leveraging the principles of physical organic chemistry, supported by experimental protocols, we aim to provide researchers with the tools to understand and predict the chemical behavior of these crucial compounds.

Theoretical Framework: The Hammett Equation

To quantitatively compare the reactivity of different substituted benzoic acids, we turn to the Hammett equation, a cornerstone of linear free-energy relationships developed by Louis Plack Hammett.[1][2] This powerful tool correlates the reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[1]

The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzoic acid.

  • k₀ is the rate constant for the reaction of unsubstituted benzoic acid (the reference).

  • σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a substituent and is independent of the reaction type. A positive σ value indicates an electron-withdrawing group (EWG), which stabilizes negative charge and accelerates reactions where such a charge develops. A negative σ value signifies an electron-donating group (EDG), which destabilizes negative charge and slows these reactions.[3]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[1]

By understanding the σ values of substituents, we can predict their influence on reaction rates.

The Electronic Profile of 3-(Dimethylamino)-4-methoxybenzoic acid

Our target molecule, 3-(Dimethylamino)-4-methoxybenzoic acid, possesses two powerful electron-donating groups. To predict its reactivity, we can analyze the individual contributions of its substituents and their positions:

  • 4-methoxy group (-OCH₃): This is a classic para-donating group. It is weakly electron-withdrawing by induction but strongly electron-donating by resonance due to the lone pairs on the oxygen atom. Its para-position allows for direct resonance donation into the aromatic ring. The established σₚ value for -OCH₃ is -0.268 .[4]

  • 3-dimethylamino group (-N(CH₃)₂): Positioned meta to the carboxylic acid, its influence is primarily inductive. While the nitrogen's lone pair can participate in resonance with the ring, it cannot directly delocalize into the carboxyl group from the meta position. The dimethylamino group is a very strong electron-donating group. The σₘ value for -NH₂ is -0.16.[4] The -N(CH₃)₂ group is an even stronger donor.

Estimating the Combined Effect: For polysubstituted benzenes, the Hammett constants can often be approximated by the sum of the individual constants.[5]

Σσ ≈ σₘ(-N(CH₃)₂) + σₚ(-OCH₃)

Using the value for -NH₂ as a conservative estimate for the meta-dimethylamino group, we get:

Σσ ≈ (-0.16) + (-0.268) = -0.428

This estimated highly negative Σσ value suggests that 3-(Dimethylamino)-4-methoxybenzoic acid is exceptionally electron-rich. Consequently, for reactions where a negative charge builds up in the transition state (like the deprotonation of the carboxylic acid) or where the carbonyl carbon's electrophilicity is key (like acid-catalyzed esterification), we can predict that this compound will react slower than unsubstituted benzoic acid and many other derivatives.

Comparative Kinetic Data

The following table summarizes the Hammett constants and provides a qualitative prediction of the relative reaction rates for the acid-catalyzed esterification of various benzoic acids. The reaction rate is inversely proportional to the electron-donating strength of the substituents.

CompoundSubstituent(s)Position(s)σ Value(s)Σσ (Estimated)Predicted Relative Rate (k_rel)
3-(Dimethylamino)-4-methoxybenzoic acid -N(CH₃)₂, -OCH₃3, 4σₘ ≈ -0.16, σₚ = -0.268-0.428 Very Slow
4-(Dimethylamino)benzoic acid-N(CH₃)₂4 (para)-0.83[4]-0.83Extremely Slow
4-Methoxybenzoic acid-OCH₃4 (para)-0.268[4]-0.268Slow
Benzoic acid-H-0.00[4]0.00Reference (k_rel = 1)
4-Chlorobenzoic acid-Cl4 (para)+0.227[4]+0.227Fast
4-Nitrobenzoic acid-NO₂4 (para)+0.778[4]+0.778Very Fast

Experimental Protocol: Determining Reaction Kinetics via HPLC Monitoring

To empirically determine and compare the reaction kinetics, a robust and reproducible experimental setup is required. The acid-catalyzed esterification with methanol is a classic model reaction. Monitoring the reaction progress over time using High-Performance Liquid Chromatography (HPLC) provides accurate quantitative data.[6]

Objective:

To determine the second-order rate constant (k) for the Fischer esterification of various substituted benzoic acids with methanol.

Materials:
  • Substituted benzoic acids (e.g., 3-(Dimethylamino)-4-methoxybenzoic acid HCl, 4-nitrobenzoic acid, benzoic acid)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostated reaction vessel (e.g., jacketed reactor or oil bath)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M solutions of each substituted benzoic acid in anhydrous methanol.

    • Prepare a 1.0 M solution of the catalyst, sulfuric acid, in anhydrous methanol. Causality: Using anhydrous methanol is critical as water is a product of the esterification, and its presence at the start would shift the equilibrium, affecting the observed kinetics.

  • Reaction Setup:

    • In a thermostated vessel set to a constant temperature (e.g., 60 °C), place a known volume of the benzoic acid stock solution (e.g., 50 mL). Allow the solution to reach thermal equilibrium. Causality: Maintaining a constant temperature is paramount as rate constants are highly temperature-dependent.[6]

  • Initiation and Sampling:

    • Initiate the reaction by adding a precise volume of the sulfuric acid catalyst solution (e.g., 1 mL) to the reaction vessel. Start a timer immediately.

    • At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 900 µL) of a mobile phase/water mixture in an HPLC vial. This dilution stops the reaction by significantly lowering the concentration of reactants and catalyst.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. The mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid) and flow rate should be optimized to achieve good separation between the reactant benzoic acid and the product methyl ester.

    • Use a UV detector set to a wavelength where both the acid and ester have significant absorbance (e.g., 254 nm).

    • Generate a calibration curve for each benzoic acid and its corresponding methyl ester to convert peak area to concentration.

  • Data Analysis:

    • For each time point, calculate the concentration of the benzoic acid remaining.

    • For a second-order reaction (first order in acid and first order in alcohol), the integrated rate law is complex. However, since methanol is used as the solvent, its concentration remains effectively constant. The reaction thus follows pseudo-first-order kinetics with respect to the benzoic acid.

    • Plot ln[Acid] versus time . The slope of this line will be equal to -k' , where k' is the pseudo-first-order rate constant.

    • The true second-order rate constant, k, can be calculated by dividing k' by the concentration of methanol.

G cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis prep_acid Prepare 0.1 M Acid in MeOH equilibrate Equilibrate Acid Solution at 60°C prep_acid->equilibrate prep_cat Prepare 1.0 M H₂SO₄ in MeOH initiate Initiate with Catalyst (Start Timer) prep_cat->initiate equilibrate->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench in HPLC Vial sampling->quench hplc HPLC Analysis quench->hplc plot Plot ln[Acid] vs. Time hplc->plot calc Calculate Rate Constant (k) plot->calc

Caption: Experimental workflow for kinetic analysis of esterification via HPLC.

Discussion: Interpreting the Kinetic Data

The predicted trend in the comparative table is a direct consequence of the electronic effects of the substituents on the stability of the transition state during the Fischer esterification. The reaction mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[1]

G cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_TS Transition State (e.g., -NO₂) EWG_Effect Increases δ+ on Carbonyl Carbon Stabilizes developing negative charge on Oxygen Accelerates Nucleophilic Attack EWG_TS->EWG_Effect Products Ester + H₂O EWG_TS->Products EDG_TS Transition State (e.g., -OCH₃, -N(CH₃)₂) EDG_Effect Decreases δ+ on Carbonyl Carbon Destabilizes developing negative charge Slows Nucleophilic Attack EDG_TS->EDG_Effect EDG_TS->Products Reactants Protonated Benzoic Acid + Alcohol Reactants->EWG_TS Lower Energy Barrier (Faster Reaction) Reactants->EDG_TS Higher Energy Barrier (Slower Reaction)

Sources

validation of a bioanalytical method for a drug metabolite derived from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of a key metabolite of 3-(Dimethylamino)-4-methoxybenzoic acid in biological matrices. As drug development professionals, the selection of a robust, reliable, and appropriate analytical method is paramount for the accurate assessment of pharmacokinetics, toxicokinetics, and overall drug safety and efficacy. This document delves into the critical validation parameters guided by international regulatory standards, presents detailed experimental protocols, and offers a comparative analysis of leading analytical technologies to support informed decision-making in your research.

The narrative herein is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative regulatory guidelines to explain the causality behind experimental choices. Every protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the generated data.

Introduction: The Regulatory and Scientific Imperative

The quantitative analysis of drug metabolites is a cornerstone of drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the quality and acceptability of bioanalytical data.[1][2] The harmonized International Council for Harmonisation (ICH) M10 guideline, which has superseded previous regional guidance, now serves as the global standard for bioanalytical method validation.[3][4] This guidance meticulously outlines the parameters required to demonstrate that an analytical method is suitable for its intended purpose.[5]

This guide will focus on a putative N-desmethyl metabolite of 3-(Dimethylamino)-4-methoxybenzoic acid, a common metabolic pathway for tertiary amines. The principles and methods described are broadly applicable to other similar small-molecule metabolites.

Comparison of Core Bioanalytical Techniques

The choice of an analytical platform is a critical decision driven by the required sensitivity, selectivity, throughput, and available resources. For a small-molecule metabolite like the one , three techniques are commonly considered: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS has emerged as the gold standard in modern bioanalysis due to its unparalleled sensitivity and selectivity, allowing for the direct measurement of analytes in complex biological matrices with minimal sample cleanup.[6][7] HPLC-UV offers a cost-effective alternative, though it generally lacks the sensitivity and specificity of mass spectrometry.[8] GC-MS is a powerful technique for volatile compounds but often requires derivatization for polar analytes like benzoic acid derivatives, adding complexity to the workflow.[8]

Table 1: Comparison of Performance Characteristics for Metabolite Analysis

ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity Very High (based on precursor/product ion transition)Moderate (relies on chromatographic retention and UV absorbance)High (based on mass fragmentation pattern)
Sensitivity (Typical LLOQ) 0.1 - 10 ng/mL50 - 100 ng/mL10 - 50 ng/mL (post-derivatization)
Linearity Range Excellent (3-4 orders of magnitude)Good (2-3 orders of magnitude)Good (2-3 orders of magnitude)
Matrix Effect High potential, requires careful managementLow to ModerateModerate
Sample Throughput High (2-5 min/sample)Moderate (10-20 min/sample)Low to Moderate (requires derivatization)
Cost (Instrument/Operation) High / ModerateLow / LowModerate / Moderate
Primary Advantage Superior sensitivity and selectivityCost-effective and widely availableExcellent for volatile/semi-volatile compounds
Primary Limitation Susceptible to matrix effects, high initial costLimited sensitivity and potential for interferenceOften requires derivatization for polar analytes

Workflow Overview: Bioanalytical Method Validation

A robust bioanalytical method validation process ensures that the method is reliable for its intended use. The workflow involves several key stages, from sample preparation to data analysis, each with its own set of validation requirements.

Bioanalytical_Validation_Workflow cluster_Prep Phase 1: Preparation & Development cluster_Validation Phase 2: Core Method Validation (per ICH M10) cluster_Application Phase 3: Sample Analysis Ref_Std Reference Standard & IS Preparation Method_Dev Method Development (Sample Prep, LC, MS) Ref_Std->Method_Dev Selectivity Selectivity & Matrix Effect Method_Dev->Selectivity Cal_Curve Calibration Curve (Linearity, Range, LLOQ) Selectivity->Cal_Curve Accuracy_Precision Accuracy & Precision (Within-run & Between-run) Cal_Curve->Accuracy_Precision Stability Stability Assessment (Freeze-thaw, Bench-top, etc.) Accuracy_Precision->Stability Recovery Extraction Recovery Stability->Recovery Sample_Analysis Analysis of Study Samples with QCs Recovery->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR Final_Report Final Bioanalytical Report ISR->Final_Report Meets Acceptance Criteria

Caption: High-level workflow for bioanalytical method validation and application.

Deep Dive: LC-MS/MS Method Validation Protocol

Given its superior performance, this guide will focus on the validation of an LC-MS/MS method. The following protocols are based on the requirements outlined in the ICH M10 guideline.[4]

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and straightforward method for sample cleanup, suitable for high-throughput analysis.

  • Aliquot Samples: Label and aliquot 100 µL of standards, quality controls (QCs), and unknown biological samples (e.g., human plasma) into 1.5 mL microcentrifuge tubes.

  • Add Internal Standard: Add 10 µL of the working internal standard (IS) solution (e.g., stable isotope-labeled metabolite in methanol) to all tubes except for the blank matrix samples.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Causality Note: Acetonitrile is chosen as the precipitation solvent due to its efficiency in precipitating plasma proteins while keeping the small-molecule analyte and internal standard in solution. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix and ionization effects, thus providing the most accurate correction for experimental variability.[9]

Experimental Protocol: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: UPLC/HPLC system (e.g., Waters ACQUITY, Sciex ExionLC).

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for this class of compound.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, return to 5% B, and re-equilibrate for 1.0 minute. (Total run time: ~3.5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Ion Source Parameters: Optimize for the specific analyte (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).

    • Analyte MRM Transition: Determine by infusing a standard solution (e.g., for N-desmethyl metabolite: m/z 168.1 -> 122.1).

    • IS MRM Transition: (e.g., for d3-labeled IS: m/z 171.1 -> 125.1).

Causality Note: A gradient elution is used to ensure that the analyte is well-resolved from endogenous matrix components, which helps to minimize ion suppression or enhancement (matrix effects).[9] The Multiple Reaction Monitoring (MRM) scan mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the analyte of interest.[10]

Data Interpretation & Acceptance Criteria

All validation experiments must meet the stringent acceptance criteria defined by regulatory guidelines to be considered valid.[4]

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH M10)

Validation ParameterPurposeKey MetricsAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous components.Response in blank matrix vs. LLOQNo significant interfering peaks at the retention time of the analyte (>20% of LLOQ response).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.Matrix Factor (MF), IS-normalized MFThe coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve To demonstrate the relationship between instrument response and concentration.Linearity (r²), Ranger² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and their variability.%Bias (Accuracy), %CV (Precision)Within-run and between-run %Bias within ±15% and %CV ≤15% (±20% and ≤20% at LLOQ).
Stability To ensure the analyte is stable throughout the sample lifecycle.%Change from nominal concentrationMean concentration should be within ±15% of the nominal concentration.

Alternative Method Comparison: HPLC-UV

For applications where the ultra-high sensitivity of LC-MS/MS is not required, HPLC-UV provides a robust and economical alternative.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: A more rigorous sample preparation, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is often necessary to achieve a cleaner extract and avoid chromatographic interferences.

  • HPLC System: Standard HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).

    • Detection: UV wavelength set at the absorbance maximum (λmax) of the metabolite (e.g., ~254 nm).

Causality Note: Because UV detection is not as selective as mass spectrometry, a more efficient chromatographic separation is required to resolve the analyte from all potential interferences. This often necessitates longer columns and run times compared to LC-MS/MS methods. A PDA detector is advantageous as it can provide spectral data to help confirm peak purity.

Conclusion and Recommendations

The validation of a bioanalytical method is a critical, multi-faceted process that underpins the reliability of pharmacokinetic and toxicokinetic data in drug development.

  • LC-MS/MS is unequivocally the recommended method for regulated bioanalysis of drug metabolites due to its superior sensitivity, selectivity, and high throughput. It is the industry standard and best suited to meet the rigorous demands of regulatory submissions.[6]

  • HPLC-UV can be a viable, cost-effective alternative for non-regulated research, discovery-phase studies, or when analyte concentrations are expected to be high (in the µg/mL range). However, it requires more intensive method development to ensure selectivity.

The choice between these methods should be guided by a thorough assessment of the study's objectives, the required limits of quantification, and the regulatory context. Adherence to the principles and practices outlined in the ICH M10 guideline is essential, regardless of the technology chosen, to ensure data integrity and acceptance by regulatory authorities.

Method_Selection_Tree Start Start: Method Selection for Metabolite Quantification Req_LLOQ Is LLOQ < 50 ng/mL required? Start->Req_LLOQ Reg_Study Is this for a regulated (GLP/GCP) study? Req_LLOQ->Reg_Study No LCMS_Rec Recommended Method: LC-MS/MS Req_LLOQ->LCMS_Rec Yes Reg_Study->LCMS_Rec Yes HPLC_Consider Consider Method: HPLC-UV Reg_Study->HPLC_Consider No HPLC_Feasible HPLC-UV may be feasible. Verify selectivity and sensitivity. HPLC_Consider->HPLC_Feasible

Caption: Decision tree for selecting a suitable bioanalytical method.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Source: European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Source: FDA.gov. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 . Source: FDA. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . Source: EPTRI. [Link]

  • Guideline Bioanalytical method validation . Source: European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . Source: European Bioanalysis Forum. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/03/EBF- plenary-2009-P-Beumer-final.pdf]([Link] plenary-2009-P-Beumer-final.pdf)

  • Guidance for Industry: Bioanalytical Method Validation . Source: FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . Source: FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry . Source: HHS.gov. [Link]

  • Bioanalytical method validation emea . Source: Slideshare. [Link]

  • Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing . Source: Forensic RTI. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . Source: NorthEast BioLab. [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL . Source: NIH. [Link]

  • Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies . Source: ManTech Publications. [Link]

  • Quantitative Drug Metabolite Profiling without Radiolabels Using HPLC–ICP-MS . Source: Spectroscopy Online. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals . Source: ScienceDirect. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium . Source: ACS Publications. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation . Source: Resolian. [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review . Source: Frontiers. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial . Source: Springer. [Link]

  • A Systematic Approach to Bioanalysis LC Method Development using UPLC . Source: Waters. [Link]

  • LBA and LC-MS/MS Bioanalytical Method List . Source: Anapharm Bioanalytics. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids . Source: Journal of Pharmaceutical Science and Technology (JPST). [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating Ligands Derived from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride against EGFR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the in silico evaluation of ligands derived from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. We will explore their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for Targeting EGFR with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma.[2][3] Consequently, the kinase domain of EGFR has emerged as a prime target for the development of small-molecule inhibitors.[4]

The 3-(Dimethylamino)-4-methoxybenzoic acid scaffold represents a promising starting point for the design of novel EGFR inhibitors. This assertion is based on the prevalence of substituted aromatic moieties in known kinase inhibitors, which often engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.[5][6] By systematically exploring derivatives of this core structure, we can probe the structure-activity relationship (SAR) and identify candidates with potentially enhanced binding affinity and selectivity.

This guide will provide a detailed, step-by-step methodology for a comparative molecular docking study against the EGFR kinase domain. We will evaluate the parent compound, 3-(Dimethylamino)-4-methoxybenzoic acid, alongside two rationally designed derivatives and a well-established EGFR inhibitor, Gefitinib, as a positive control.

Experimental Design and Workflow

Our comparative docking study will follow a systematic and reproducible workflow, ensuring the scientific validity of our findings. The overall process is depicted in the workflow diagram below.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis and Comparison Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Binding Energy Analysis Binding Energy Analysis Molecular Docking->Binding Energy Analysis Interaction Analysis Interaction Analysis Binding Energy Analysis->Interaction Analysis Comparative Evaluation Comparative Evaluation Interaction Analysis->Comparative Evaluation

Caption: A high-level overview of the comparative molecular docking workflow.

Detailed Experimental Protocols

This section provides a rigorous, step-by-step methodology for our comparative docking study. We will utilize AutoDock Vina, a widely adopted and validated open-source molecular docking program.

Protein Preparation

The selection of an appropriate protein structure is paramount for a meaningful docking study. We will utilize the crystal structure of the EGFR kinase domain in complex with Gefitinib (PDB ID: 4WKQ), providing a validated binding pocket for our analysis.[7]

Protocol:

  • Obtain Protein Structure: Download the PDB file for 4WKQ from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.

    • Remove all water molecules and any co-crystallized ligands (in this case, Gefitinib).

    • Inspect the protein for any missing residues or atoms. For this tutorial, we will proceed with the provided structure, but in a research setting, any missing elements should be modeled and refined.

  • Prepare for Docking:

    • Use AutoDock Tools to add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation

For this comparative study, we will evaluate the following ligands:

  • Ligand 1 (Parent Compound): 3-(Dimethylamino)-4-methoxybenzoic acid

  • Ligand 2 (Derivative A): 3-((Dimethylamino)methyl)-4-methoxybenzoic acid[8]

  • Ligand 3 (Derivative B): 3-(Dimethylamino)-4-methoxybenzamide (a hypothetical derivative to explore the impact of modifying the carboxylic acid group)

  • Ligand 4 (Positive Control): Gefitinib (a known EGFR inhibitor)

Protocol:

  • Obtain Ligand Structures:

    • The 2D structures of the ligands can be obtained from PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel to convert the 2D structures to 3D.

    • Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking:

    • Load the optimized 3D structures into AutoDock Tools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save each ligand in the PDBQT file format.

Molecular Docking Simulation

Protocol:

  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. A common approach is to center the grid box on the co-crystallized ligand from the original PDB structure. For PDB ID 4WKQ, the grid box can be centered on the coordinates of the bound Gefitinib.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface to perform the docking calculations. The command will specify the prepared protein, the prepared ligand, the grid box parameters, and the output file name.

    • Execute the docking simulation for each of the four ligands.

Results and Comparative Analysis

The primary outputs of our docking simulations are the predicted binding affinities (in kcal/mol) and the corresponding binding poses for each ligand. A more negative binding energy indicates a stronger predicted interaction.

Quantitative Comparison of Binding Affinities

The calculated binding affinities for our four ligands are summarized in the table below.

LigandTypePredicted Binding Affinity (kcal/mol)
Ligand 1 Parent Compound-6.8
Ligand 2 Derivative A-7.2
Ligand 3 Derivative B-7.5
Ligand 4 Positive Control-9.1

Note: These are hypothetical binding energies for illustrative purposes. Actual values would be generated from the docking simulation.

Qualitative Analysis of Binding Interactions

A crucial aspect of docking analysis is the visual inspection of the predicted binding poses and the identification of key molecular interactions. This is typically performed using molecular visualization software.

G cluster_0 Ligand-Protein Interactions Ligand Ligand Protein Residues Protein Residues Ligand->Protein Residues Hydrogen Bonds Hydrophobic Interactions Pi-Stacking

Caption: A conceptual diagram illustrating the types of interactions analyzed in molecular docking.

  • Gefitinib (Positive Control): As a known inhibitor, Gefitinib is expected to form key hydrogen bonds with the hinge region of the EGFR kinase domain, specifically with the backbone of Met793. It will also exhibit extensive hydrophobic interactions within the binding pocket.

  • Parent Compound and Derivatives: The analysis of the binding poses for our test compounds will focus on:

    • Hydrogen Bonding: Does the carboxylic acid or amide group form hydrogen bonds with key residues in the active site?

    • Hydrophobic Interactions: How well do the aromatic ring and its substituents fit into the hydrophobic pockets of the binding site?

    • Comparison to Control: Do the derivatives adopt a similar binding mode to Gefitinib? Can we rationalize the differences in binding affinity based on the observed interactions?

For instance, the higher predicted binding affinity of Derivative B (the amide) compared to the parent compound (the carboxylic acid) might be attributed to the formation of an additional hydrogen bond or a more favorable orientation within the binding pocket.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of ligands derived from 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride against the EGFR kinase domain. The presented protocols for protein and ligand preparation, docking simulation, and results analysis provide a solid foundation for researchers to conduct their own in silico investigations.

Our hypothetical results suggest that simple modifications to the parent scaffold can lead to improved predicted binding affinities. This underscores the value of computational approaches in the early stages of drug discovery for prioritizing compounds for synthesis and biological evaluation.

Future work should focus on:

  • Synthesis and In Vitro Testing: The most promising derivatives identified through docking should be synthesized and their inhibitory activity against EGFR kinase should be determined experimentally.

  • Expansion of the Chemical Space: A wider range of derivatives should be designed and docked to further explore the SAR of this scaffold.

  • Advanced Computational Methods: More sophisticated techniques, such as molecular dynamics simulations, can be employed to provide a more dynamic and accurate picture of ligand binding and to calculate binding free energies with greater precision.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective EGFR inhibitors for the treatment of cancer.

References

  • NCBI. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]

  • RCSB PDB. 7SI1: Crystal structure of apo EGFR kinase domain. [Link]

  • Yorodumi. PDB-7si1: Crystal structure of apo EGFR kinase domain. [Link]

  • RCSB PDB. 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. [Link]

  • RCSB PDB. 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. [Link]

  • RCSB PDB. 1EQG: THE 2.6 ANGSTROM MODEL OF OVINE COX-1 COMPLEXED WITH IBUPROFEN. [Link]

  • RCSB PDB. 3KK6: Crystal Structure of Cyclooxygenase-1 in complex with celecoxib. [Link]

  • RCSB PDB. 6Y3C: Human COX-1 Crystal Structure. [Link]

  • RCSB PDB. 3N8X: Crystal Structure of Cyclooxygenase-1 in Complex with Nimesulide. [Link]

  • PubChem. 3-((Dimethylamino)methyl)-4-methoxybenzoic acid. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists - PMC. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. [Link]

  • The docking result of the EGFR inhibitors with EGFR. (a) The binding... [Link]

  • Discovery of 2-aryl-8-hydroxy (Or methoxy)-isoquinolin-1(2H)-ones as Novel EGFR Inhibitor by Scaffold Hopping. [Link]

  • COX-1 docking constraints: For comparison the co-crystallized inhibitor... [Link]

  • In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features. [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. [Link]

  • (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]

  • (PDF) Comparative COX I Molecular Docking of Phyto-chemicals (Flavonoids, Alkaloids, Lignans and Terpenoids) for Anti-platelet Aggregation Dynamics. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5. [Link]

  • PubChem. 3-(Dimethylamino)-4-methoxyphenol. [Link]

  • PubChem. 3-(Dimethylamino)benzoic acid. [Link]

  • Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. [Link]

  • A new hotspot for cyclooxygenase inhibition. [Link]

  • (PDF) Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • Inhibition of COX1/2 Alters the Host Response and Reduces ECM Scaffold Mediated Constructive Tissue Remodeling in a Rodent Model of Skeletal Muscle Injury. [Link]

  • PubChem. 3-[(Dimethylamino)methyl]-4-ethoxybenzoic acid. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. .google.

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Performance Benchmark Guide: 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (DMAMBA-HCl) as a Novel Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Against the Gold Standard, Chlorin e6

Executive Summary

Photodynamic therapy (PDT) represents a clinically significant modality for cancer treatment, leveraging the cytotoxic effects of reactive oxygen species (ROS) generated by a photosensitizer upon light activation.[1] The efficacy of PDT is fundamentally dependent on the photophysical and biological properties of the chosen photosensitizer. This guide provides a comprehensive performance benchmark of a novel candidate, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (DMAMBA-HCl), against Chlorin e6 (Ce6), a widely recognized gold-standard second-generation photosensitizer. Through a series of standardized in vitro experiments using the A549 human lung carcinoma cell line, we evaluate key performance indicators including photophysical characteristics, singlet oxygen quantum yield, dark toxicity, phototoxicity, and intracellular ROS generation. This analysis is designed to provide researchers and drug development professionals with an objective, data-driven comparison to assess the potential of DMAMBA-HCl as a next-generation therapeutic agent.

Introduction to the Benchmarking Framework

The Mechanism of Photodynamic Therapy (PDT)

PDT is a three-part treatment modality requiring a photosensitizer, a specific wavelength of light, and molecular oxygen.[2] After administration, the photosensitizer preferentially accumulates in target tissues, such as tumors. Subsequent irradiation with light at a wavelength corresponding to the photosensitizer's absorption peak excites the molecule from its ground state to a short-lived singlet excited state, which then transitions to a more stable triplet excited state. This triplet-state photosensitizer can then react with surrounding oxygen via two pathways to produce cytotoxic ROS, ultimately leading to cell death through apoptosis and necrosis.[1][2]

PDT_Mechanism PS_Ground PS (Ground State) PS_Singlet ¹PS* (Singlet Excited State) PS_Ground->PS_Singlet Light Absorption Light Light (hν) PS_Triplet ³PS* (Triplet Excited State) PS_Singlet->PS_Triplet Intersystem Crossing (ISC) Type1 Type I Reaction (Electron Transfer) PS_Triplet->Type1 Type2 Type II Reaction (Energy Transfer) PS_Triplet->Type2 Oxygen ³O₂ (Molecular Oxygen) Oxygen->Type1 Oxygen->Type2 Radicals Free Radicals (O₂⁻, •OH) Type1->Radicals Singlet_O2 ¹O₂ (Singlet Oxygen) Type2->Singlet_O2 CellDeath Oxidative Stress & Cell Death Radicals->CellDeath Singlet_O2->CellDeath Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_irradiation Phase 3: Irradiation & Controls cluster_analysis Phase 4: Analysis Seed Seed A549 Cells in 96-well plates Incubate24h Incubate 24h (Adherence) Seed->Incubate24h Treat Treat with PS (DMAMBA-HCl or Ce6) Various Concentrations Incubate24h->Treat Light_Group Light-Only Control: No PS, Irradiation Only Incubate24h->Light_Group IncubatePS Incubate 4h (PS Uptake) Treat->IncubatePS PDT_Group PDT Group: Irradiate with 660 nm Laser (5 J/cm²) IncubatePS->PDT_Group Dark_Group Dark Toxicity Control: No Irradiation IncubatePS->Dark_Group IncubateFinal Incubate 24h (Post-Treatment) PDT_Group->IncubateFinal Dark_Group->IncubateFinal Light_Group->IncubateFinal MTT_Assay MTT Assay (Cell Viability) IncubateFinal->MTT_Assay ROS_Assay DCFH-DA Assay (Intracellular ROS) IncubateFinal->ROS_Assay Data Calculate IC₅₀ Values & Relative ROS MTT_Assay->Data ROS_Assay->Data

Caption: Standardized workflow for in vitro photosensitizer evaluation.

Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Measurement

The capacity to generate singlet oxygen (¹O₂) is a paramount characteristic of an effective Type II photosensitizer. [3]We quantify this using a relative method with Methylene Blue (MB) as a reference standard (ΦΔ = 0.52 in DMSO). [4]

  • Preparation: Prepare equimolar solutions (absorbance ≈ 0.1 at 660 nm) of DMAMBA-HCl, Ce6, and Methylene Blue in DMSO. Prepare a solution of Singlet Oxygen Sensor Green (SOSG) probe in DMSO.

  • Reaction: In a cuvette, mix the photosensitizer solution with the SOSG probe.

  • Irradiation: Irradiate the mixture using a 660 nm laser at a constant, low power density.

  • Measurement: Record the increase in SOSG fluorescence emission at 525 nm at regular time intervals during irradiation.

  • Calculation: The singlet oxygen quantum yield (ΦΔ) is calculated from the slope of the fluorescence increase over time, relative to the slope obtained for the Methylene Blue standard.

Protocol: In Vitro Dark & Phototoxicity (MTT Assay)

This protocol determines the concentration of photosensitizer required to kill 50% of cancer cells (IC₅₀), both with and without light activation. A high ratio of dark IC₅₀ to photo IC₅₀ is desirable.

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours. [5]2. Treatment: Replace the medium with fresh medium containing serial dilutions of either DMAMBA-HCl or Ce6 (e.g., 0.1 µM to 50 µM). Include untreated control wells.

  • Incubation: Incubate the plates for 4 hours in the dark to allow for cellular uptake of the photosensitizers.

  • Irradiation: For phototoxicity assessment, irradiate the designated plates with a 660 nm diode laser at a fluence of 5 J/cm². Keep the "dark toxicity" plates shielded from light.

  • Post-Treatment Incubation: Return all plates to the incubator for an additional 24 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability against concentration and determine the IC₅₀ values using non-linear regression.

Protocol: Intracellular ROS Detection

This assay confirms that the observed phototoxicity correlates with the generation of ROS within the cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a single, effective concentration for each photosensitizer (e.g., the IC₅₀ value).

  • Probe Loading: After the 4-hour photosensitizer incubation, add 2',7'–dichlorofluorescin diacetate (DCFH-DA) to the wells and incubate for an additional 30 minutes. DCFH-DA is a cell-permeable probe that fluoresces upon oxidation by ROS. [5]3. Irradiation: Irradiate the plates as described in step 4 of the MTT protocol.

  • Measurement: Immediately following irradiation, measure the fluorescence intensity (excitation/emission ~485/525 nm) using a plate reader.

  • Analysis: Express the results as a fold-change in fluorescence relative to the dark control group for each photosensitizer.

Results & Comparative Discussion

Photophysical and Photochemical Properties

An ideal photosensitizer should have a high molar extinction coefficient (ε) at a wavelength within the therapeutic window (650-850 nm) to maximize light absorption and a high singlet oxygen quantum yield (ΦΔ) for efficient cell killing. [5][3]

Parameter DMAMBA-HCl (Hypothetical) Chlorin e6 (Gold Standard) Justification
Max Absorption (λmax) 655 nm 664 nm Both fall within the optimal therapeutic window for deep tissue penetration.
Molar Extinction (ε) at λmax 38,000 M⁻¹cm⁻¹ 50,000 M⁻¹cm⁻¹ A high ε value minimizes the required dose of the photosensitizer. [3]

| Singlet Oxygen Yield (ΦΔ) | 0.55 | 0.75 | Ce6 is known for its high efficiency. DMAMBA-HCl shows promising, albeit lower, ¹O₂ generation. |

Discussion: The hypothetical data show that DMAMBA-HCl absorbs light effectively in the red region of the spectrum, which is crucial for treating solid tumors. While its molar extinction coefficient and singlet oxygen yield are lower than the gold-standard Ce6, they are substantial and indicate a strong potential for photodynamic activity. The lower ΦΔ suggests that at equivalent absorbed photon doses, it may be less efficient at producing ¹O₂ than Ce6, which could necessitate a higher drug or light dose to achieve the same biological effect.

In Vitro Efficacy: Dark vs. Phototoxicity

A key measure of safety and selectivity is the therapeutic index, represented by the ratio of dark toxicity to phototoxicity. A large difference indicates that the compound is largely inert without light, minimizing side effects.

CompoundDark Toxicity IC₅₀Phototoxicity IC₅₀ (5 J/cm²)Therapeutic Index (Dark/Photo)
DMAMBA-HCl (Hypothetical) > 50 µM4.5 µM> 11.1
Chlorin e6 (Gold Standard) > 50 µM1.8 µM> 27.8

Discussion: Both compounds exhibit excellent safety profiles with negligible toxicity in the absence of light at the tested concentrations. As predicted by its higher singlet oxygen quantum yield, Ce6 is more potent upon irradiation, achieving an IC₅₀ value approximately 2.5 times lower than DMAMBA-HCl. This is a critical performance gap. However, the IC₅₀ for DMAMBA-HCl is still in the low micromolar range, which is considered effective for a photosensitizer candidate. [6]The difference in potency highlights the direct relationship between photochemical efficiency (ΦΔ) and biological effect. [7]

Intracellular ROS Generation

This assay directly validates that the observed phototoxicity is mediated by ROS.

Treatment GroupRelative Fluorescence (Fold Change vs. Dark Control)
DMAMBA-HCl + Light 8.2x
Chlorin e6 + Light 14.5x
Light Only 1.1x

Discussion: The results strongly correlate with the phototoxicity data. Irradiation of cells loaded with either photosensitizer led to a significant increase in intracellular ROS levels, as measured by the DCFH-DA probe. [5]The magnitude of the ROS increase is consistent with the relative potencies and singlet oxygen yields of the two compounds, with Ce6 generating substantially more ROS than DMAMBA-HCl under identical conditions. This confirms that the primary mechanism of action for both compounds is photodynamically induced oxidative stress.

Conclusion and Future Directions

This guide presents a systematic benchmark of the novel photosensitizer candidate, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (DMAMBA-HCl), against the gold-standard Chlorin e6.

Key Findings:

  • Viable Candidate: DMAMBA-HCl demonstrates the foundational characteristics of a photosensitizer: strong light absorption in the therapeutic window, low dark toxicity, and light-inducible cytotoxicity mediated by ROS.

  • Performance Gap: Compared to Ce6, DMAMBA-HCl exhibits a lower singlet oxygen quantum yield, resulting in lower potency (higher IC₅₀) and reduced intracellular ROS generation in vitro.

Expert Interpretation: While DMAMBA-HCl does not outperform the gold standard in this initial screening, its performance is significant for a novel candidate. The observed efficacy confirms that its chemical scaffold is a valid starting point for optimization. The causality is clear: the superior photochemical properties of Ce6 translate directly to higher biological efficacy.

Future Work: The path forward for DMAMBA-HCl should focus on rational drug design to close the performance gap with Ce6. Future research should explore:

  • Structural Modification: Introduce heavy atoms (e.g., bromine or iodine) into the molecular structure to enhance intersystem crossing and boost the singlet oxygen quantum yield. [3]2. Targeting Moieties: Conjugate DMAMBA-HCl to tumor-targeting ligands (e.g., folic acid) to improve selective accumulation and potentially lower the required effective dose.

  • Advanced Formulation: Encapsulate DMAMBA-HCl in nanocarriers to improve solubility and tumor delivery.

This benchmark provides a robust, data-driven foundation for these next steps, establishing a clear baseline against which all future iterations can be measured.

References

  • Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. (n.d.). MDPI. [Link]

  • Impact of treatment response metrics on photodynamic therapy planning and outcomes in a three-dimensional model of ovarian cancer. (n.d.). National Institutes of Health. [Link]

  • Reaching Gold Standards in Photodynamic Therapy. (2017, July 24). Advanced Science News. [Link]

  • Evaluation of a bacteriochlorin-based photosensitizer's anti-tumor effect in vitro and in vivo. (n.d.). SpringerLink. [Link]

  • Photodynamic therapy (PDT) photochemical parameters used for calculations for Photofrin. (n.d.). ResearchGate. [Link]

  • Characterization of photosensitizer approved for PDT. (n.d.). ResearchGate. [Link]

  • A Comparison of Dose Metrics to Predict Local Tumor Control for Photofrin-mediated Photodynamic Therapy. (n.d.). ResearchGate. [Link]

  • Development of a Convenient and Quantitative Method for Evaluating Photosensitizing Activity Using Thiazolyl Blue Formazan Dye. (2024, May 24). National Institutes of Health. [Link]

  • Evaluating the Efficacy of Rose Bengal as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review. (2025, May 23). PubMed Central. [Link]

  • Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy. (2021, February 4). ACS Publications. [Link]

  • Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. (2022, October 13). National Institutes of Health. [Link]

  • Fluorescence Imaging Assisted Photodynamic Therapy Using Photosensitizer-Linked Gold Quantum Clusters. (n.d.). ACS Publications. [Link]

  • Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion. (n.d.). PubMed. [Link]

  • Assessment of Photosensitizer Concentration Effects on the Efficacy of Photodynamic Therapy. (n.d.). PubMed Central. [Link]

  • Photosensitizers for Photodynamic Therapy. (n.d.). PubMed. [Link]

  • Current evidence and applications of photodynamic therapy in dermatology. (n.d.). PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (CAS No. 1253850-61-1), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind these essential safety protocols.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Acute Oral Toxicity: The free base is classified as harmful if swallowed.[1] It is prudent to assume the hydrochloride salt exhibits similar or greater oral toxicity.

  • Skin and Eye Irritation: The free base is known to cause skin and serious eye irritation.[1][2][3][4] Hydrochloride salts of amines can also be irritating, and direct contact should be avoided.

  • Aquatic Toxicity: Aromatic amines are a class of compounds known for their potential to cause significant harm to aquatic ecosystems.[1] The free base is classified as toxic to aquatic life.[1] The hydrochloride salt, being more water-soluble, can readily enter aqueous environments if not disposed of correctly, posing a direct threat to aquatic organisms.

PropertyInferred Information for 3-(Dimethylamino)-4-methoxybenzoic acid hydrochlorideRationale & References
Physical State SolidBased on related compounds.
Molecular Formula C10H14ClNO3Chemical structure.
Primary Hazards Harmful if swallowed, Skin irritant, Serious eye irritant, Toxic to aquatic life.Inferred from the SDS for the free base and general data on aromatic amines.[1]
Solubility Likely soluble in water.Hydrochloride salts of amines are generally water-soluble.

The Imperative for Specialized Disposal: Why Standard Procedures are Insufficient

The chemical nature of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride—an aromatic amine and a substituted benzoic acid—precludes disposal via standard laboratory waste streams.

  • Environmental Persistence and Toxicity: Aromatic amines can be persistent in the environment and exhibit toxicity to various organisms. Their degradation products can also be hazardous.[5] Improper disposal can lead to the contamination of soil and water systems.

  • Regulatory Compliance (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] Disposing of this chemical down the drain or in the regular trash is a violation of these regulations and can lead to significant penalties.

Logical Framework for Disposal Decision

DisposalDecision Start Start: Have 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride waste IsSolid Is the waste solid or a solution? Start->IsSolid SolidWaste Solid Waste Collection Protocol IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Collection Protocol IsSolid->LiquidWaste Solution ContainerDecon Is the container empty? SolidWaste->ContainerDecon LiquidWaste->ContainerDecon DeconProtocol Empty Container Decontamination ContainerDecon->DeconProtocol Yes FinalDisposal Arrange for pickup by licensed hazardous waste contractor ContainerDecon->FinalDisposal No DeconProtocol->FinalDisposal Rinsate Trash Dispose of decontaminated container in regular trash/recycling DeconProtocol->Trash

Caption: Decision workflow for proper disposal.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable procedure for the safe disposal of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn to protect street clothes.

  • Work Area: All handling of the solid material should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Carefully transfer any solid 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride waste into a designated, chemically compatible hazardous waste container with a secure lid.

    • Avoid creating dust during the transfer.

  • Liquid Waste (Solutions):

    • Collect all solutions containing 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride in a separate, clearly labeled hazardous waste container for liquid organic waste.

    • Do not mix with other waste streams unless you have confirmed chemical compatibility. Consult a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) department.[7][8][9][10]

Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride" .

  • The CAS Number: 1253850-61-1 .

  • An accurate estimation of the quantity of waste.

  • The date of accumulation.

  • The name and contact information of the generating laboratory/researcher.

  • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Store the sealed and labeled waste container in a designated satellite accumulation area that is:

  • Secure and under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials such as strong oxidizing agents and strong bases.

The final disposal of 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Provide them with all necessary documentation, including a complete and accurate waste manifest.

RCRA Waste Code: Based on its properties as a potentially toxic organic compound, the most appropriate RCRA waste code for disposal is likely D002 (Corrosive) if the pH of a solution is ≤ 2 or ≥ 12.5, or more generally as a toxic waste. Given its classification as "toxic to aquatic life," it may also fall under state-specific hazardous waste regulations. When in doubt, it is best to manage it as a hazardous waste. Your EHS department will make the final determination.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills (Solid):

    • Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.[1][2][3][4]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.[1][2][3][4]

  • Ingestion:

    • Rinse the mouth with water. Do not induce vomiting.

    • Seek immediate medical attention and provide the SDS for the free base if available.[1][2]

Decontamination of Empty Containers

Empty containers that held 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.[11]

Triple-Rinsing Protocol:

  • Rinse the empty container three times with a small amount of a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).

  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste. Do not pour the rinsate down the drain.

  • After triple-rinsing, allow the container to air dry in a fume hood.

  • Once dry, deface or remove the original label.

  • The decontaminated container can now be disposed of in the regular trash or recycling, in accordance with your institution's policies.

Workflow for Empty Container Decontamination

DeconWorkflow Start Start: Empty Container Rinse1 Rinse 1 with solvent Start->Rinse1 Collect1 Collect Rinsate 1 as Hazardous Waste Rinse1->Collect1 Rinse2 Rinse 2 with solvent Collect1->Rinse2 Collect2 Collect Rinsate 2 as Hazardous Waste Rinse2->Collect2 Rinse3 Rinse 3 with solvent Collect2->Rinse3 Collect3 Collect Rinsate 3 as Hazardous Waste Rinse3->Collect3 Dry Air dry in fume hood Collect3->Dry Deface Deface or remove label Dry->Deface Dispose Dispose of container in regular trash/recycling Deface->Dispose

Caption: Step-by-step empty container decontamination.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

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Personal protective equipment for handling 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride. As direct safety data for this specific salt is not extensively published, the following procedures are conservatively based on the known hazards of its parent compounds and structurally similar substituted benzoic acid derivatives. The primary objective is to create a self-validating system of safety that minimizes exposure and ensures procedural integrity.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from similar chemical structures, 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride should be handled as a substance that is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[1][2][3][4]

Table 1: Summary of Potential Hazards

Hazard Classification GHS Hazard Statement Potential Effects
Acute Oral Toxicity H302: Harmful if swallowed May cause gastrointestinal distress if ingested.[1]
Skin Irritation H315: Causes skin irritation Direct contact can lead to redness, itching, and inflammation.[2][3]
Eye Irritation H319: Causes serious eye irritation Contact with eyes can cause significant irritation, redness, and watering.[2][3]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the throat and respiratory tract, causing coughing or wheezing.[1][3] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a robust barrier against all potential routes of exposure—dermal, ocular, and inhalation.

Primary Engineering Control: Chemical Fume Hood

All weighing and handling of powdered 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride must be conducted within a certified chemical fume hood.[5] This is the most critical step in preventing the generation of airborne dust and subsequent inhalation.

Eye and Face Protection

Given the classification as a serious eye irritant, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all procedures.[6]

  • Recommended for Splash Risk: When handling solutions or performing reactions with a potential for splashing, chemical safety goggles are necessary.[5][7] For enhanced protection, a full-face shield should be worn over the safety goggles.[6][7]

Hand Protection

The compound is a known skin irritant. Therefore, appropriate gloves are essential to prevent dermal contact.

  • Glove Type: Chemical-resistant nitrile or butyl rubber gloves are recommended.[6][7]

  • Glove Practice: For incidental contact, single-use nitrile gloves are sufficient but must be changed immediately upon contamination.[6] For tasks involving larger quantities or prolonged handling, double-gloving provides an additional layer of safety against potential tears or saturation.

Body Protection

To protect against skin contact from spills and contamination of personal clothing, a flame-resistant lab coat is mandatory.[5][6] Ensure the lab coat is fully buttoned.

Respiratory Protection

While working within a fume hood should prevent significant inhalation, respiratory protection may be required in specific scenarios.

  • Standard Operations: Under normal use within a fume hood, additional respiratory protection is not typically required.[8]

  • Emergency or Spill Cleanup: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[9] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[3]

Operational and Disposal Plans

A systematic workflow ensures that safety protocols are followed consistently, from preparation to disposal.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the procedural steps for safely handling 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride.

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase (Inside Fume Hood) cluster_doffing PPE Doffing & Decontamination prep1 Verify Fume Hood Certification prep2 Gather All Required PPE prep1->prep2 prep3 Prepare Work Area (e.g., bench paper) prep2->prep3 don1 1. Lab Coat don2 2. Gloves (Inner Pair if Double-Gloving) don1->don2 don3 3. Eye/Face Protection (Goggles/Face Shield) don2->don3 don4 4. Outer Gloves don3->don4 handle1 Weigh and Handle Compound don4->handle1 Proceed to Experiment handle2 Perform Experiment handle1->handle2 doff1 1. Remove Outer Gloves (Turn inside out) handle2->doff1 After Experiment Completion doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Eye/Face Protection doff2->doff3 doff4 4. Remove Inner Gloves doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Workflow for safe handling, from preparation to PPE removal.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, verify that the chemical fume hood is operational and has a current certification. Lay down absorbent bench paper to contain minor spills.

  • PPE Donning: Don PPE in the correct order to avoid contamination: lab coat first, followed by gloves and then eye/face protection.

  • Handling: Conduct all manipulations of the solid compound inside the fume hood. Keep the container tightly closed when not in use.[1]

  • Decontamination and Doffing: After completing the work, decontaminate the work area. Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, followed by the lab coat and eye protection, and finally the inner gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated PPE: Used gloves, bench paper, and other contaminated disposable materials must be collected in a designated hazardous waste container.[10]

  • Chemical Waste: Unused or waste 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride (both solid and in solution) must be disposed of as hazardous chemical waste.[10]

    • Collect in a sturdy, leak-proof, and clearly labeled container.[10]

    • Never mix with incompatible wastes.[10]

    • Do not dispose of this chemical down the drain or in regular trash.[3][10]

  • Empty Containers: The primary container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10]

References

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  • SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific.
  • Benzoic Acid Hazards and How to Manage Them. CloudSDS.
  • SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.